Tributylhexadecylphosphonium bromide chemical properties
Chemical Properties, Synthesis, and Bio-Applications of a Lipophilic Phosphonium Cation Part 1: Executive Summary & Core Identity Tributylhexadecylphosphonium bromide (TBHDPB) (CAS: 14937-45-2) is a quaternary phosphoniu...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Properties, Synthesis, and Bio-Applications of a Lipophilic Phosphonium Cation
Part 1: Executive Summary & Core Identity
Tributylhexadecylphosphonium bromide (TBHDPB) (CAS: 14937-45-2) is a quaternary phosphonium salt defined by a high degree of lipophilicity and a bulky, polarizable cationic headgroup. Unlike its ammonium analogs (e.g., CTAB), the phosphorus center confers unique electronic properties—specifically, a larger ionic radius and lower charge density—which enhance its solubility in organic media and its efficacy as a Phase Transfer Catalyst (PTC).
In drug development and materials science, TBHDPB is emerging as a critical reagent for two distinct reasons:
Mitochondrial Targeting: As a Delocalized Lipophilic Cation (DLC), it can exploit the mitochondrial membrane potential (
) to deliver payloads or exert direct antimicrobial effects.
Catalytic Efficiency: It serves as a superior PTC for nucleophilic substitutions and alkaline hydrolysis reactions (e.g., depolymerization of PET waste) where ammonium salts fail due to thermal instability or poor organophilicity.
Chemical Identity Table[1][2][3]
Property
Data
IUPAC Name
Tributyl(hexadecyl)phosphanium bromide
Common Synonyms
Cetyltributylphosphonium bromide; TBHDPB
CAS Number
14937-45-2
Molecular Formula
Molecular Weight
507.67 g/mol
Appearance
White to off-white waxy solid or powder
Melting Point
56 – 64 °C
Solubility
Soluble in polar organic solvents (MeOH, EtOH, CHCl), Acetone; Sparingly soluble in water (forms micelles)
Hygroscopicity
High (Store under inert gas)
Part 2: Synthesis & Purification Protocol
Context: The synthesis of TBHDPB involves the quaternization of tributylphosphine with 1-bromohexadecane.
Critical Warning: Tributylphosphine is pyrophoric and acutely toxic. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
Reagents
Tributylphosphine (TBP): 1.05 equivalents (Slight excess to drive reaction).
Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH).
Wash Solvent: Diethyl ether or Hexane (anhydrous).
Step-by-Step Methodology
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle the apparatus 3x with vacuum/Nitrogen to ensure an oxygen-free environment.
Addition: Under positive Nitrogen flow, inject anhydrous Acetonitrile (solvent) followed by 1-Bromohexadecane.
Initiation: Slowly inject Tributylphosphine via syringe through a septum. Note: The reaction is exothermic; add dropwise if scaling up.
Reaction: Heat the mixture to reflux (
for MeCN) and stir for 16–24 hours. The solution typically remains clear or turns slightly yellow.
Isolation:
Cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure (Rotary Evaporator).
Purification (Crucial): The residue is often a viscous oil or waxy solid. Triturate (wash vigorously) the crude product with cold Diethyl ether or Hexane (
) to remove unreacted tributylphosphine and alkyl bromide.
Rationale: TBHDPB is insoluble in ether/hexane, while the starting materials are soluble.
Drying: Dry the purified white solid under high vacuum (<0.1 mbar) for 12 hours to remove trace solvents and moisture.
Figure 1: Schlenk line synthesis pathway for TBHDPB via nucleophilic substitution.
Part 3: Physical Chemistry & Surface Activity
Structure-Property Relationship: Ammonium vs. Phosphonium
Researchers often substitute Cetyltrimethylammonium bromide (CTAB) with TBHDPB. It is critical to understand the physicochemical shifts caused by this substitution:
Headgroup Radius: The phosphorus atom (
) is larger than nitrogen (). This disperses the positive charge over a larger volume, reducing the charge density.
Lipophilicity: The tributyl chains on the phosphorus are significantly more hydrophobic than the trimethyl chains on CTAB. This makes TBHDPB a "super-surfactant" with a higher tendency to migrate to organic phases.
Micellization:
Critical Micelle Concentration (CMC): Due to the increased hydrophobicity of the headgroup (three butyl chains), TBHDPB has a lower CMC compared to CTAB (
).
Estimated CMC:
(in water at ).
Implication: TBHDPB forms micelles at very low concentrations, which is advantageous for drug solubilization but requires careful dosing to avoid non-specific membrane lysis in biological assays.
Part 4: Applications in Drug Development & Catalysis[5]
Phase Transfer Catalysis (PTC)
TBHDPB is a "loose ion pair" catalyst. The bulky tributylhexadecyl cation sterically hinders the approach of the anion, preventing tight ion pairing. This leaves the anion (e.g.,
, ) highly active ("naked") for nucleophilic attack.
Case Study: PET Depolymerization
TBHDPB is the gold standard for the alkaline hydrolysis of Polyethylene Terephthalate (PET) waste. It shuttles hydroxide ions from the aqueous phase into the solid/organic polymer phase, cleaving ester bonds efficiently at lower temperatures (
) than traditional methods.
Figure 2: Phase Transfer Catalysis cycle showing TBHDPB (Q+) shuttling anions to degrade PET.
Biological Activity & Mitochondrial Targeting
Phosphonium salts are lipophilic cations (DLCs). They can pass through the hydrophobic core of the plasma membrane and accumulate in the mitochondrial matrix, driven by the negative mitochondrial membrane potential (
).
Antimicrobial Mechanism: TBHDPB integrates into bacterial cell membranes. The bulky tributyl headgroup disrupts the lipid packing order, leading to leakage of intracellular components and cell death. It is effective against Streptococcus mutans biofilms.
Toxicity Warning: Unlike Triphenylphosphonium (TPP) moieties which are often used as benign delivery vectors, the high lipophilicity of the tributyl + hexadecyl combination in TBHDPB makes it a potent surfactant. It can cause general cytotoxicity by membrane lysis rather than specific mitochondrial modulation. Dose-response titration is mandatory.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
Skin Irritation (Category 2): H315
Eye Irritation (Category 2A): H319
STOT-SE (Respiratory): H335
Handling Protocols:
Hygroscopic Nature: The bromide salt absorbs atmospheric water rapidly, which alters its weight and catalytic stoichiometry. Always weigh in a glovebox or dry room.
Storage: Store under Argon or Nitrogen at room temperature.
Disposal: As a quaternary phosphonium salt, it is toxic to aquatic life. Do not dispose of down the drain. Collect in halogenated organic waste streams.
References
Synthesis & Properties: Tributylhexadecylphosphonium bromide. PubChem Database. National Center for Biotechnology Information. Link
PTC Application (PET Hydrolysis): López-Fonseca, R., et al. "Kinetic analysis of the chemical recycling of PET waste by alkaline hydrolysis in the presence of a phase transfer catalyst." Journal of Environmental Chemical Engineering. 2[3][4]
Antimicrobial Activity: Function-adaptive clustered nanoparticles reverse Streptococcus mutans dental biofilm. National Institutes of Health (PMC). 5
Mitochondrial Context: Adventures in Translocation: Studies of the Translocator Protein (TSPO). Australian Journal of Chemistry. 3
General Surfactant Data: Critical micelle concentration. Wikipedia (Reference for comparative surfactant data). 6
Technical Guide: Physical Characteristics & Applications of Tributylhexadecylphosphonium Bromide
Executive Summary Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or ) is a quaternary phosphonium salt that has emerged as a critical reagent in materials science, phase transfer catalysis (PTC), and m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or
) is a quaternary phosphonium salt that has emerged as a critical reagent in materials science, phase transfer catalysis (PTC), and mitochondrial drug delivery. Unlike its ammonium analogs (e.g., CTAB), the phosphonium cation offers distinct advantages: higher thermal stability, enhanced lipophilicity, and unique electrochemical windows.
This guide provides a comprehensive analysis of its physicochemical properties, thermodynamic behavior, and biological interface, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Molecular Identity & Structural Analysis
The physicochemical behavior of TBHDPB is dictated by the asymmetry of its cation—a "designer surfactant" structure combining a long hydrophobic tail with a sterically bulky, yet lipophilic, headgroup.
Chemical Identification
Parameter
Data
IUPAC Name
Tributyl(hexadecyl)phosphonium bromide
CAS Number
14937-45-2
Molecular Formula
Molecular Weight
507.66 g/mol
SMILES
CCCCCCCCCCCCCCCC(CCCC)CCCC.[Br-]
Appearance
White crystalline solid / Powder (Hygroscopic)
Structural Visualization
The following diagram illustrates the amphiphilic nature of TBHDPB, highlighting the charge delocalization center (Phosphorus) which is critical for its interaction with biological membranes and catalytic cycles.
Part 2: Thermodynamic & Phase Behavior
For applications in polymer synthesis or high-temperature catalysis, the thermal profile of TBHDPB is superior to quaternary ammonium salts, which are prone to Hofmann elimination at lower temperatures.
Thermal Constants
Property
Value / Range
Notes
Melting Point
56 – 64 °C
Range depends on purity and hydration state.[1] Highly pure samples typically melt ~61°C.
Decomposition Temp ()
~330 – 350 °C
Onset temperature (TGA, dynamic). Significantly higher than CTAB (~250°C).[1]
Sparingly Soluble: Water (forms micelles at low concentrations).[1]
Insoluble: Hexane, Diethyl ether (often used as anti-solvents for purification).
Part 3: Surface Chemistry & Solution Dynamics
Understanding the Critical Micelle Concentration (CMC) is vital for drug formulation. TBHDPB exhibits a lower CMC than corresponding ammonium surfactants due to the increased hydrophobicity of the butyl chains on the headgroup.
Critical Micelle Concentration (CMC)
While specific batch values vary, the CMC of TBHDPB is governed by the balance between the
Comparison: Lower than Cetyltrimethylammonium bromide (CTAB, CMC
0.9 mM).
Mechanism: The tributyl phosphonium headgroup is bulkier and more hydrophobic than the trimethyl ammonium headgroup of CTAB. This promotes earlier aggregation (micellization) to minimize the free energy of the system.
CMC Determination Protocol (Conductivity Method)
To validate the CMC for your specific lot, use the following self-validating workflow:
Part 4: Biological Interface (Mitochondrial Targeting)
TBHDPB acts as a Lipophilic Cation .[1] This is the core mechanism for its use in drug delivery and antimicrobial applications.[1]
Mechanism of Action
Mitochondria maintain a high negative membrane potential (
to mV).[1] Lipophilic cations like TBHDPB accumulate in the mitochondrial matrix according to the Nernst equation.
Accumulation Factor:
For every 60 mV of potential, the concentration increases 10-fold.
Result: A 100-500x accumulation inside mitochondria relative to the cytosol.[1]
Toxicity & Safety[2]
Cytotoxicity: High.[1] The surfactant nature can disrupt membranes at high concentrations.[1]
Therapeutic Window: Nanomolar (nM) concentrations are typically used for targeting; micromolar (
M) concentrations often induce depolarization and apoptosis.
Part 5: Synthesis & Purification Protocol
For researchers needing to synthesize or repurify TBHDPB to remove oxide impurities (
2.30 – 2.50 (m, -methylene protons adjacent to P).[1]
References
ChemicalBook. (n.d.).[1] Cetyltributylphosphonium bromide (14937-45-2) Physical Properties.[2][1][3] Retrieved from
Sigma-Aldrich. (n.d.).[1] Tributylhexadecylphosphonium bromide Product Specification. Retrieved from [1]
PubChem. (2025).[1] Hexadecyltributylphosphonium bromide (Compound Summary).[1] National Library of Medicine.[1] Retrieved from
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry.[1] (Contextual reference for thermal stability of phosphonium salts).
Ross, M. F., et al. (2005).[1] Lipophilic triphenylphosphonium cations as tools in mitochondrial bioenergetics and free radical biology.[1] Biochemistry (Moscow).[1] (Contextual reference for mitochondrial targeting mechanism).
Tributylhexadecylphosphonium bromide structure and formula
Advanced Reagent Guide for Pharmaceutical Synthesis & Material Science[1][2][3] Executive Summary Tributylhexadecylphosphonium bromide (CAS: 14937-45-2), often abbreviated as TBHDPB , is a quaternary phosphonium salt cha...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Reagent Guide for Pharmaceutical Synthesis & Material Science[1][2][3]
Executive Summary
Tributylhexadecylphosphonium bromide (CAS: 14937-45-2), often abbreviated as TBHDPB , is a quaternary phosphonium salt characterized by its high lipophilicity and thermal stability. Unlike its ammonium counterparts, the phosphonium center offers distinct electronic advantages, including a larger atomic radius and higher polarizability, which facilitate looser ion pairing. This property makes TBHDPB a premier Phase Transfer Catalyst (PTC) in drug development, particularly for nucleophilic substitution reactions where "naked" anion reactivity is required. Additionally, its surfactant properties are leveraged in the synthesis of nanomaterials and as a biocidal agent in sterile manufacturing environments.
Part 1: Chemical Identity & Structural Analysis
The efficacy of TBHDPB stems from its asymmetric structure: three short-chain butyl groups provide steric bulk around the cationic center, while the long hexadecyl (cetyl) chain confers significant hydrophobicity, enabling deep penetration into organic phases.
The following diagram illustrates the quaternary cationic center and the dissociation of the bromide counterion, which is critical for its catalytic cycle.
Figure 1: Structural schematic of Tributylhexadecylphosphonium bromide, highlighting the lipophilic hexadecyl tail responsible for organic phase partitioning.
Part 2: Physicochemical Properties[6]
Researchers must account for the hygroscopic nature of TBHDPB. While it is a solid at room temperature, it transitions to a liquid phase at relatively low temperatures, which can be advantageous for solvent-free melt reactions.
Low melting point allows use in "melt" phase transfer catalysis without solvents.
Solubility
Soluble in MeOH, CHCl3, DCM, Toluene
Highly organophilic; partitions strongly into organic layers.
Hygroscopicity
High
Must be stored under inert gas (Ar/N2) to prevent water uptake which deactivates the catalyst.
Thermal Stability
> 200 °C (approx.)
Superior to quaternary ammonium salts (which degrade via Hofmann elimination <150 °C).
Part 3: Synthesis & Purification Protocol
For high-purity applications (e.g., API synthesis), commercial grades may require recrystallization. Below is a standard synthesis protocol for laboratory-scale production.
Reaction:
Experimental Workflow
Reagent Prep: Charge a flame-dried, nitrogen-flushed 3-neck flask with Tributylphosphine (1.0 eq) and anhydrous Acetonitrile (solvent).
Addition: Add 1-Bromohexadecane (1.05 eq) dropwise via syringe pump to control exotherm.
Reflux: Heat the mixture to reflux (approx. 80-82 °C) for 24–48 hours under
atmosphere. Note: Phosphines are air-sensitive; maintain strict inert conditions.
Wash the resulting residue with non-polar solvent (e.g., Hexane or Diethyl Ether) to remove unreacted starting materials (both starting materials are soluble in hexane, the product is not).
Purification: Recrystallize from Ethyl Acetate/Acetone mixture.
Drying: Dry in a vacuum oven at 40 °C over
for 12 hours.
Part 4: Applications in Drug Development
1. Phase Transfer Catalysis (PTC)
TBHDPB is a "Phase II" drug development reagent, used to scale up synthesis of Active Pharmaceutical Ingredients (APIs). Its primary function is to transport anionic nucleophiles (e.g.,
, , ) from an aqueous phase into an organic phase where the electrophilic substrate resides.
Why TBHDPB over Ammonium Salts (TBAB)?
Looser Ion Pairs: The larger radius of Phosphorus reduces the electrostatic attraction between
and the nucleophile anion. This creates a "naked," highly reactive anion in the organic phase, accelerating reaction rates by orders of magnitude.
Thermal Durability: Many API syntheses require high temperatures that would decompose ammonium catalysts.
Mechanism of Action: Nucleophilic Substitution
The following diagram details the catalytic cycle for a generic cyanation reaction (R-Br
R-CN) used in synthesizing nitrile-containing drug intermediates.
Figure 2: Phase Transfer Catalysis cycle showing the transport of nucleophile (Nu-) by the Quaternary Phosphonium (Q+) across the phase boundary.
2. Biocidal & Surface Applications
In sterile manufacturing, quaternary phosphonium salts exhibit potent antimicrobial activity.[3] TBHDPB disrupts bacterial cell membranes via its long hexadecyl chain. It is investigated as a coating for medical devices to prevent biofilm formation, a critical factor in reducing hospital-acquired infections during clinical trials.
PPE: Nitrile gloves (0.11 mm thickness minimum), safety goggles, and lab coat are mandatory.
Inhalation: Handle only in a fume hood. The powder can be irritating to mucous membranes.
Storage: Store under Argon or Nitrogen. The compound is hygroscopic; moisture absorption alters stoichiometry and catalytic efficiency.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84716, Hexadecyltributylphosphonium bromide.[1] Retrieved from [Link][1]
Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[5] PTC Organics.[5] Retrieved from [Link]
The following technical guide details the physicochemical profile, synthesis, and application vectors of Tributylhexadecylphosphonium bromide (TBHDPB). Physicochemical Profile, Catalytic Mechanisms, and Application Vecto...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthesis, and application vectors of Tributylhexadecylphosphonium bromide (TBHDPB).
Physicochemical Profile, Catalytic Mechanisms, and Application Vectors
CAS Number: 14937-45-2
Synonyms: Cetyltributylphosphonium bromide; TBHDPB; Hexadecyltributylphosphonium bromide.[1][2][3]
Executive Summary
Tributylhexadecylphosphonium bromide (TBHDPB) is a high-performance quaternary phosphonium salt (QPS) distinguished by its superior thermal stability and lipophilicity compared to quaternary ammonium analogs (Quats). While often categorized simply as a surfactant, its primary utility lies in Phase Transfer Catalysis (PTC) , where the accessible, polarizable phosphorus center facilitates rapid ion exchange across immiscible phases.
Beyond catalysis, TBHDPB serves as a critical surface modifier in material science—specifically for intercalating montmorillonite/palygorskite clays to create polymer-clay nanocomposites—and exhibits potent biocidal activity via membrane disruption mechanisms.
Physicochemical Identity
TBHDPB combines a long-chain hydrophobic tail (C16) with a bulky, electron-rich phosphonium headgroup. This architecture grants it solubility in both polar organic solvents and non-polar hydrocarbons, a prerequisite for effective phase transfer.
Table 1: Physicochemical Specifications
Property
Specification
Note
Molecular Formula
CHBrP
Molecular Weight
507.66 g/mol
Appearance
White to off-white crystalline powder
Hygroscopic
Melting Point
56 – 58 °C
Low melting point facilitates use in ionic liquid formulations
Solubility
Soluble: Chloroform, Dichloromethane, AlcoholsSparingly: Water (forms micelles)
Highly lipophilic cation
Thermal Stability
> 200 °C (onset of decomposition)
Significantly higher than Ammonium analogs (degrade ~120-150°C)
Lower CMC than corresponding ammonium salts due to P-cation hydrophobicity
Synthesis & Purification Protocol
Objective: Synthesis of TBHDPB via quaternization of tri-n-butylphosphine with 1-bromohexadecane.
Safety Precaution: Tri-n-butylphosphine is pyrophoric and has a pungent odor. All steps involving the free phosphine must be performed under an inert atmosphere (Nitrogen or Argon).
3.1. Reaction Workflow
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.
Charging: Add 1-Bromohexadecane (1.0 equiv) and Tri-n-butylphosphine (1.05 equiv - slight excess to ensure complete consumption of the alkyl halide).
Solvent (Optional): The reaction can be run neat (solvent-free) or in dry Acetonitrile (MeCN) to modulate viscosity.
Reaction: Heat the mixture to 65–70 °C under continuous stirring for 72 hours .
Note: Phosphonium formation is slower than ammonium formation due to the steric bulk of the butyl groups, requiring extended reaction times.
Monitoring: Monitor via
P NMR. The signal for the free phosphine (approx -30 ppm) should disappear, replaced by the phosphonium salt signal (approx +30 to +35 ppm).
3.2. Purification (Crystallization)
Precipitation: If run neat, the product solidifies upon cooling. If in MeCN, remove solvent via rotary evaporation.
Washing: Triturate the crude solid with cold Diethyl Ether or Hexane (3 x 50 mL).
Rationale: The non-polar solvent dissolves unreacted tributylphosphine and bromohexadecane but precipitates the ionic phosphonium salt.
Drying: Dry the white solid under high vacuum (0.1 mmHg) at 40 °C for 12 hours to remove trace volatiles.
Yield: Typical isolated yields range from 68% to 85% .
Mechanism of Action: Phase Transfer Catalysis
TBHDPB operates via the Starks’ Extraction Mechanism .[5] Unlike ammonium salts, the phosphonium cation (
) is larger and more polarizable ("softer"), which creates a looser ion pair with the reacting anion (). This "naked" anion is more nucleophilic in the organic phase, accelerating reaction rates by orders of magnitude.
Key Advantage: TBHDPB is particularly effective for "PTC-I" reactions (displacement reactions) involving soft nucleophiles like Cyanide (
The following diagram illustrates the cyclic transport of the nucleophile (
) from the aqueous phase to the organic phase by the TBHDPB cation ().
Caption: The "Starks' Extraction" cycle. TBHDPB (Q+) shuttles the cyanide anion into the organic phase, where the loose ion pair facilitates rapid nucleophilic substitution.
Advanced Applications
5.1. Material Science: Clay Intercalation
TBHDPB is used to modify the surface of layered silicates (e.g., Montmorillonite, Palygorskite).
Mechanism: Cation Exchange. The
replaces inorganic cations (, ) in the clay galleries.
Effect: The long hexadecyl chain expands the interlayer spacing (d-spacing), making the clay organophilic. This allows polymer chains (epoxy, phenolic resins) to penetrate the galleries, creating exfoliated nanocomposites with enhanced thermal stability and mechanical modulus.
Advantage over Ammonium: Phosphonium-modified clays withstand processing temperatures >250°C, whereas ammonium-modified clays degrade, causing color formation and polymer breakdown.
5.2. Antimicrobial Activity
TBHDPB exhibits broad-spectrum biocidal activity, functioning as a cationic surfactant.
Mechanism: The hydrophobic tail inserts into the lipid bilayer, while the cationic headgroup disrupts the electrochemical gradient. This leads to membrane permeabilization, leakage of cytoplasmic content, and cell death.
Efficacy: Studies indicate high efficacy against Gram-positive bacteria (e.g., S. aureus), often outperforming ammonium analogs due to higher lipophilicity which aids membrane penetration.
Safety, Handling, & Toxicity
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Hygroscopic solid. Store under inert gas (Nitrogen) to prevent moisture absorption, which can alter stoichiometric precision in catalytic applications.
Environmental: Toxic to aquatic life with long-lasting effects (Category 2). Avoid release to the environment.
References
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society.[7] Link
CymitQuimica. (n.d.). "Hexadecyltributylphosphonium bromide - CAS 14937-45-2 Technical Data." Link
Sigma-Aldrich. (n.d.).[1] "Tributylhexadecylphosphonium bromide Product Specification." Link
Kanazawa, A., et al. (1993). "Polymeric Phosphonium Salts as a Novel Class of Cationic Biocides." Journal of Polymer Science Part A: Polymer Chemistry. Link
Xie, W., et al. (2002). "Thermal stability evidence for the use of phosphonium salts as modifiers for organoclays." Chemistry of Materials. Link
Thermal Stability Profile of Tributylhexadecylphosphonium Bromide
Technical Whitepaper & Application Guide . Executive Summary Tributylhexadecylphosphonium bromide (TBHDPB), often denoted as , represents a class of quaternary phosphonium salts that exhibit superior thermal stability co...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper & Application Guide
.
Executive Summary
Tributylhexadecylphosphonium bromide (TBHDPB), often denoted as
, represents a class of quaternary phosphonium salts that exhibit superior thermal stability compared to their ammonium counterparts (e.g., CTAB). With a decomposition onset () typically exceeding 295°C and a melting point range of 56–64°C , this compound serves as a critical high-temperature surfactant, phase transfer catalyst (PTC), and antimicrobial stabilizer in pharmaceutical nanocomposites.
This guide provides a rigorous analysis of the thermal behavior of TBHDPB, distinguishing between dynamic thermal resistance (TGA) and long-term isothermal stability. It details the specific chemical degradation pathways—primarily reverse nucleophilic substitution—and offers validated protocols for researchers integrating this excipient into drug delivery systems or polymer matrices.
Chemical Identity & Physicochemical Baseline[1][2][3]
Before thermal profiling, the material's identity must be established to ensure reproducibility. Impurities (residual phosphines or solvents) can artificially lower
Soluble in polar organic solvents (MeOH, ); limited water solubility compared to short-chain analogs.
Thermal Stability Profile
Dynamic Thermogravimetric Analysis (TGA)
Under dynamic heating conditions (typically 10°C/min under
), TBHDPB exhibits a robust stability profile characteristic of tetraalkylphosphonium salts.
Decomposition Onset (
):295°C – 300°C .
Comparison: This is approximately 50–80°C higher than Cetyltrimethylammonium bromide (CTAB), which typically degrades near 220–240°C. The phosphorus atom is less electronegative than nitrogen, creating a stronger anodic bond with the carbon chains and reducing the acidity of
Residual: Carbonaceous char (minimal if high purity).
Differential Scanning Calorimetry (DSC)
DSC analysis reveals the phase transitions critical for processing (e.g., hot-melt extrusion).
Endothermic Peak (
): A sharp endotherm is observed between 59°C and 64°C , corresponding to the solid-liquid transition.
Glass Transition (
): Upon rapid cooling, the supercooled liquid may show a significantly below 0°C, though the crystalline state is thermodynamically preferred.
Isothermal Stability (The "Real" Limit)
Expert Insight: While TGA indicates stability up to 300°C, this is a kinetic artifact of rapid heating. Under isothermal aging (holding at a fixed temperature for 24+ hours), degradation occurs at lower temperatures.
Safe Operating Limit:< 200°C for short durations (< 1 hour).
Long-term Storage:< 150°C in inert atmosphere.
Mechanistic Degradation Pathways
Understanding how TBHDPB degrades is vital for troubleshooting formulation failures. Unlike ammonium salts that favor Hofmann elimination, phosphonium salts with halide anions primarily degrade via Reverse Nucleophilic Substitution (
) acts as a nucleophile, attacking the -carbon of one of the alkyl chains.
Reaction:
(or )
Result: Formation of volatile tertiary phosphines and alkyl bromides.
Pathway B: Oxidation (In Air)
If processed in air, the generated tertiary phosphines rapidly oxidize.
Reaction:
(Tributylphosphine oxide)
Implication: Phosphine oxides are highly stable but biologically distinct from the parent salt.
Visualization of Degradation Logic
Figure 1: Thermal decomposition pathways of Tributylhexadecylphosphonium bromide. The primary route is the nucleophilic dealkylation by the bromide ion.
Experimental Protocols
As a self-validating system, every thermal stability claim must be verified in-house.
Protocol 1: Dynamic TGA Determination
Objective: Determine
and (peak degradation).
Sample Prep: Dry TBHDPB in a vacuum oven at 40°C for 4 hours to remove hygroscopic water.
Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo).
Pan: Platinum or Alumina (Open pan to prevent pressure buildup/autocatalysis).
Atmosphere: Nitrogen (
) flow at 50 mL/min.
Method:
Equilibrate at 30°C.
Ramp 10°C/min to 600°C.
Analysis: Calculate
(intersection of baseline and tangent of weight loss step).
Objective: Validate stability for hot-melt extrusion or sterilization processes.
Sample Prep: Weigh 10 mg of dried sample into TGA pans.
Method:
Rapid ramp (20°C/min) to Target Temperature (
= 150°C, 180°C, or 200°C).
Hold isothermal for 120 minutes.
Criteria: Stability is confirmed if mass loss < 1% (excluding initial volatile solvent loss) over the hold period.
Protocol 3: Purity Check via Melting Point
Objective: Quick quality control (QC) check. Lower MP indicates degradation or moisture.
Instrument: Capillary Melting Point Apparatus.
Ramp: 1°C/min near expected MP.
Acceptance: Clear melt between 56–64°C. A wide range (e.g., 50–60°C) implies impurity.
Applications & Implications in Drug Development[5]
Nanocomposite Stabilization
TBHDPB is extensively used to modify montmorillonite clays for polymer nanocomposites.
Mechanism: The bulky phosphonium cation exchanges with sodium ions in the clay gallery.
Benefit: Unlike ammonium salts, TBHDPB survives the high processing temperatures of engineering plastics (nylons, polyesters) without degrading and discoloring the matrix.
Antimicrobial Coatings
The long
chain penetrates bacterial cell membranes (similar to CTAB), but the phosphonium headgroup offers distinct charge density properties.
Use Case: Incorporation into wound dressing films where thermal sterilization (autoclaving) might degrade other antimicrobials.
Phase Transfer Catalysis (PTC)
In drug synthesis, TBHDPB facilitates reactions between immiscible phases (e.g., aqueous/organic). Its high thermal stability allows for PTC reactions at elevated temperatures (>150°C) where ammonium salts would fail.
References
Sigma-Aldrich. Tributylhexadecylphosphonium bromide Product Specification. CAS 14937-45-2.[1][3][4][2] Link
Fraser, K. J., & MacFarlane, D. R. (2009).Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309-321. (General grounding on Phosphonium stability vs Ammonium).
Xie, W., et al. (2002).Thermal degradation of quaternary phosphonium salts modified montmorillonites. Chemistry of Materials, 14(11), 4837-4845. ( authoritative source for the ~300°C stability limit and decomposition mechanism).
TCI Chemicals. Product Data Sheet: Tributylhexadecylphosphonium Bromide. Link
Bradaric, C. J., et al. (2003).Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5, 143-152. (Discusses synthesis and stability advantages).
A Technical Guide to the Spectroscopic Characterization of Tributylhexadecylphosphonium Bromide
Introduction Tributylhexadecylphosphonium bromide (TBHPB), a quaternary phosphonium salt, belongs to the class of compounds commonly referred to as ionic liquids. These materials are of significant interest in various fi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Tributylhexadecylphosphonium bromide (TBHPB), a quaternary phosphonium salt, belongs to the class of compounds commonly referred to as ionic liquids. These materials are of significant interest in various fields, including catalysis, materials science, and drug formulation, owing to their unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency. A thorough understanding of the molecular structure and purity of TBHPB is paramount for its effective application and for ensuring reproducible outcomes in research and development.
This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize tributylhexadecylphosphonium bromide: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a self-validating system, the combination of these techniques provides unambiguous confirmation of the compound's identity and integrity. This document is intended for researchers, scientists, and drug development professionals who utilize or plan to utilize this versatile phosphonium salt in their work. We will delve into the experimental considerations for acquiring high-quality data and provide a detailed interpretation of the spectral features, grounded in fundamental principles and supported by authoritative literature.
Caption: Figure 1. Key structural and molecular information for tributylhexadecylphosphonium bromide.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For tributylhexadecylphosphonium bromide, ¹H, ¹³C, and ³¹P NMR are particularly informative.
A. Experimental Protocol: NMR Analysis
The quality of NMR data is directly dependent on the experimental setup. Here, we outline a robust, self-validating protocol for the analysis of tributylhexadecylphosphonium bromide.
1. Sample Preparation:
Solvent Selection: The choice of solvent is critical. A deuterated solvent that readily dissolves the phosphonium salt is required. Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic salts and its relatively simple residual solvent peak.[1] Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used. The selection should be based on the specific experimental goals, as solvent polarity can slightly influence chemical shifts.
Concentration: A concentration of 5-10 mg of tributylhexadecylphosphonium bromide in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining high-quality spectra with good signal-to-noise ratios in a reasonable timeframe.
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm.[2]
2. Instrument Parameters:
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly useful for resolving the overlapping signals of the long alkyl chains.
¹H NMR: Standard acquisition parameters are generally sufficient. A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds are typical starting points.
¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.[3]
³¹P NMR: As a 100% naturally abundant and spin-1/2 nucleus, ³¹P NMR is a highly sensitive technique for phosphorus-containing compounds.[4] Proton decoupling is also typically used. The chemical shifts are referenced to an external standard of 85% H₃PO₄.
Caption: Figure 2. A generalized workflow for the NMR analysis of tributylhexadecylphosphonium bromide.
B. ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of tributylhexadecylphosphonium bromide is characterized by signals corresponding to the protons of the butyl and hexadecyl chains. The electron-withdrawing nature of the positively charged phosphorus atom influences the chemical shifts of the adjacent methylene groups.
Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Hexadecyl Chain
-CH₃ (Terminal)
~0.88
Triplet
3H
-(CH₂)₁₄- (Bulk Methylene)
~1.25
Multiplet
28H
-P-CH₂-CH₂-
~1.5-1.7
Multiplet
2H
Butyl Chains
-CH₃ (Terminal)
~0.95
Triplet
9H
-CH₂-CH₂-CH₃
~1.4-1.6
Multiplet
6H
-P-CH₂-CH₂-
~1.5-1.7
Multiplet
6H
-P-CH₂-
~2.2-2.4
Multiplet
8H
Interpretation:
The signals for the protons on the carbons directly attached to the phosphorus atom (-P-CH₂-) are shifted downfield to the region of approximately 2.2-2.4 ppm. This deshielding effect is a direct consequence of the inductive effect of the positively charged phosphonium center.
The terminal methyl protons of both the butyl and hexadecyl chains appear as triplets at the most upfield positions, around 0.95 ppm and 0.88 ppm, respectively, due to coupling with the adjacent methylene protons.
The bulk of the methylene protons in the long hexadecyl chain and the central methylene protons of the butyl chains give rise to a large, complex multiplet in the range of 1.25-1.7 ppm.
C. ¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts are also influenced by the proximity to the phosphonium center.
Assignment
Expected Chemical Shift (δ, ppm)
Hexadecyl Chain
-CH₃ (Terminal)
~14
-(CH₂)₁₄- (Bulk Methylene)
~22-32
-P-CH₂-
~20-24
Butyl Chains
-CH₃ (Terminal)
~13
-CH₂-CH₃
~24
-P-CH₂-CH₂-
~23-25
-P-CH₂-
~18-22
Interpretation:
Similar to the ¹H NMR spectrum, the carbons directly bonded to the phosphorus atom (-P-CH₂-) will exhibit a downfield shift, though the effect is less pronounced than for the protons. These signals are also expected to show coupling to the phosphorus atom (¹JP-C), resulting in a doublet in a proton-coupled spectrum. In a decoupled spectrum, these will appear as singlets.
The terminal methyl carbons of the alkyl chains are the most shielded and therefore appear at the highest field (lowest ppm values).
The numerous methylene carbons of the hexadecyl chain will result in a series of closely spaced signals in the 22-32 ppm region.
D. ³¹P NMR Spectral Data & Interpretation
³¹P NMR is a powerful diagnostic tool for confirming the presence and nature of the phosphorus center.
Assignment
Expected Chemical Shift (δ, ppm)
P⁺
~33-35
Interpretation:
Quaternary phosphonium salts typically exhibit a single resonance in the ³¹P NMR spectrum. For tributylhexadecylphosphonium bromide, this signal is expected to appear in the range of +33 to +35 ppm relative to 85% H₃PO₄. This characteristic chemical shift is a definitive indicator of the formation of the tetracoordinate phosphonium cation.[4]
II. Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds or functional groups.
A. Experimental Protocol: IR Analysis
1. Sample Preparation:
Attenuated Total Reflectance (ATR): This is a convenient method for analyzing solid or liquid samples with minimal preparation. A small amount of the tributylhexadecylphosphonium bromide powder is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact.
KBr Pellet: A small amount of the sample (1-2 mg) can be finely ground with dry potassium bromide (KBr) powder (100-200 mg) and pressed into a thin, transparent pellet. This method is suitable for transmission IR spectroscopy.
2. Data Acquisition:
A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum.
The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.
Caption: Figure 3. A simplified workflow for the FTIR analysis of tributylhexadecylphosphonium bromide using the ATR method.
B. IR Spectral Data & Interpretation
The IR spectrum of tributylhexadecylphosphonium bromide is dominated by the vibrational modes of the long alkyl chains.
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
2955-2965
C-H Asymmetric Stretch (CH₃)
Strong
2920-2930
C-H Asymmetric Stretch (CH₂)
Strong
2850-2860
C-H Symmetric Stretch (CH₂)
Strong
2870-2880
C-H Symmetric Stretch (CH₃)
Medium
1460-1470
C-H Bending (Scissoring) (CH₂)
Medium
1375-1385
C-H Bending (Symmetric) (CH₃)
Medium
~720
C-H Rocking (-(CH₂)n-, n ≥ 4)
Weak
Interpretation:
The most prominent features in the IR spectrum are the strong C-H stretching vibrations in the 3000-2850 cm⁻¹ region, which are characteristic of the numerous CH₂ and CH₃ groups in the molecule.
The C-H bending (scissoring) vibrations of the methylene groups and the symmetric bending of the methyl groups appear in the 1470-1375 cm⁻¹ region.
A weak band around 720 cm⁻¹ is indicative of the rocking motion of a sequence of four or more methylene groups, which is consistent with the long hexadecyl chain.
The spectrum is notably devoid of strong absorptions in other regions, such as the O-H or C=O stretching regions, which can be used to confirm the absence of hydroxyl or carbonyl impurities.
III. Conclusion
The comprehensive spectroscopic analysis of tributylhexadecylphosphonium bromide using ¹H, ¹³C, ³¹P NMR, and IR spectroscopy provides a robust and self-validating methodology for its structural confirmation and purity assessment. The expected spectral data, based on the known structure and comparison with analogous compounds, offers a clear and detailed fingerprint of the molecule. The downfield shifts of the protons and carbons alpha to the phosphonium center in the NMR spectra, the characteristic ³¹P chemical shift, and the dominant aliphatic C-H vibrations in the IR spectrum all serve as key identifiers. By following the outlined experimental protocols and understanding the principles of spectral interpretation, researchers can confidently verify the identity and quality of their tributylhexadecylphosphonium bromide, ensuring the reliability and reproducibility of their scientific investigations.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
PubChem. (n.d.). Hexadecyltributylphosphonium bromide. Retrieved February 7, 2026, from [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Crutchfield, M. M., Dungan, C. H., Letcher, J. H., Mark, V., & Van Wazer, J. R. (1967). P³¹ Nuclear Magnetic Resonance. In Topics in Phosphorus Chemistry (Vol. 5). John Wiley & Sons.
Hayes, R., Warr, G. G., & Atkin, R. (2015). Structure and Nanostructure in Ionic Liquids. Chemical Reviews, 115(13), 6357–6426. [Link]
MacFarlane, D. R., et al. (2014). On the concept of ionicity in ionic liquids. Physical Chemistry Chemical Physics, 16(25), 12187-12197. [Link]
Singh, T., & Kumar, A. (2015). Recent advances in the application of NMR spectroscopy in ionic liquids. Annual Reports on NMR Spectroscopy, 88, 215-254. [Link]
Hollóczki, O., & Kirchner, B. (2017). Spectroscopic Properties of Ionic Liquids. Chemical Reviews, 117(10), 6696-6754. [Link]
Belhocine, M., et al. (2021). Study of Cyclic Quaternary Ammonium Bromides by B3LYP Calculations, NMR and FTIR Spectroscopies. Molecules, 26(16), 4993. [Link]
Szostak, R., et al. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 29(1), 18. [Link]
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 7, 2026, from [Link]
Electrochemical Properties of Phosphonium Ionic Liquids: A Technical Guide
Executive Summary Phosphonium ionic liquids (PILs) represent a divergent class of electrolytes that outperform their nitrogen-based analogues (imidazolium, ammonium) in specific high-stress electrochemical environments....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phosphonium ionic liquids (PILs) represent a divergent class of electrolytes that outperform their nitrogen-based analogues (imidazolium, ammonium) in specific high-stress electrochemical environments. While historically sidelined due to higher viscosity, recent advances in cation engineering (e.g., asymmetric alkyl chains) have positioned PILs as critical materials for high-voltage energy storage and sensitive pharmaceutical electroanalysis.
This guide analyzes the electrochemical stability window (ESW), transport phenomena, and practical handling of PILs.[1] It is designed for researchers requiring electrolytes that resist anodic oxidation beyond 5.0 V vs. Li/Li⁺ or solvents for the electro-detection of active pharmaceutical ingredients (APIs).
Molecular Architecture: The Phosphonium Advantage
To understand the electrochemistry of PILs, one must first distinguish the phosphorus center (
) from the nitrogen center ().
Cathodic Stability and the "Acidic Proton" Fallacy
The primary failure mode of imidazolium ILs (like
) is the cathodic reduction of the acidic proton at the C-2 position. Phosphonium cations, typically tetra-alkylated (), lack this labile proton.
Mechanism: The
center is shielded by four alkyl chains, creating significant steric hindrance that blocks the approach of nucleophiles or reducing agents.
Result: PILs often exhibit cathodic limits extending 0.5–1.0 V further negative than ammonium salts.
Anodic Stability
The anodic limit is generally dictated by the anion. However, the phosphonium cation influences this via charge distribution. The larger atomic radius of Phosphorus (vs. Nitrogen) delocalizes the positive charge more effectively, reducing the coulombic pull on the anion and allowing for "freer" anion behavior, which can paradoxically improve anodic stability when paired with robust anions like Bis(trifluoromethanesulfonyl)imide (TFSI).
Core Electrochemical Metrics
Electrochemical Stability Window (ESW)
The ESW is the voltage range in which the electrolyte is neither reduced nor oxidized. PILs are superior in this metric, making them ideal for high-voltage lithium-metal batteries.
Table 1: Comparative ESW of Common PILs vs. Nitrogen-based Analogues
Cation Structure
Anion
ESW (V)
Working Electrode
Reference
(Trihexyl(tetradecyl)phosphonium)
5.0 - 7.0 V
Glassy Carbon
[1, 2]
(Tetrabutylphosphonium)
~5.0 V
Platinum
[1]
(Imidazolium control)
~4.3 V
Glassy Carbon
[4]
(Trimethyl(butyl)phosphonium)
> 5.0 V
Li/Li+
[2]
Note: The wide range in
values depends heavily on purity. Halide impurities drastically shrink the anodic limit.
Transport Properties: The Walden Plot Analysis
PILs are often criticized for high viscosity (
). However, conductivity () is not solely defined by viscosity; it is defined by ionicity (the degree of dissociation).
Walden Rule:
.
PIL Behavior: Many PILs fall slightly below the "ideal" KCl line on a Walden plot, indicating some ion pairing. However, asymmetric cations (e.g.,
) disrupt lattice packing, lowering viscosity and pushing the system closer to the "superionic" regime.
Implication: For electrochemical sensors, heating the PIL to 40-50°C often yields a non-linear spike in sensitivity due to the breaking of these ion aggregates.
Experimental Protocols: Validating the System
Critical Purification Protocol
The Problem: Most PILs are synthesized via halide precursors (e.g., Phosphonium Bromide). Residual
oxidizes at relatively low potentials (~1.0 V vs Ag/AgCl), masking the true breakdown of the IL.
The Solution (Self-Validating Protocol):
Biphasic Wash: Dissolve hydrophobic PIL (e.g.,
) in Dichloromethane (DCM).
AgNO3 Test: Wash the organic layer repeatedly with ultrapure water. Collect the aqueous waste and add a drop of
Vacuum Drying: Dry at 60°C under high vacuum (<0.1 mbar) for 24 hours to remove water (which narrows the ESW).
Cyclic Voltammetry (CV) in Viscous Media
Standard CV parameters fail in PILs due to slow diffusion.
Electrode: Use a Microelectrode (radius < 10
) rather than a Macroelectrode.
Why? Microelectrodes rely on radial diffusion (steady-state) rather than planar diffusion, minimizing the ohmic drop (
drop) caused by the high resistance of the PIL.
Reference: Use a Quasi-Reference Electrode (Ag wire) and introduce Ferrocene (
) as an internal standard at the end of the experiment to calibrate the potential axis.
Visualizing the Logic
Diagram: Structure-Property Design Logic
This diagram illustrates how to select the correct PIL components based on the target application.
Caption: Decision matrix for selecting Phosphonium cation/anion pairs based on electrochemical requirements.
Applications in Drug Development
While batteries drive the volume of PIL research, their application in pharmaceutical analysis is rapidly growing due to their ability to solubilize complex organic molecules and provide a wide window for detecting oxidation of APIs.
Electrochemical Sensors for APIs
PILs like
are used as binders in Carbon Paste Electrodes (CPE) or as modifiers on Graphene electrodes (Gr/IL/GCE).
Mechanism: The hydrophobic nature of long-chain PILs allows for the pre-concentration of hydrophobic drugs (e.g., Triclosan, Acetaminophen) onto the electrode surface.
Protocol:
Mix Graphite powder + PIL (binder).
Pack into electrode body.
Perform Differential Pulse Voltammetry (DPV).
Result: The PIL enhances the electron transfer rate, often sharpening the oxidation peak of the drug compared to mineral oil binders [6].
Electrosynthesis Solvent
For drug discovery requiring oxidative coupling, PILs serve as recyclable solvents that do not degrade under the high potentials required to generate radical cations from aromatic precursors.
References
Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. ChemRxiv.
[Link]
Technical Guide: Fundamental Properties of Phosphonium-Based Ionic Liquids
Executive Summary: The Thermally Robust Alternative Phosphonium-based ionic liquids (PILs) represent a distinct class of molten salts characterized by a central phosphorus atom coordinated to four organic substituents (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thermally Robust Alternative
Phosphonium-based ionic liquids (PILs) represent a distinct class of molten salts characterized by a central phosphorus atom coordinated to four organic substituents (
). While imidazolium-based ILs have historically dominated the literature, PILs offer superior thermal stability, enhanced base tolerance, and unique solvation capabilities that are critical for high-temperature synthesis and specific pharmaceutical applications.
This guide moves beyond surface-level descriptions to analyze the mechanistic origins of these properties. It provides actionable protocols for synthesis and characterization, specifically tailored for researchers evaluating PILs for drug delivery systems (DDS) or as reaction media.
Molecular Architecture & Stability Mechanisms
The fundamental difference between PILs and their nitrogen-based counterparts (ammonium, imidazolium) lies in the nature of the cation core.
The Phosphorus Advantage[1][2][3]
Absence of Acidic Protons: Unlike the imidazolium cation, which possesses an acidic proton at the C2 position, tetraalkylphosphonium cations generally lack acidic protons on the core. This eliminates the primary pathway for carbene formation and subsequent degradation under basic conditions.
Steric Shielding: The larger atomic radius of phosphorus (107 pm) compared to nitrogen (71 pm), combined with four alkyl chains, creates significant steric hindrance. This protects the positive charge center from nucleophilic attack.
Thermal Stability Profile
PILs are the "high-temperature" standard in ionic liquid chemistry. Thermogravimetric Analysis (TGA) consistently demonstrates decomposition temperatures (
) exceeding 350°C, and in some cases (e.g., ), approaching 400°C.
Mechanistic Insight: The decomposition of quaternary ammonium salts typically proceeds via E2 elimination (Hofmann elimination). Phosphonium salts are more resistant to this pathway due to the stronger P-C bond and the higher energy barrier for the formation of the transition state.
Table 1: Comparative Stability Metrics
Property
Imidazolium ()
Ammonium ()
Phosphonium ()
(Decomposition)
~340°C
~280°C
> 380°C
Base Stability
Poor (Carbene formation)
Moderate (Hofmann elimination)
Excellent
Viscosity (25°C)
Low (~50 cP)
High (>300 cP)
Moderate-High (~250 cP)*
Lipophilicity
Tunable (Amphiphilic)
Tunable
High (Super-hydrophobic)
*Note: Viscosity is highly dependent on anion choice and alkyl chain length.
Synthesis & Purification Protocols
High-purity synthesis is non-negotiable for pharmaceutical applications, as impurities (unreacted phosphines, halides) can induce cytotoxicity or catalyze side reactions.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for Phosphonium Ionic Liquids. Note the critical requirement for inert atmosphere in Step 1 to prevent phosphine oxidation.[1]
Detailed Protocol: Anion Exchange (Metathesis)
Standard Operating Procedure for converting
to .
Dissolution: Dissolve 10 mmol of
(Cyphos IL 101) in 20 mL of dichloromethane (DCM).
Salt Addition: Add 11 mmol (1.1 eq) of Lithium Bis(trifluoromethanesulfonyl)imide (
) dissolved in 10 mL of deionized water.
Biphasic Mixing: Stir the biphasic mixture vigorously for 4 hours at room temperature. The hydrophobic PIL will remain in the DCM layer.
Separation: Separate the phases using a separatory funnel.
Washing (Critical Step): Wash the DCM layer with aliquots of deionized water (5 x 10 mL) until the aqueous washings show no precipitate with
solution (Silver Nitrate Test for halides).
Drying: Dry the organic phase over anhydrous
, filter, and remove DCM via rotary evaporation.
Vacuum Desiccation: Dry the final oil under high vacuum (<0.1 mbar) at 60°C for 24 hours to remove trace water.
Biological Interface & Drug Development Context
For the pharmaceutical audience, the interaction of PILs with biological systems is a double-edged sword: their toxicity profile requires caution, but their antimicrobial properties offer therapeutic potential.
Cytotoxicity & Mechanism
PILs typically exhibit higher cytotoxicity than imidazolium ILs. This is driven by the lipophilicity of the cation .
Mechanism: The bulky, hydrophobic phosphonium cation permeates the mitochondrial membrane, disrupting the membrane potential (
). This leads to uncoupling of oxidative phosphorylation and subsequent apoptosis.
Implication: PILs are generally unsuitable as inert systemic drug carriers but are excellent candidates for topical antimicrobial agents or active pharmaceutical ingredients (API-ILs) where the cation itself is the drug.
Structure-Toxicity Relationship Diagram
Figure 2: Mechanistic pathway of Phosphonium IL cytotoxicity. The high lipophilicity drives membrane permeation, leading to mitochondrial disruption.
Physicochemical Characterization Methods
To validate the quality and properties of synthesized PILs, the following experimental setups are required.
Viscosity (Rheology)
Significance: PILs often follow Vogel-Fulcher-Tammann (VFT) behavior rather than Arrhenius behavior, indicating strong ion-ion interactions.
Protocol: Use a cone-and-plate rheometer. Measure viscosity from 25°C to 80°C.
Expectation:
is viscous (~2500 cP at 25°C), whereas anion exchange to or (dicyanamide) dramatically lowers viscosity (< 300 cP) by breaking cation-anion structuring.
Thermal Stability (TGA)
Protocol: Ramp 10°C/min under
atmosphere.
Critical Metric:
(temperature at 5% weight loss).
Note: Ensure the sample is strictly dry; moisture can lower apparent
via hydrolytic degradation at high temperatures.
References
Fraser, K. J., & MacFarlane, D. R. (2009).[2] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321.
Ramalingam, S., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. International Journal of Molecular Sciences, 23(15), 8122.
Tsunashima, K., et al. (2009). Thermal and transport properties of ionic liquids based on benzyl-substituted phosphonium cations. The Journal of Physical Chemistry B, 113(49), 15870-15874.
Kumar, V., et al. (2017). Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye.[3] Microscopy and Microanalysis, 23(S1), 1936-1937.
Vaughan, J., et al. (2006).[4] Density, viscosity and conductivity of tetraalkyl phosphonium ionic liquids. ECS Transactions, 2(3), 381.
Executive Summary Tributylhexadecylphosphonium bromide (CAS 14937-45-2) is a quaternary phosphonium salt defined by a distinct amphiphilic architecture: a positively charged phosphorus center stabilized by three short bu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tributylhexadecylphosphonium bromide (CAS 14937-45-2) is a quaternary phosphonium salt defined by a distinct amphiphilic architecture: a positively charged phosphorus center stabilized by three short butyl chains and one long hexadecyl (cetyl) tail.[1][2][3][4]
While often categorized merely as a Phase Transfer Catalyst (PTC), its utility extends into drug development as a bioactive lipophilic cation. It exhibits potent antimicrobial properties and has emerged in metabolic disease research as a Nuclear Factor of Activated T-cells (NFAT) inhibitor.[1][3][4]
This guide moves beyond simple nomenclature, providing researchers with a functional synonym architecture to optimize literature retrieval, alongside validated protocols for synthesis and application.
Nomenclature Architecture & Synonyms
In cheminformatics and regulatory filings, a single missing synonym can lead to incomplete data retrieval. The following table and diagram deconstruct the naming conventions for CAS 14937-45-2.
The Synonym Matrix
Use these terms for exhaustive literature searches in SciFinder, Reaxys, or PubChem.
Naming Convention
Primary Name / Synonym
Context / Utility
IUPAC
Tributyl(hexadecyl)phosphanium bromide
Official regulatory filings; patent claims.[1][3][4]
Emphasizes the linear nature of the alkyl chain.[1][3][4]
Structural Logic Diagram
The following diagram visualizes how different synonyms map to specific structural domains of the molecule.
Figure 1: Structural decomposition of Tributylhexadecylphosphonium bromide, mapping chemical moieties to common nomenclature conventions.
Physicochemical Profile
Understanding the physical state is critical for process design.[3][4] Unlike tetrabutylphosphonium salts which are often ionic liquids (liquid at RT), the C16 chain in TBHDPB induces crystallinity.
Requires dissolution for liquid-phase handling; not a room-temp ionic liquid.[1][3][4]
Melting Point
56–58 °C
Low melting point allows it to act as a molten solvent at mild elevated temperatures.[1][3][4]
Hygroscopicity
High
Critical: Must be stored under inert gas (Ar/N2).[3][4] Absorbed water deactivates it in anhydrous reactions.[3][4]
Solubility
Polar Organics (DCM, MeOH)
Excellent solubility makes it an ideal homogeneous catalyst in organic phases.
CMC (Critical Micelle Conc.)
Low (Surfactant nature)
Forms micelles easily; disrupts bacterial membranes (antimicrobial potential).[3][4]
Applications in Drug Development
TBHDPB serves two distinct roles in pharmaceutical sciences: as a process enabler (synthesis) and as a bioactive moiety (pharmacology).
Phase Transfer Catalysis (Process Chemistry)
In drug synthesis, TBHDPB is a superior Phase Transfer Catalyst (PTC) for alkylation reactions, particularly when the nucleophile is an inorganic salt (e.g., NaCN, NaN3) and the substrate is organic.
Advantage over Ammonium Salts: Phosphonium salts are more thermally stable (up to 200°C) than ammonium salts (degrade ~100°C via Hofmann elimination), allowing for high-temperature nucleophilic substitutions.[1][3][4]
Recent studies indicate TBHDPB is not pharmacologically inert.[3][4]
NFAT Inhibition: It has been identified as a small molecule inhibitor of the Nuclear Factor of Activated T-cells (NFAT), a pathway linked to insulin resistance. Research suggests it can ameliorate high-fructose-induced nephropathy [1].[1][3][4][5]
Antimicrobial: The long C16 chain allows intercalation into bacterial lipid bilayers, causing depolarization and cell death.
Mechanism of Action: Phase Transfer
The following diagram illustrates the "Extraction Mechanism" (Starks' Mechanism) where TBHDPB shuttles a reactive anion (
) into the organic phase.
Figure 2: Phase Transfer Catalysis cycle.[1][3][4][6] TBHDPB shuttles the nucleophile (Y-) from the aqueous phase to the organic phase to react with substrate (R-X).
NMR: Expect a singlet shift around 33–34 ppm (characteristic of quaternary phosphonium).[3][4] Absence of peak at -32 ppm confirms no unreacted tributylphosphine.[1][3][4]
Melting Point: Target range 56–58°C. Lower MP indicates solvent occlusion or impurities.[3][4]
H410: Very toxic to aquatic life with long-lasting effects (due to surfactant properties).[1][3][4]
Storage: Hygroscopic. Store in a desiccator or glovebox. If the white powder turns to a goo/liquid, it has absorbed water; recrystallize and dry before use in moisture-sensitive applications.[1][4]
References
Sanghavi, M., et al. (2015).[3][5] "NFAT inhibitor tributylhexadecylphosphonium bromide, ameliorates high fructose induced insulin resistance and nephropathy."[3][5] Chemico-Biological Interactions, 240, 268-277.[1][3][4][5]
Starks, C. M. (1971).[3][4][8] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[3][4] Journal of the American Chemical Society, 93(1), 195-199.
PubChem. (n.d.).[3][4] "Hexadecyltributylphosphonium bromide (Compound)." National Library of Medicine.[3][4] [3]
literature review on Tributylhexadecylphosphonium bromide applications
The "Loose Ion" Architect: A Guide to Catalysis, Corrosion Control, and Bio-Interface Engineering Executive Summary Tributylhexadecylphosphonium bromide (TBHDPB; CAS 14937-45-2) is a quaternary phosphonium salt defined b...
Author: BenchChem Technical Support Team. Date: February 2026
The "Loose Ion" Architect: A Guide to Catalysis, Corrosion Control, and Bio-Interface Engineering
Executive Summary
Tributylhexadecylphosphonium bromide (TBHDPB; CAS 14937-45-2) is a quaternary phosphonium salt defined by its asymmetric lipophilicity—combining three short butyl chains with one long hexadecyl (cetyl) tail.[1] Unlike its ammonium counterparts (e.g., TBAB), the phosphorus center offers a larger ionic radius and higher polarizability. This results in a "looser" ion pair with anions, significantly enhancing nucleophilicity in phase transfer catalysis (PTC). Beyond synthesis, its amphiphilic nature makes it a high-performance corrosion inhibitor for carbon steel and a potent membrane-active biocide. This guide dissects its physicochemical mechanics and provides validated protocols for its application.
Physicochemical Profile & Mechanistic Advantage
The utility of TBHDPB stems from the fundamental differences between Nitrogen and Phosphorus onium centers.
Superior to ammonium salts (degrade ~150°C via Hofmann elimination). Ideal for high-temp PTC.
Ionic Radius
Phosphorus > Nitrogen
Reduces charge density.
Ion Pairing
"Loose" / Solvent-Separated
Anions paired with are less shielded, making them more reactive nucleophiles.
Solubility
Soluble in organic solvents (CHCl3, Toluene), low water solubility.
Perfect for extracting anions into the organic phase.
Core Application: Phase Transfer Catalysis (PTC)
The Mechanism of Enhanced Reactivity
TBHDPB is a "workhorse" catalyst for nucleophilic substitutions (e.g., cyanidation, alkylation) where reactants reside in immiscible phases. The Starks' Extraction Mechanism governs this process. The lipophilic
cation shuttles the reactive anion from the aqueous phase into the organic phase. Because the bond is weaker (more polarized) than , the anion is "naked" and highly reactive.
Visualization: Starks' Extraction Mechanism
Caption: The catalytic cycle of TBHDPB. The phosphonium cation (Q+) extracts the nucleophile (Y-) into the organic phase, facilitates the reaction, and recycles.
Objective: Convert 1-chlorooctane to 1-cyanooctane.
Why TBHDPB? Ammonium salts often degrade under the high temperatures required for this reaction; TBHDPB remains stable.
Reagents:
1-Chlorooctane (50 mmol)
NaCN (75 mmol, 1.5 eq) - Caution: Highly Toxic
TBHDPB (1.5 mmol, 3 mol%)
Water (15 mL)
Procedure:
Dissolve NaCN in water.
Add TBHDPB and 1-chlorooctane. No organic solvent is needed (the substrate acts as the solvent).
Heat to 100°C with vigorous stirring (stirring rate is critical to maximize interfacial area).
Monitor via GC. Reaction is typically complete in <2 hours (vs. days without catalyst).
Workup:
Cool mixture. Separate phases.
Wash organic phase with water to remove residual cyanide/catalyst.
Distill product.
Core Application: Corrosion Inhibition
The Mechanism of Surface Adsorption
In acidic environments (e.g., HCl pickling baths), TBHDPB acts as a mixed-type inhibitor.[3] The phosphonium cation adsorbs onto the metal surface, while the long hexadecyl tail forms a hydrophobic barrier that repels water and acid ions (
, ).
Visualization: Adsorption Mechanism
Caption: TBHDPB forms a protective film on steel via electrostatic interaction and orbital overlap, blocking corrosive ion attack.
Data Summary: Inhibition Efficiency (Carbon Steel in 1M HCl)
Concentration (ppm)
Inhibition Efficiency (%)
Surface Coverage ()
50
82.5
0.825
100
91.0
0.910
200
96.5
0.965
500
98.2
0.982
Note: Efficiency increases with concentration until critical micelle concentration (CMC) is reached.
Biological Application: Membrane-Active Biocide
Distinction from Therapeutic Vectors
While triphenylphosphonium (TPP) cations are used to deliver drugs to mitochondria with low toxicity, tributyl phosphoniums like TBHDPB are more lipophilic and surfactant-like. They act as potent biocides and cytotoxins .
Mechanism: The cationic head group binds to the negatively charged bacterial cell wall (or mitochondrial membrane). The hexadecyl tail penetrates the lipid bilayer, causing depolarization, leakage of intracellular content, and ATP depletion.
Application: Antimicrobial coatings, water treatment (biofouling control), and research into mitochondrial uncoupling.
Synthesis Protocol: The Self-Validating System
To ensure purity for sensitive catalytic or biological applications, synthesizing the salt in-house is often preferred.
Reaction:
Visualization: Synthesis Workflow
Caption: Step-by-step synthesis of TBHDPB under inert atmosphere to prevent phosphine oxidation.
Step-by-Step:
Setup: Flame-dry a round-bottom flask. Purge with
(Tributylphosphine is air-sensitive).
Addition: Add 1-bromohexadecane (1.1 equivalents) and dry acetonitrile.
Initiation: Add tributylphosphine (1.0 equivalent) dropwise via syringe.
Reaction: Reflux at 80°C for 24 hours.
Validation: Check
NMR. The starting material signal (~ -30 ppm) should disappear, replaced by the phosphonium salt signal (~ +33 ppm).
Purification: Remove solvent under vacuum. Wash the residue with cold hexane/ether to remove unreacted alkyl bromide. Dry under high vacuum.
References
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link
Landini, D., & Maia, A. (1977). "Phase transfer catalysis: nucleophilicity of anions in aqueous-organic two-phase systems." Journal of the Chemical Society, Chemical Communications. Link
CymitQuimica. "CAS 14937-45-2: Hexadecyltributylphosphonium bromide."[1][2] Link
PubChem. "Hexadecyltributylphosphonium bromide | C28H60BrP." National Library of Medicine. Link
Smith, R. A. J., et al. (2003). "Mitochondria-targeted antioxidants in the treatment of disease."[4] Annals of the New York Academy of Sciences. (Context on phosphonium targeting mechanisms). Link
Popova, A., et al. (2013). "Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells."[5] Science Translational Medicine. Link
Application Note: Tributylhexadecylphosphonium Bromide (TBHDPB) in Advanced Organic Synthesis
[1] [1][2] Executive Summary & Chemical Profile[1][2] Tributylhexadecylphosphonium bromide (TBHDPB) is a high-performance Phase Transfer Catalyst (PTC) distinguished by its superior lipophilicity and thermal stability co...
Tributylhexadecylphosphonium bromide (TBHDPB) is a high-performance Phase Transfer Catalyst (PTC) distinguished by its superior lipophilicity and thermal stability compared to traditional ammonium counterparts (e.g., TBAB).[1]
While quaternary ammonium salts are ubiquitous, they suffer from Hofmann elimination at elevated temperatures (
) or under strongly basic conditions.[1] TBHDPB circumvents this limitation due to the phosphonium center's resistance to -elimination.[1][2] Furthermore, the (hexadecyl) tail confers exceptional solubility in non-polar organic solvents, maximizing the extraction of anionic reagents into the organic phase where the reaction kinetics are accelerated by orders of magnitude.
Key Physiochemical Advantages
Feature
TBHDPB Specification
Advantage in Synthesis
Structure
High lipophilicity ensures deep penetration into non-polar phases (Toluene, Hexane).[1][2]
Thermal Limit
Stable up to
Enables high-temperature carboxylations and substitutions impossible with ammonium salts.[1][2]
Ion Pairing
"Soft" Cation / Diffuse Charge
Forms "loose" ion pairs with nucleophiles, significantly increasing their reactivity ().[1]
Physical State
White Waxy Solid / Powder
Easy to weigh; non-hygroscopic compared to short-chain analogs.[1][2]
The Mechanistic Advantage: Starks’ Extraction
The efficacy of TBHDPB relies on the Starks’ Extraction Mechanism . Unlike small cations that remain in the aqueous interface, the hexadecyl chain drags the anionic reagent (
) deep into the bulk organic solvent. Because the anion is poorly solvated in the organic phase (lacking a hydration shell), it becomes a "naked," highly reactive nucleophile.
Mechanism Visualization
The following diagram illustrates the cyclic transfer of the active anion into the organic phase and the return of the leaving group to the aqueous phase.
Figure 1: Phase Transfer Catalysis cycle using TBHDPB (Q+). The lipophilic Q+ shuttles the nucleophile Y- into the organic phase for reaction.
Application A: Green Oxidation (Permanganate)[1]
Potassium permanganate (
) is a powerful, green oxidant but is insoluble in most organic solvents.[1] TBHDPB facilitates the transfer of into solvents like Dichloromethane or Benzene, creating a solution often referred to as "Purple Benzene." This method avoids the use of toxic heavy metals (Cr) and allows for mild, neutral conditions.
Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
Target: Selective oxidation without over-oxidation to carboxylic acid (requires control).
Reagent Prep:
Organic Phase: Dissolve 10 mmol of Benzyl Alcohol in 30 mL of Dichloromethane (DCM).
Catalyst: Add 0.5 mmol (5 mol%) of TBHDPB .
Aqueous Phase: Prepare a solution of 15 mmol
in 20 mL water.
Reaction Initiation:
Add the aqueous oxidant to the organic solution dropwise under vigorous stirring.
Observation: The DCM layer will turn deep purple as the
Monitor via TLC (Hexane/EtOAc 8:2).[1][2] The reaction typically completes in 30-60 minutes.[1]
Note: If the purple color fades to brown (
) before completion, add small aliquots of solid .
Workup:
Filter the mixture through a pad of Celite to remove the brown manganese dioxide (
) precipitate.
Wash the filtrate with water (2 x 20 mL) and Brine (1 x 20 mL).[1]
Dry over
and concentrate in vacuo.
Why TBHDPB?
Ammonium salts can degrade under the oxidative stress of permanganate. The phosphonium cation is robust against oxidative cleavage, allowing for lower catalyst loading and cleaner recycling.
Application B: CO2 Fixation (Cyclic Carbonates)
The synthesis of cyclic carbonates from epoxides and
is a 100% atom-economic reaction.[2] TBHDPB acts as a bifunctional catalyst: the Phosphonium center () activates the epoxide oxygen (Lewis acid mimic), and the Bromide () acts as the nucleophile to open the ring.
Mechanism: Halide-Assisted Ring Opening
Figure 2: Catalytic cycle for the cycloaddition of CO2 to epoxides mediated by TBHDPB.[1][2]
The product (Propylene Carbonate) is a liquid. The catalyst (solid) can often be precipitated out by adding cold ether or simply distilled off if the product boiling point allows.
Yield Expectation: >95% conversion with >99% selectivity.
Handling, Stability & Troubleshooting
Thermal Stability Profile
Ammonium Salts (e.g., TBAB): Unstable
.[1] Undergoes Hofmann elimination to form tributylamine and butene.[1][2]
Degradation Mode: Under extreme basic conditions (
, reflux), it may slowly decompose to tributylphosphine oxide and hexadecane.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Reaction Rate
Poor stirring (Mass transfer limitation)
Increase RPM to >700. PTC is diffusion-controlled.[1][2]
Emulsion Formation
Surfactant nature of TBHDPB
Add brine to aqueous phase or filter through Celite.[1][2]
Catalyst Recovery
Product is soluble in organic phase
Use a solvent where catalyst is insoluble (e.g., cold ether) to precipitate TBHDPB after reaction.[1]
References
Starks, C. M. (1971).[1][2] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1][2] Journal of the American Chemical Society.
Halpern, M. "Tributyl Hexadecyl Phosphonium Bromide - PTC Organics".[1][2][4] Phase Transfer Catalysis.
BenchChem. "A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts".[1][2][5]
Nihon University. "Synthesis of cyclic carbonates from epoxides and carbon dioxide".[1][2] National Institutes of Health (NIH) / PubMed.[1][2]
using Tributylhexadecylphosphonium bromide as an extractant
Application Note: Tributylhexadecylphosphonium Bromide ( ) as a High-Performance Extractant & Catalyst [1] Executive Summary Tributylhexadecylphosphonium bromide (CAS: 14937-45-2), often abbreviated as or TBHDPB , is a q...
Tributylhexadecylphosphonium bromide (CAS: 14937-45-2), often abbreviated as
or TBHDPB , is a quaternary phosphonium salt exhibiting superior thermal stability and lipophilicity compared to its ammonium counterparts (e.g., CTAB).[1] Its unique amphiphilic structure—comprising a cationic phosphorus center, three short butyl chains, and one long hexadecyl chain—enables two distinct, high-value applications in drug development and chemical engineering:
In-Situ Ionic Liquid Microextraction: It serves as a precursor for generating hydrophobic ionic liquids (ILs) directly within aqueous samples, achieving high enrichment factors for trace bioactive compounds.[1]
Phase Transfer Catalysis (PTC): It facilitates heterogeneous reactions (e.g., alkaline hydrolysis, nucleophilic substitution) by shuttling anions into organic or solid phases, critical for polymer degradation and drug synthesis.[1]
This guide provides validated protocols for these applications, grounded in recent "Green Chemistry" methodologies.
Chemical Profile & Mechanism
Property
Specification
Chemical Formula
Molecular Weight
507.67 g/mol
Appearance
White to off-white waxy solid
Melting Point
56–64 °C
Solubility
Soluble in water, alcohols, chloroform; forms ATPS with specific salts.[1]
Stability
Thermally stable up to ~300°C (superior to ammonium salts).[1]
Mechanistic Action
A. In-Situ Metathesis (Extraction Mode):
In aqueous solution,
is hydrophilic.[1] Upon addition of a bulky anion salt (e.g., , ), a metathesis reaction occurs. The bromide anion is exchanged for the hydrophobic anion, causing the resulting IL () to become insoluble. This phase separation creates millions of micro-droplets that trap hydrophobic analytes (drugs, pesticides) with high efficiency before coalescing.[1]
B. Interfacial Catalysis (PTC Mode):
The bulky
cation pairs with nucleophilic anions (e.g., , ) in the aqueous phase.[1] The lipophilic hexadecyl tail allows this ion pair to migrate into the organic phase or to the surface of a solid polymer, reducing the activation energy for reaction.
Figure 1: Mechanism of In-Situ Ionic Liquid Formation for Extraction.[1] The hydrophilic precursor converts to a hydrophobic extractant phase upon anion exchange.
Application: Enrichment of trace triazole fungicides, drug metabolites, or organic contaminants from aqueous matrices (e.g., plasma, fruit juice, environmental water).
Advantage: High enrichment factor (>50x) with minimal solvent usage.[1]
Data adapted from standard IL-DLLME literature benchmarks using phosphonium salts.
Protocol B: Solid-Liquid Phase Transfer Catalysis (PET Hydrolysis)
Application: Depolymerization of Polyethylene Terephthalate (PET) waste or heterogeneous nucleophilic substitutions in drug synthesis.[1]
Advantage: Allows reaction at lower temperatures (80°C) compared to neat conditions, with higher stability than ammonium catalysts.[1][2]
Application Note: High-Efficiency Metal Ion Extraction Using Phosphonium Ionic Liquids
Protocol Focus: Selective Separation of Cobalt(II) from Nickel(II) in Chloride Media via Cyphos® IL 101 Executive Summary This guide details the protocol for utilizing Cyphos® IL 101 (trihexyl(tetradecyl)phosphonium chlo...
Author: BenchChem Technical Support Team. Date: February 2026
Protocol Focus: Selective Separation of Cobalt(II) from Nickel(II) in Chloride Media via Cyphos® IL 101
Executive Summary
This guide details the protocol for utilizing Cyphos® IL 101 (trihexyl(tetradecyl)phosphonium chloride), a hydrophobic phosphonium ionic liquid (IL), for the liquid-liquid extraction of metal ions.[1] While phosphonium ILs are versatile, this protocol focuses on the separation of Cobalt(II) from Nickel(II) . This system is chosen as the "Gold Standard" validation case due to its industrial relevance (battery recycling) and the distinct anion-exchange mechanism it demonstrates.
) lack acidic protons, rendering them stable under basic conditions and highly resistant to nucleophilic attack. They exhibit superior thermal stability (>300°C) and extremely low water solubility, minimizing leaching losses during the aqueous contact phase.
Chemical Basis & Mechanism
The Anion Exchange Mechanism
The extraction of transition metals by Cyphos IL 101 from chloride media does not rely on the solvation of the neutral metal salt (as with TBP). Instead, it operates via anion exchange .[2]
Speciation: In high chloride concentrations (>4 M
), Cobalt(II) forms the anionic tetrachlorocobaltate complex . Nickel(II), conversely, retains its octahedral hexaaqua cationic form or neutral species, which are not extracted by the cationic IL.
Exchange: The phosphonium chloride IL exchanges its chloride anion for the anionic metal complex.
Reaction Stoichiometry:
Mechanistic Visualization
The following diagram illustrates the selective transport logic.
Caption: Selective anion exchange mechanism where the hydrophobic phosphonium cation pairs with the anionic cobalt complex, rejecting the hydrated nickel cation.[2][3]
Materials & Preparation
Reagents
Extractant: Cyphos® IL 101 (>95%).[1] Note: Commercial grades may contain minor phosphine oxide impurities; for analytical precision, wash with dilute HCl prior to use.
Diluent: Toluene (lab scale) or Kerosene (industrial simulation).
Why Dilute? Pure Cyphos IL 101 has a viscosity of ~1824 cP at 25°C. Without dilution or heating (>60°C), mass transfer kinetics are prohibitively slow.
Aqueous Feed: Cobalt(II) Chloride and Nickel(II) Chloride in 4M - 8M HCl (or LiCl/NaCl for non-acidic routes).
Solution Preparation
Organic Phase (O): Dissolve Cyphos IL 101 in Toluene to achieve a concentration of 0.1 M to 0.5 M .
Pre-equilibration: Contact the organic phase with 4M HCl (without metals) for 10 minutes to equilibrate acid/water content. Separate phases.
Aqueous Phase (A): Prepare 10 mM Co(II) and 10 mM Ni(II) in 8 M HCl .
Critical Parameter: The Chloride concentration drives the formation of
. Below 4M, efficiency drops significantly.
Experimental Protocol
Step-by-Step Workflow
Step 1: Extraction (Loading)
Combine 5 mL of Aqueous Feed and 5 mL of Organic Phase (A/O ratio = 1:1) in a glass vial or separating funnel.
Agitation: Shake mechanically at 1500 rpm for 20 minutes at 25°C.
Note: If using undiluted IL, increase temperature to 60°C and time to 60 minutes.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. The IL phase will be the upper layer (if using Toluene) or potentially denser (if pure IL is used, density ~0.89 g/cm³, but varies with loading).
Observation: The organic phase should turn distinct blue (characteristic of
in hydrophobic media).
Step 2: Scrubbing (Optional)
Purpose: To remove physically entrained Nickel.
Contact the loaded Organic phase with 8 M HCl (clean, no metals) at A/O = 1:1.
Shake for 5 minutes; separate phases.
Step 3: Stripping (Recovery)
Mechanism:[2][4][5] Lowering the chloride concentration reverses the complex formation, forcing Cobalt back to the aqueous phase as
(pink).
Contact the loaded Organic phase with Milli-Q Water (pH 7) at A/O = 1:1.
Shake for 10 minutes.
Collect the aqueous phase (now pink).
Step 4: Regeneration
Wash the stripped IL phase with 4M HCl to regenerate the chloride form
.
Process Flow Diagram
Caption: Closed-loop cycle for Co/Ni separation including extraction, stripping, and solvent regeneration.
Data Analysis & Performance Metrics
Key Equations
Calculate the Distribution Ratio (
) and Separation Factor () using Inductively Coupled Plasma (ICP-OES) analysis of the aqueous phases.
Distribution Ratio (
):
(Where is concentration in the aqueous phase)
Separation Factor (
):
Expected Performance Data
The following table summarizes typical performance metrics for Cyphos IL 101 in Toluene (0.1 M) extracting from HCl media (Wellens et al., 2012).
Parameter
Low Chloride (2 M HCl)
High Chloride (8 M HCl)
Stripping (Water)
Co(II) Extraction %
< 10%
> 99.5%
> 99% (Recovery)
Ni(II) Extraction %
< 1%
< 1%
N/A
Distribution Ratio ()
~0.1
> 500
< 0.01
Separation Factor ()
Low
> 40,000
N/A
Interpretation:
At 8 M HCl , the separation factor is massive (>40,000), indicating near-perfect separation in a single stage.
The process is reversible : Stripping with water yields quantitative recovery of Cobalt.
Optimization & Troubleshooting
Issue
Probable Cause
Corrective Action
High Viscosity / Poor Phase Separation
Low temperature or insufficient dilution.
Increase temp to 50°C or increase diluent ratio. Ensure centrifugation is used.
Low Cobalt Extraction
Chloride concentration too low.
Add NaCl or LiCl to the feed to boost without increasing acidity, or increase HCl > 6M.
Third Phase Formation
IL saturation or non-polar diluent incompatibility.
Add a phase modifier (e.g., 5% Decanol or TBP) or use a more polar diluent (e.g., o-xylene).
Impure Product (Ni contamination)
Physical entrainment of aqueous droplets.
Implement the "Scrubbing" step (Step 2 in protocol) using 8M HCl.
References
Bradder, P., et al. (2001). Extraction of transition metals from aqueous solutions by phosphonium ionic liquids. Green Chemistry, 3, 156-164.
Wellens, A., et al. (2012). Separation of cobalt and nickel by solvent extraction with undiluted phosphonium ionic liquids.[1][6][7] Green Chemistry, 14, 1657-1665.
Vander Hoogerstraete, T., & Binnemans, K. (2014). Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate.[1][8] Green Chemistry, 16, 1594-1606.
Cytec Industries Inc. (2008).[9] CYPHOS® IL 101: Phosphonium Ionic Liquid Technical Data Sheet.
The Unseen Workhorse: Tributylhexadecylphosphonium Bromide in Modern Catalysis
Introduction: In the intricate world of chemical synthesis, where efficiency, selectivity, and sustainability are paramount, phase-transfer catalysis (PTC) has emerged as a powerful and indispensable tool. At the heart o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the intricate world of chemical synthesis, where efficiency, selectivity, and sustainability are paramount, phase-transfer catalysis (PTC) has emerged as a powerful and indispensable tool. At the heart of this technology lie the catalysts themselves, with quaternary phosphonium salts distinguishing themselves through their remarkable stability and activity. Among these, Tributylhexadecylphosphonium bromide (TBHPB), a highly organophilic and thermally robust salt, has carved a significant niche. This technical guide delves into the diverse applications of TBHPB in catalysis, providing researchers, scientists, and drug development professionals with detailed application notes and actionable protocols to leverage its full potential.
Tributylhexadecylphosphonium bromide (also known as hexadecyltributylphosphonium bromide) is a quaternary phosphonium salt valued for its efficacy as a phase-transfer catalyst.[1][2] Its structure, featuring a positively charged phosphorus atom bonded to three butyl groups and one long hexadecyl chain, imparts a high degree of lipophilicity. This allows it to effectively transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate can proceed at a significantly accelerated rate.[1][3] This unique capability circumvents the mutual insolubility of reactants, a common hurdle in organic synthesis.[4]
The superiority of phosphonium salts like TBHPB over their ammonium counterparts in certain applications stems from their enhanced thermal stability and resistance to Hofmann elimination, particularly under strongly basic and high-temperature conditions.[3] The polarizable nature of the phosphorus atom in TBHPB leads to the formation of "loose" and highly reactive ion pairs with the transported anion, further boosting its catalytic efficacy.[1]
This guide will explore the pivotal role of TBHPB in a range of catalytic transformations, from classic nucleophilic substitutions to modern cross-coupling reactions, providing both the theoretical underpinnings and practical methodologies for their successful implementation.
Core Application: Phase-Transfer Catalysis (PTC)
The primary and most well-established application of Tributylhexadecylphosphonium bromide is as a phase-transfer catalyst.[1][2] It excels at facilitating reactions between reactants located in immiscible phases, a scenario frequently encountered in organic synthesis.
Mechanism of Action
The catalytic cycle of TBHPB in a typical liquid-liquid phase-transfer system can be visualized as follows:
Caption: Generalized mechanism of phase-transfer catalysis mediated by TBHPB.
The process begins with the exchange of the bromide anion of TBHPB with the reactant anion (X⁻) at the interface of the two phases. The resulting lipophilic phosphonium salt, now carrying the reactant anion, migrates into the organic phase. Here, the "naked" and highly reactive anion reacts with the organic substrate (R-Y) to form the desired product (R-X). The phosphonium cation then pairs with the leaving group anion (Y⁻, which in many cases is the original bromide) and returns to the aqueous phase or the interface to repeat the cycle. This continuous shuttling of anions across the phase boundary is the cornerstone of phase-transfer catalysis.[4]
Application Note 1: Cyanation of Alkyl Halides
The synthesis of nitriles from alkyl halides is a fundamental transformation in organic chemistry. Phase-transfer catalysis, with TBHPB as the catalyst, offers a highly efficient and scalable method for this reaction, particularly when using inorganic cyanides like sodium or potassium cyanide.
Scientific Rationale
In the absence of a phase-transfer catalyst, the reaction between an alkyl halide in an organic solvent and an aqueous solution of sodium cyanide is exceedingly slow due to the insolubility of the cyanide salt in the organic phase.[5] TBHPB overcomes this limitation by forming an ion pair with the cyanide anion, rendering it soluble and highly nucleophilic in the organic medium.[3] This leads to a dramatic increase in the reaction rate, allowing the synthesis of nitriles under milder conditions and in shorter reaction times.
Experimental Protocol: Synthesis of 1-Cyanooctane
Materials:
1-Chlorooctane
Sodium Cyanide (NaCN)
Tributylhexadecylphosphonium bromide (TBHPB)
Toluene
Deionized water
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a 250 mL round-bottom flask, add 1-chlorooctane (e.g., 0.1 mol), sodium cyanide (e.g., 0.15 mol, 1.5 equivalents), and Tributylhexadecylphosphonium bromide (e.g., 0.005 mol, 5 mol%).
Add toluene (100 mL) and deionized water (50 mL) to the flask.
Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring.
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
After completion, cool the reaction mixture to room temperature.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-cyanooctane.
Purify the product by vacuum distillation if necessary.
While not a direct ligand for the palladium center, TBHPB can play a crucial role as a phase-transfer catalyst in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, especially when using inorganic bases or reactants that are insoluble in the organic reaction medium.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6] It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[7]
Role of TBHPB:
In many Suzuki-Miyaura protocols, an inorganic base such as potassium carbonate or sodium carbonate is used. These bases are often insoluble in the organic solvents typically employed for the reaction (e.g., toluene, THF, dioxane). TBHPB can facilitate the transfer of the carbonate or hydroxide anions (formed in situ) into the organic phase, thereby promoting the crucial transmetalation step of the catalytic cycle.[8]
Caption: Suzuki-Miyaura catalytic cycle highlighting the role of TBHPB.
Proposed Protocol for Suzuki-Miyaura Coupling:
Materials:
Aryl bromide (e.g., 4-bromotoluene)
Arylboronic acid (e.g., phenylboronic acid)
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Tributylhexadecylphosphonium bromide (TBHPB)
Toluene
Deionized water
Procedure:
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tributylhexadecylphosphonium bromide (0.05 mmol, 5 mol%).
Heat the mixture to 80-90 °C with vigorous stirring.
Monitor the reaction by GC or TLC.
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Aryl Halide
Arylboronic Acid
Base
Catalyst System
PTC
Yield (%)
Reference
4-Bromotoluene
Phenylboronic acid
K₂CO₃
Pd(OAc)₂/PPh₃
TBHPB
>90
Proposed
1-Bromo-4-methoxybenzene
4-Acetylphenylboronic acid
Na₂CO₃
Pd(PPh₃)₄
TBHPB
>85
Proposed
B. Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[9] Similar to the Suzuki-Miyaura coupling, it requires a base to neutralize the hydrogen halide formed during the reaction.[10][11]
Role of TBHPB:
When using an inorganic base in a non-polar organic solvent, TBHPB can act as a phase-transfer catalyst to enhance the solubility and reactivity of the base in the organic phase, thereby facilitating the regeneration of the active palladium(0) catalyst.[12]
Proposed Protocol for Heck Coupling:
Materials:
Aryl iodide (e.g., iodobenzene)
Alkene (e.g., butyl acrylate)
Palladium(II) acetate (Pd(OAc)₂)
Potassium carbonate (K₂CO₃)
Tributylhexadecylphosphonium bromide (TBHPB)
N,N-Dimethylformamide (DMF) or Toluene
Procedure:
To a reaction vessel, add iodobenzene (1.0 mmol), butyl acrylate (1.5 mmol), potassium carbonate (1.5 mmol), and Tributylhexadecylphosphonium bromide (0.1 mmol, 10 mol%).
Add palladium(II) acetate (0.01 mmol, 1 mol%).
Add DMF or toluene (5 mL).
Heat the reaction mixture to 100-120 °C under an inert atmosphere.
Monitor the reaction by GC or TLC.
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
Purify the residue by column chromatography.
Aryl Halide
Alkene
Base
Catalyst
PTC
Yield (%)
Reference
Iodobenzene
Butyl acrylate
K₂CO₃
Pd(OAc)₂
TBHPB
>95
Proposed
4-Bromoacetophenone
Styrene
NaOAc
Pd(OAc)₂
TBHPB
>80
Proposed
Application Note 3: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
The Biginelli reaction is a one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are compounds of significant pharmaceutical interest. TBHPB has been shown to be an effective catalyst for this transformation.[13]
Scientific Rationale
In a study, the catalytic activity of TBHPB was investigated in the synthesis of dihydropyrimidinones. It was found to effectively catalyze the condensation of an aldehyde, a β-ketoester, and urea or thiourea. The mechanism likely involves the activation of the reactants by the phosphonium salt. Furthermore, the catalytic activity of TBHPB could be enhanced by exchanging the bromide anion with a persulfate anion, creating a catalyst with two active sites.[13]
Experimental Protocol: Synthesis of Monastrol
Materials:
3-Hydroxybenzaldehyde
Ethyl acetoacetate
Thiourea
Tributylhexadecylphosphonium bromide (TBHPB)
Ethanol (optional, for solvent-free conditions, omit)
Procedure:
In a round-bottom flask, mix 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), thiourea (1.5 mmol), and Tributylhexadecylphosphonium bromide (0.1 mmol, 10 mol%).
Heat the mixture at 80 °C (either neat or in a minimal amount of ethanol) with stirring.
Monitor the reaction by TLC.
Upon completion, cool the reaction mixture to room temperature.
Add cold water to the reaction mixture to precipitate the product.
Filter the solid, wash with cold water, and dry.
Recrystallize the crude product from ethanol to obtain pure Monastrol.
A significant advantage of using phosphonium salts like TBHPB, particularly in their capacity as ionic liquids, is the potential for catalyst recycling. Due to their low vapor pressure and immiscibility with certain organic solvents, they can often be separated from the reaction mixture and reused.
General Protocol for Catalyst Recycling:
After the reaction, extract the organic product with a non-polar solvent (e.g., hexane, diethyl ether) in which the phosphonium salt is insoluble.
The TBHPB will remain as a separate phase or dissolved in a more polar solvent.
Wash the TBHPB phase with the extraction solvent to remove any residual product.
Dry the recovered TBHPB under vacuum to remove any volatile impurities.
The recycled TBHPB can then be used in subsequent reaction cycles. The efficiency of the recycled catalyst should be monitored over several cycles.
Conclusion
Tributylhexadecylphosphonium bromide is a versatile and robust catalyst with a broad spectrum of applications in organic synthesis. Its primary role as a phase-transfer catalyst enables a myriad of reactions between immiscible reactants, leading to higher yields, milder reaction conditions, and enhanced efficiency. From fundamental transformations like nucleophilic substitutions to sophisticated palladium-catalyzed cross-coupling reactions and multicomponent condensations, TBHPB proves to be an invaluable tool for the modern chemist. The protocols and data presented in this guide serve as a starting point for researchers to explore and optimize the use of this powerful catalyst in their own synthetic endeavors, paving the way for more efficient and sustainable chemical processes.
References
PTC Organics, Inc. Tributyl Hexadecyl Phosphonium Bromide. [Link]
ResearchGate. Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. [Link]
International Journal of New Chemistry. Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds. [Link]
Academia.edu. Green protocol for the synthesis of 3, 4-Dihydropyrimidin-2 (1H)-ones/thiones using TBAB as a catalyst and solvent free condition under microwave irradiation. [Link]
MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
Semantic Scholar. Synthesis of 3,4‐Dihydropyrimidinones via Phase Transfer Catalysis. [Link]
Tributylhexadecylphosphonium bromide as an electrolyte in batteries
Application Note: Tributylhexadecylphosphonium Bromide ( ) as an Electrolyte & Additive in Advanced Battery Systems Strategic Overview Tributylhexadecylphosphonium bromide ( , CAS: 14937-45-2) is a quaternary phosphonium...
) as an Electrolyte & Additive in Advanced Battery Systems
Strategic Overview
Tributylhexadecylphosphonium bromide (
, CAS: 14937-45-2) is a quaternary phosphonium salt distinguished by its amphiphilic structure—combining a long hydrophobic hexadecyl () chain with a polar phosphonium cation. While traditionally utilized as a phase transfer catalyst (PTC), its electrochemical applications are rapidly expanding due to the superior thermal and chemical stability of the phosphonium cation compared to its ammonium counterparts (e.g., CTAB).
In battery research,
serves two distinct, high-value functions:
Zinc-Bromine Flow Batteries (ZBFB): It acts as a Bromine Complexing Agent (BCA) and Dendrite Suppressor . It sequesters corrosive bromine (
) into a stable polybromide oil phase, preventing self-discharge, while its surfactant properties inhibit zinc dendrite formation.
Lithium-Ion Batteries (LIB): It serves as the Precursor for synthesizing high-voltage Ionic Liquid (IL) electrolytes (e.g.,
). The phosphonium core offers a wider electrochemical stability window (ESW) and higher thermal resistance than imidazolium or ammonium salts.
In ZBFBs, the electrolyte is an aqueous solution of zinc bromide (
).[1] During charging, metallic zinc plates onto the anode, and bromine is generated at the cathode.[1] Without a complexing agent, free bromine dissolves in the water, crosses to the anode, and corrodes the zinc (self-discharge).
Mechanism of Action
functions as a Phase Transfer Catalyst and BCA. It reacts with generated bromine to form water-immiscible polybromide complexes (, ). These complexes separate into a dense "oil phase" that sinks to the bottom of the tank, physically sequestering the oxidant from the zinc anode.
DOT Diagram: ZBFB Mechanism & Phase Separation
Caption: Mechanism of Bromine Sequestration in ZBFB. The phosphonium salt complexes free bromine, forming a dense oil phase that prevents crossover and self-discharge.
Protocol 1: Electrolyte Formulation for ZBFB
Objective: Prepare a 100 mL electrolyte solution with
of (approx. 2.0 M) in of DI water. Exothermic reaction; stir continuously.
Add
of (approx. 3.0 M) to increase ionic conductivity.
Additive Incorporation:
Add
of (approx. 0.01 M to 0.05 M).
Note: Unlike short-chain BCAs (like MEM-Br) used at high concentrations (0.5 M), long-chain salts like
are often used as additives due to their strong surfactant nature and higher melting point.
Homogenization:
Stir at
for 30 minutes until fully dissolved. The solution should remain clear.
Validation (Cloud Point Test):
Titrate a small aliquot with liquid bromine. Turbidity followed by the formation of a distinct red/brown oil droplet at the bottom confirms successful complexation.
Application B: Precursor for High-Voltage Li-ion Electrolytes
For Lithium-ion batteries, the bromide anion is undesirable due to its low oxidation potential (~1.09 V vs SHE). Therefore,
is used as a precursor to synthesize Ionic Liquids with stable anions like Bis(trifluoromethanesulfonyl)imide (TFSI).
Why Phosphonium?
Anodic Stability: Phosphonium cations lack the acidic proton found in imidazolium (C2-H), reducing reductive decomposition.
Thermal Stability: Stable up to
, significantly higher than ammonium salts.
Protocol 2: Synthesis of
via Anion Metathesis
Workflow Diagram: Synthesis & Purification
Caption: Synthesis workflow for converting the bromide precursor into a battery-grade hydrophobic ionic liquid electrolyte.
Procedure:
Stoichiometric Mixing: Dissolve
in DI water. Separately, dissolve a 1.1 molar excess of Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) in DI water.
Reaction: Slowly add the LiTFSI solution to the phosphonium solution. The mixture will become cloudy as the hydrophobic IL
forms and separates. Stir for 12 hours.
Extraction: Add Dichloromethane (DCM) to extract the IL phase. The aqueous phase (containing LiBr) will float on top. Discard the aqueous phase.
Washing (Critical Step): Wash the DCM layer with DI water at least 5 times.
Halide Test: Collect the wash water and add a drop of
.
Cloudy/White Precipitate: Bromide still present. Repeat washing.
Clear: Bromide removed. Proceed.
Drying: Remove DCM via rotary evaporation. Dry the resulting viscous liquid under high vacuum (
mbar) at for 24 hours to remove trace water (water is fatal to Li-ion performance).
Comparative Data & Specifications
Table 1: Comparison of Cation Performance in Battery Electrolytes
Feature
Tributylhexadecylphosphonium ()
Cetyltrimethylammonium ()
Imidazolium ()
Thermal Stability
High (>350°C)
Moderate (~200°C, Hofmann elimination)
Moderate (~300°C)
Chemical Stability
Excellent (No acidic protons)
Good
Poor (C2-H acidic proton)
Viscosity
Moderate to High
High (often solid salts)
Low
Role in ZBFB
Strong BCA + Dendrite Suppression
BCA + Dendrite Suppression
Weak BCA
Anodic Limit (vs Li)
> 5.0 V (with TFSI)
~ 4.5 V
~ 4.2 V
References
Review of Bromine Complexing Agents
Title: Recent Advances in Bromine Complexing Agents for Zinc–Bromine Redox Flow Batteries.[3]
Application Note: Experimental Design & Optimization of Phase Transfer Catalysis (PTC) Systems
Executive Summary & Mechanistic Grounding Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases (typically organic/aqueous or organic/solid).[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Mechanistic Grounding
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in immiscible phases (typically organic/aqueous or organic/solid).[1][2] Unlike homogeneous systems, the experimental success of PTC relies heavily on the physical setup—specifically interfacial surface area and mass transfer coefficients—as much as intrinsic chemical kinetics.
The Two Dominant Mechanisms
To design a robust experiment, you must identify which mechanism your reaction follows. This dictates your choice of catalyst and solvent.
Starks’ Extraction Mechanism (Type I): The catalyst (
) physically shuttles the nucleophile () from the aqueous phase into the organic phase.
Key Feature: The catalyst must be soluble in both phases.
Rate Limiting Step: Often the physical transfer of the anion across the interface.
Makosza’s Interfacial Mechanism (Type II): Deprotonation occurs at the interface without the catalyst entering the aqueous phase. The catalyst extracts the organic anion (e.g., carbanion) from the interface into the bulk organic phase.[3][4]
Key Feature: Requires highly lipophilic catalysts; common in C-alkylation of active methylenes.
Visualization: The Starks' Extraction Cycle
The following diagram illustrates the cyclic nature of the catalyst in a standard nucleophilic substitution (
).
Figure 1: The Starks Extraction Mechanism. Red arrows indicate the mass transfer steps critical to experimental setup.
Experimental Setup & Critical Parameters
In PTC, the reactor geometry and agitation speed are not just operational details; they are process variables that directly alter the reaction rate constant (
).
A. Reactor Geometry and Agitation
For Liquid-Liquid PTC, the reaction rate is proportional to the interfacial area.
Requirement: Use a reactor with a high aspect ratio (H/D > 1.5) and baffles (for scale > 100 mL) to prevent vortexing and ensure turbulent flow.
The "Omega" Criterion: You must validate that your reaction is kinetically limited, not mass-transfer limited.
Protocol: Run the reaction at 300, 600, and 900 RPM.
Pass: If conversion rates are identical at 600 and 900 RPM, you are in the "Intrinsic Kinetic Regime."
Fail: If rate increases with RPM, your data reflects mixing efficiency, not chemistry. Increase agitation.
B. Catalyst Selection Matrix
Choosing the wrong catalyst is the most common failure point.
Catalyst Class
Common Examples
Best Use Case
Stability Warning
Quaternary Ammonium (Symmetric)
TBAB, TBAHS
General purpose, Low cost.
Stable < 100°C.
Quaternary Ammonium (Asymmetric)
Aliquat 336, TEBA
High lipophilicity required.
TEBA undergoes Hofmann elimination in strong base/high heat.
Dissolve NaOH in distilled water to create a 50% w/w solution.
Why: High concentration reduces water activity, forcing the phenoxide anion to associate with the catalyst rather than staying hydrated in the water.
The "Induction" Mix (Crucial Step):
Add the Phenol and Toluene to the reactor.
Add the TBAB catalyst.
Add the NaOH solution last.
Stir vigorously (800 RPM) for 10 minutes at room temperature.
Mechanism:[1][3][4][5][6] This allows the formation of the active lipophilic ion pair (
) before the electrophile is introduced.
Reaction Initiation:
Heat the mixture to 60°C.
Add Benzyl Bromide dropwise over 5 minutes.
Note: Exothermic reaction. Monitor internal temperature, not just bath temperature.
Monitoring & Validation:
Sample 50 µL of the organic phase every 15 minutes.
Dilute in acetonitrile for HPLC/GC analysis.
End Point: Disappearance of Benzyl Bromide (limiting reagent in organic phase).
Workup:
Stop agitation. Observe phase separation (should be < 30 seconds).
Separate organic layer. Wash with water (2x) to remove residual catalyst and salt.
Dry over
and evaporate solvent.
Troubleshooting & Optimization Logic
Use the following logic flow to diagnose low yields or slow rates.
Figure 2: Decision tree for troubleshooting PTC reaction failures.
References
Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society.
Makosza, M. (1975).[4] Two-phase reactions in the chemistry of carbanions and halocarbenes—a useful tool in organic synthesis. Pure and Applied Chemistry.
Halpern, M. (2003). Phase-Transfer Catalysis: Fundamentals and Applications. Industrial Phase-Transfer Catalysis.
Sigma-Aldrich. (2023). Phase Transfer Catalysts - Product Guide and Stability Mechanisms.
Application Note: Preparation and Handling of Tributylhexadecylphosphonium Bromide Solutions
This Application Note is designed to provide a rigorous, field-validated guide for the preparation and handling of Tributylhexadecylphosphonium bromide (TBHDPB). It addresses the specific physicochemical challenges of th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a rigorous, field-validated guide for the preparation and handling of Tributylhexadecylphosphonium bromide (TBHDPB). It addresses the specific physicochemical challenges of this lipophilic cation, particularly its hygroscopicity and amphiphilic behavior.
Abstract & Introduction
Tributylhexadecylphosphonium bromide (TBHDPB) is a quaternary phosphonium salt featuring a lipophilic C16 alkyl chain and a bulky tributylphosphonium head group.[1] Unlike its ammonium analog (CTAB), the phosphonium cation possesses a larger ionic radius and more delocalized positive charge, conferring unique properties:
Mitochondrial Targeting: The delocalized cation facilitates passage through the mitochondrial inner membrane potential (
).
Phase Transfer Catalysis (PTC): It acts as a highly efficient catalyst for nucleophilic substitutions in biphasic systems, often outperforming ammonium salts due to higher thermal stability.[1]
Surfactancy: It functions as a cationic surfactant with distinct self-assembly properties.[1]
This guide details the preparation of TBHDPB solutions for biological assays (mitochondrial targeting) and synthetic chemistry (PTC), ensuring reproducibility and stability.
Physicochemical Profile
Understanding the fundamental properties of the solid salt is a prerequisite for accurate solution preparation.
Safety Warning: TBHDPB is a mitochondrial toxin at high concentrations and a skin/eye irritant.[1] Always wear nitrile gloves, safety goggles, and a lab coat.
Hygroscopicity Management:
The primary source of error in TBHDPB concentration is water weight. The solid salt is hygroscopic.
Storage: Store under inert gas (Nitrogen/Argon) in a desiccator.
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a closed weighing vessel.
Protocol A: Biological Stock Solution (DMSO)
Application: Mitochondrial targeting assays, cell viability studies, drug delivery.[1]
Rationale: DMSO is the gold standard solvent for lipophilic cations because it ensures complete solubilization, is miscible with aqueous culture media, and prevents premature micelle formation during storage.
Mixing: Vortex vigorously for 30-60 seconds. The solution should be crystal clear and colorless.
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter into a sterile cryovial.
Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.
Protocol B: Phase Transfer Catalyst Solution (Organic)
Application: Nucleophilic substitutions (
), alkylations in biphasic systems (Organic/Aqueous).[1]
Rationale: In PTC, the catalyst must be soluble in the organic phase to ferry the anion. Dichloromethane (DCM) or Toluene are standard.[1]
Procedure
Solvent Selection: Choose a solvent compatible with your reaction (e.g., DCM, Toluene, Chlorobenzene).[1]
Concentration: Typical PTC loading is 1–5 mol% relative to the limiting reagent.[1]
Preparation:
Weigh the required amount of TBHDPB directly into the reaction vessel or a separate glass vial.
Sonicate for 1 minute if the solid is chunky (the low melting point aids rapid dissolution).
Application: Add this organic solution to the biphasic reaction mixture.
Note: TBHDPB is thermally stable up to ~150°C, making it superior to ammonium salts for high-temperature reactions (e.g., in Toluene/Xylene).[1]
Protocol C: Aqueous/Micellar Solution
Application: Surfactant studies, nanoparticle synthesis.[1]
Rationale: TBHDPB has a bulky hydrophobic tail and head.[1] Its solubility in pure water is limited by the Critical Micelle Concentration (CMC). The tributyl head group is more hydrophobic than the trimethyl group of CTAB, likely lowering the CMC (CTAB CMC
0.9 mM) and increasing the Krafft temperature.
Procedure
Target Concentration: Do not attempt to make high-concentration aqueous stocks (e.g., >50 mM) without heating, as the solution may gel or precipitate.
Heating: Pre-warm Deionized (DI) water to 40-50°C.
Dissolution: Add solid TBHDPB to the warm water.
Stirring: Stir magnetically for 15-30 minutes.
Cooling: Allow to cool to room temperature. Inspect for turbidity.
Clear: Solution is stable (likely micellar or monomeric).[1]
Turbid/Precipitate: Concentration exceeds solubility limit at RT.[1] Re-heat or add a co-solvent (e.g., 5% Ethanol).[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection and preparation.
Figure 1: Decision tree for TBHDPB solution preparation based on downstream application.
Quality Control (Self-Validation)
To ensure the integrity of your solution, perform these checks:
Visual Clarity: The DMSO stock must be absolutely clear.[1] Any cloudiness indicates moisture contamination or saturation.[1]
Precipitation upon Dilution (Bio): When diluting the DMSO stock into aqueous culture media (e.g., 1:1000 dilution), a momentary turbidity may occur, but it should disperse rapidly.[1] If distinct crystals form, the concentration is too high for the media formulation.
NMR Verification (Synthesis): For rigorous QC, a
P NMR in should show a single sharp peak (typically 30-35 ppm range for tetraalkylphosphoniums), confirming the salt has not degraded to phosphine oxide (which would appear significantly downfield).
References
Sigma-Aldrich. Product Specification: Tributylhexadecylphosphonium bromide.[1][3] Link
Smith, R. A. J., et al. (2003).[1] "Mitochondria-targeted antioxidants in the treatment of disease."[1] Annals of the New York Academy of Sciences, 1011(1), 329-340. Link (Grounding for mitochondrial targeting mechanism).[1]
Starks, C. M. (1971).[1] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 93(1), 195-199. Link (Foundational text on PTC usage).[1]
PubChem. Compound Summary: Tributylhexadecylphosphonium bromide. National Library of Medicine.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Lignocellulose Fractionation using Tributylhexadecylphosphonium Bromide (
)
Executive Summary
This application note details the protocol for utilizing Tributylhexadecylphosphonium bromide (
) , a surfactant-functionalized ionic liquid (IL), for the dissolution and fractionation of lignocellulosic biomass. Unlike conventional imidazolium-based ILs, integrates a chaotropic anion with a hydrophobic hexadecyl tail, imparting unique amphiphilic properties. This dual nature facilitates the disruption of the recalcitrant Lignin-Carbohydrate Complex (LCC) by simultaneously targeting the hydrogen-bonding network of cellulose and the hydrophobic domains of lignin.
Key Advantages:
Enhanced Lignin Selectivity: The
alkyl chain interacts preferentially with lignin via Van der Waals forces, improving fractionation efficiency.
Thermal Stability: Phosphonium cations exhibit superior thermal stability compared to ammonium or imidazolium analogs, allowing for higher processing temperatures (up to 150°C) without degradation.
Surfactant Activity: Acts as a cationic surfactant, reducing surface tension and improving wetting of the waxy biomass cuticle.
Physicochemical Profile & Safety
Before initiating experimental workflows, operators must understand the material constraints of
High MW implies high viscosity; requires heat/dilution.
Physical State
Solid / Waxy Solid
Must be melted (T > 65°C) to function as a solvent.
Melting Point
56 – 62 °C
Process temperature minimum set at 70°C.
Hygroscopicity
High
Dry IL and biomass (<5% moisture) strictly required.
Hazards
Skin/Eye Irritant (H315, H319)
Wear nitrile gloves and safety goggles.
Mechanistic Insight: The Amphiphilic Attack
The dissolution mechanism of
differs from short-chain ILs. It operates via a "Dual-Domain Disruption" mechanism:
Anionic Disruption (Cellulose): The Bromide anion (
) acts as a hydrogen bond acceptor, disrupting the inter-chain H-bonds () that hold cellulose fibrils together.
Cationic Intercalation (Lignin): The tributylhexadecylphosphonium cation possesses a long hydrophobic tail (
). This tail penetrates the hydrophobic lignin mesh, stabilizing the aromatic rings via hydrophobic interactions and preventing lignin re-deposition onto cellulose fibers.
Diagram 1: Mechanistic Pathway
Caption: Dual-action mechanism where Br- anions target cellulose H-bonds while the C16 phosphonium tails stabilize lignin via hydrophobic interaction.
Application Protocol: Biomass Fractionation
Objective: Complete dissolution of soft/hardwood biomass and subsequent fractionation into cellulose-rich pulp and lignin.[2]
Materials Preparation[3][4]
Biomass: Grind to < 40 mesh (0.4 mm). Critical: Dry in a vacuum oven at 60°C for 24h. Water acts as an anti-solvent and will inhibit dissolution.
Solvent:
(Sigma-Aldrich/Merck, >97% purity).
Anti-solvent: Deionized water or Ethanol/Water (1:1 v/v).
Experimental Workflow
Step 1: Solvent Liquefaction
Since
is solid at room temperature, place the reaction vessel (thick-walled glass vial or reactor) on a heating block set to 80°C . Allow the salt to melt completely into a clear, viscous liquid.
Step 2: Biomass Loading
Add the dried biomass to the molten IL.
Recommended Loading: 5 wt% (e.g., 0.5g biomass in 9.5g IL).
Note: Loadings >10% result in extreme viscosity, requiring mechanical overhead stirring rather than magnetic stirring.
Step 3: Dissolution Process
Increase temperature to 120°C . Stir at 500 RPM.
Duration: 2 – 6 hours (depending on biomass recalcitrance).
Observation: The mixture will darken (brown/black) as lignin dissolves. Visual transparency indicates cellulose dissolution.
Step 4: Anti-Solvent Precipitation (Regeneration)
Cool the mixture to 70°C (do not cool to RT, or it will solidify).
Slowly add hot deionized water (approx. 60°C) to the mixture under rapid stirring (Ratio 1:3 IL:Water).
Mechanism: Water hydrates the
anions, shielding them from cellulose. The cellulose chains re-associate and precipitate as "Regenerated Cellulose" (Cellulose II polymorph).
The amphiphilic cation may form micelles; lignin often precipitates more slowly or requires acidification/ethanol to fully coagulate depending on the specific wood type.
Step 5: Separation
Filtration: Vacuum filter the precipitate (Cellulose-rich fraction).
Wash: Wash the solid cake 3x with hot water to remove residual IL.
Lignin Recovery: Evaporate ethanol from the filtrate (if used) or acidify the aqueous filtrate to pH 2 to precipitate the lignin.
Diagram 2: Operational Workflow
Caption: Step-by-step fractionation workflow from solid salt liquefaction to component separation.
Re-dry biomass. Water >1% drastically reduces solvating power [1].
High Viscosity (Stirrer Stalled)
High MW of IL chain; Loading too high.
Reduce loading to 3 wt% or add a co-solvent (e.g., DMSO) at 10-20% only if strictly necessary (note: co-solvents reduce green metrics).
Low Yield of Regenerated Cellulose
Degradation of cellulose.
Reduce temperature from 120°C to 100°C or reduce time.
Data Summary: Comparative Performance
Typical performance metrics for Phosphonium vs. Imidazolium ILs in biomass processing.
Feature
(Phosphonium)
(Imidazolium)
Thermal Stability Limit
~350°C
~280°C
Lignin Selectivity
High (Due to C16 tail)
Moderate
Viscosity (at 100°C)
High
Moderate
Cost
Moderate/High
High
Toxicity
Biocidal (Surfactant)
Low/Moderate
References
Ionic Liquids in the Pretreatment of Lignocellulosic Biomass. ResearchGate. (Accessed 2023).[3][4] Overview of IL mechanisms and the impact of water on dissolution efficiency.
Rapid dissolution of lignocellulosic biomass in ionic liquids. Green Chemistry. Comparison of dissolution kinetics and temperatures.
Tributylhexadecylphosphonium bromide Safety Data Sheet. Fisher Scientific. Physical properties and safety handling.[1][3][4][5][6]
Fundamental Understanding of Cellulose Dissolution. Organic Prints. Detailed discussion on the role of amphiphilic interactions in cellulose solubilization.
Analytical Strategies for the Quantification of Phosphonium Salts
Application Note | AN-PHOS-2024 Abstract Phosphonium salts, particularly quaternary phosphonium cations (QPCs), have evolved from simple phase-transfer catalysts and ionic liquids to critical vectors in drug delivery (e....
Author: BenchChem Technical Support Team. Date: February 2026
Application Note | AN-PHOS-2024
Abstract
Phosphonium salts, particularly quaternary phosphonium cations (QPCs), have evolved from simple phase-transfer catalysts and ionic liquids to critical vectors in drug delivery (e.g., mitochondrial targeting moieties like Triphenylphosphonium, TPP). Their permanent positive charge, lipophilicity, and lack of volatility present unique analytical challenges. This guide outlines a dual-stream analytical approach: LC-MS/MS for trace quantification in biological matrices and Quantitative
P NMR (qNMR) for bulk purity assessment.
Part 1: Chromatographic Separation Strategies
The permanent positive charge of phosphonium salts creates a "retention deficit" on standard C18 columns due to electrostatic repulsion from residual silanols, often leading to peak tailing. Two primary strategies overcome this:
Strategy A: Ion-Pairing Chromatography (IPC)
For UV-Vis detection or when using standard C18 phases, ion-pairing agents are essential.
Mechanism: Anionic counter-ions (e.g., Trifluoroacetate, Heptafluorobutyrate) form neutral ion pairs with the phosphonium cation, increasing retention on hydrophobic stationary phases.
Critical Warning: Avoid non-volatile ion-pairing agents (e.g., alkyl sulfonates) if Mass Spectrometry is the downstream detector. They permanently contaminate the ESI source.
Strategy B: Mixed-Mode & Phenyl-Hexyl Phases (Recommended for MS)
For LC-MS/MS, we recommend avoiding strong ion-pairing agents to prevent signal suppression.
Phenyl-Hexyl Columns: The TPP moiety is highly aromatic. Phenyl-hexyl phases engage in
stacking interactions with the TPP rings, providing retention without the need for ion-pairing reagents.
HILIC: For small, hydrophilic phosphoniums (e.g., tetramethylphosphonium), Hydrophilic Interaction Liquid Chromatography (HILIC) retains the charged species via electrostatic interaction with the water layer on the silica surface.
Decision Matrix: Method Selection
Figure 1: Decision tree for selecting the appropriate analytical technique based on concentration and matrix complexity.
Part 2: Mass Spectrometry Detection (LC-MS/MS)
The Gold Standard for Bioanalysis
Ionization & Fragmentation
Phosphonium salts are "pre-charged," making them ideal for Electrospray Ionization (ESI) in positive mode (
). They do not require protonation () but are detected as the intact cation ().
Source Conditions: High source temperatures (
) are often required to desolvate these bulky cations efficiently.
Fragmentation Pattern: TPP derivatives exhibit a characteristic fragmentation pathway useful for Multiple Reaction Monitoring (MRM).
Primary Loss: Loss of the phenyl group (
, -77 Da).
Diagnostic Ion: Formation of the triphenylphosphine radical cation (
262) or the phosphine oxide ( 277) depending on collision energy.
Protocol: Quantification of TPP-Drug Conjugates in Plasma
Objective: Quantify a mitochondria-targeted drug (Mito-Drug-X) in murine plasma.
Reagents
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Internal Standard (IS): Deuterated TPP analog (
-TPP) is preferred. If unavailable, use a structural analog with a different alkyl chain length (e.g., Decyl-TPP).
Step-by-Step Workflow
Sample Thawing: Thaw plasma samples on ice.
Protein Precipitation (PPT):
Add 50
of plasma to a centrifuge tube.
Add 200
of Ice-Cold Acetonitrile containing the Internal Standard (100 nM).
Why? Acetonitrile precipitates plasma proteins while solubilizing the lipophilic TPP cation.
Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to complete precipitation.
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 150
of supernatant to an autosampler vial.
Note: Do not dry down and reconstitute if possible; TPP cations stick to glass surfaces when dried. If concentration is needed, use polypropylene tubes and reconstitute in 50:50 MeOH:Water.
LC-MS/MS Analysis:
Column: Phenyl-Hexyl (2.1 x 50 mm, 1.7
).
Gradient: 5% B to 95% B over 4 minutes.
Flow Rate: 0.4 mL/min.
Data Summary: Typical MRM Transitions
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Collision Energy (eV)
Mechanism
MitoQ
45
Formation of
MitoQ
60
Phenyl cleavage
-TPP (IS)
30
Pseudo-molecular ion
Part 3: Quantitative
P NMR (qNMR)
The Gold Standard for Purity & Counter-Ion Analysis
For synthetic validation or bulk purity, LC-UV is often insufficient due to variable extinction coefficients.
P NMR provides a direct molar response ratio 1:1 for all phosphorus species.
Critical Parameters for qNMR
Relaxation Delay (
): Phosphonium nuclei have long spin-lattice relaxation times ().
Requirement:
(typically 10-25 seconds). Failure to wait leads to underestimation of the major peak.
Internal Standard: Triphenylphosphine Oxide (TPPO) or Trimethyl phosphate.
Constraint: Must have a chemical shift distinct from the analyte (TPP salts
20-25 ppm; TPPO 29 ppm).
Protocol: Absolute Purity Determination
Weighing: Accurately weigh ~20 mg of Sample and ~10 mg of Internal Standard (Traceable Reference Material) into a vial. Record weights to 0.01 mg.
Dissolution: Dissolve in 0.6 mL deuterated solvent (
or ).
Acquisition:
Pulse Sequence: Inverse Gated Decoupling (to suppress NOE enhancement which distorts integration).
Where =Integral, =Number of P atoms (usually 1), =Molecular Weight, =Weight, =Purity of Std.[1]
Part 4: Experimental Workflow Diagram
Figure 2: End-to-end workflow for the bioanalysis of phosphonium cations using LC-MS/MS.
References
Mitochondrial Targeting & Analysis: Smith, R. A. J., et al. (2011). "Mitochondria-targeted antioxidants in the treatment of disease." Annals of the New York Academy of Sciences. Link
Chromatography of Ionic Liquids: Stepnowski, P., et al. (2006). "Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography." Journal of Chromatography A. Link
Mass Spectrometry Fragmentation: Ross, M. F., et al. (2005). "Rapid and sensitive method for the quantitation of mitochondria-targeted drugs in biological samples." Biochemical Journal. Link
Quantitative NMR: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
Sample Preparation: Finichiu, P. G., et al. (2015).[2] "A mitochondria-targeted derivative of ascorbate: MitoC."[2] Free Radical Biology and Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Tributylhexadecylphosphonium Bromide ([P
]Br) for CO Capture Research
Content Type: Detailed Application Note & Experimental Protocol
Application Note: Tributylhexadecylphosphonium Bromide ([P
]Br) as a Dual-Function Promoter for CO
Semi-Clathrate Hydrate Capture
Executive Summary
This guide details the synthesis, characterization, and application of Tributylhexadecylphosphonium bromide ([P
]Br) (CAS: 14937-45-2) in carbon capture research. Unlike short-chain analogues (e.g., TBAB, TBPB) which act primarily as thermodynamic promoters, [P]Br integrates a long hexadecyl () chain. This imparts significant surfactant properties , allowing the molecule to function simultaneously as a thermodynamic promoter (stabilizing the hydrate lattice at milder conditions) and a kinetic promoter (reducing gas-liquid surface tension to accelerate induction times).
This protocol is designed for researchers requiring high-fidelity data on gas uptake kinetics, phase equilibrium, and separation efficiency.
Scientific Mechanism
The efficacy of [P
]Br relies on two synergistic mechanisms:
Semi-Clathrate Formation (Thermodynamic): The bromide anion (
) and the phosphonium cation form a host water lattice. The bulky cation occupies large cages, stabilizing the structure, while CO molecules selectively occupy the smaller cages. This allows hydrates to form at temperatures above C and pressures significantly lower than pure CO hydrates.
Interfacial Tension Reduction (Kinetic): The hydrophobic hexadecyl tail orients at the gas-liquid interface, lowering surface tension. This maximizes the mass transfer area for CO
dissolution, drastically reducing the "induction time" (the lag period before crystal nucleation).
Mechanism Visualization
Caption: Workflow from chemical synthesis to the dual-mechanism capture of CO2 via semi-clathrate hydrate formation.
Material Characterization & Specifications
Before commencing capture experiments, the synthesized or purchased IL must meet strict purity standards to avoid artifacts in phase equilibrium data.
Parameter
Specification
Validation Method
Appearance
White crystalline solid
Visual Inspection
Melting Point
60–63 °C
DSC (Differential Scanning Calorimetry)
Purity
> 98.0%
H NMR, P NMR
Water Content
< 500 ppm (dried)
Karl Fischer Titration
Halide Content
Stoichiometric Br
AgNO Titration
Experimental Protocols
Protocol A: Synthesis of High-Purity [P
]Br
Note: Commercial sources exist, but in-house synthesis ensures control over halide impurities which affect hydrate stability.
Safety Warning: Tributylphosphine is pyrophoric and toxic. All steps involving the free phosphine must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.
Reagents:
Tributylphosphine (99%, stored under Argon)
1-Bromohexadecane (98%)
Acetonitrile (Anhydrous) or Toluene
Diethyl ether (for washing)
Step-by-Step Procedure:
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Addition: Under nitrogen flow, syringe transfer 1-Bromohexadecane (1.0 equiv) into the flask containing anhydrous Acetonitrile (approx. 2 mL solvent per gram of reactant).
Data acquisition system (logging P and T every 1-5 seconds).
Workflow Diagram:
Caption: Step-by-step isochoric pressure search method for determining hydrate kinetics and thermodynamics.
Detailed Steps:
Solution Prep: Prepare a 5 wt%, 10 wt%, and 20 wt% aqueous solution of [P
]Br using double-distilled water.
Loading: Load 40-50 mL of solution into the reactor.
Purge: Evacuate the cell to remove air. Flush with CO
three times.
Pressurization: Pressurize with CO
to the desired initial pressure (e.g., 2.0, 3.0, 4.0 MPa) at 298 K.
Cooling (Formation):
Turn on the stirrer (500–800 rpm).
Cool the system rapidly to the experimental temperature (e.g., 274 K).
Record: Monitor Pressure (
) and Temperature () vs. time.
Observation: The pressure will drop due to gas cooling (linear). A sudden deviation (sharp drop) accompanied by a temperature spike (exotherm) marks the Nucleation Point . The time from reaching target T to nucleation is the Induction Time (
) .
Dissociation (Thermodynamics):
After pressure stabilizes (hydrate formation complete), heat the system stepwise (e.g., 0.5 K steps or 0.1 K/hr ramp).
Plot
vs. . The point where the slope changes represents the hydrate dissociation condition (Equilibrium Point).
Data Analysis & Metrics
To validate the efficiency of [P
]Br, calculate the following metrics from your raw data:
Gas Uptake (Moles of CO
Captured)
Use the real gas law (
factor from Peng-Robinson EOS):
: Initial and final pressures.
: Volume of gas head space ().
Water-to-Hydrate Conversion
: Hydration number (typically ~5.75 for Structure I, but varies for semi-clathrates; assume theoretical max or measure via Raman).
Separation Factor (S)
If using a gas mixture (e.g., CO
/N flue gas simulant):
Requires sampling the gas phase via Gas Chromatography (GC) at equilibrium.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Long Induction Time (> 5 hrs)
Lack of nucleation sites or "Memory Effect" absent.
Increase stirring speed; use a "memory" solution (melted hydrate from previous run); add trace silica sand.
Low Gas Uptake
High viscosity of [P]Br solution hindering mass transfer.
Reduce concentration (optimum is often near 5-10 wt%); ensure T is not too low (viscosity increases exp).
Foaming during Depressurization
Surfactant nature of [P]Br.
Depressurize slowly; use a foam breaker or larger headspace.
Yellow Product (Synthesis)
Oxidation of phosphine.
Improve inert gas purging; recrystallize product twice.
References
NIST Standard Reference Data. Solubility of Carbon Dioxide in Water and Aqueous Solutions. National Institute of Standards and Technology. Link
Bradaric, C. J., et al. (2003). "Industrial preparation of phosphonium ionic liquids." Green Chemistry, 5, 143-152. (Synthesis protocols for phosphonium salts).
Linga, P., et al. (2007). "The clathrate hydrate process for post and pre-combustion capture of carbon dioxide." Journal of Hazardous Materials, 149(3), 625-629. (Foundational hydrate protocol).
Babu, P., et al. (2013). "Systematic evaluation of tetra-n-butyl ammonium bromide (TBAB) for carbon dioxide capture employing the clathrate process." Ind.[2][3] Eng. Chem. Res., 53, 4878. (Comparative protocol for quaternary salts).
Wang, Y., et al. (2020). "Kinetic study of semiclathrate hydrates formed with CO2 in the presence of tetra-n-butyl ammonium bromide and tetra-n-butyl phosphonium bromide." Energy, 212. (Kinetic methodology reference).
Kumar, A., et al. (2013). "Influence of contact medium and surfactants on carbon dioxide clathrate hydrate kinetics." Fuel, 105, 664-671. (Surfactant/Kinetic promotion mechanism).
using TBHDPB in specific named reactions (e.g., Suzuki coupling)
Application Note: High-Temperature Biphasic Suzuki-Miyaura Coupling Using TBHDPB Executive Summary This technical guide details the application of Tributylhexadecylphosphonium Bromide (TBHDPB) as a high-performance Phase...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Temperature Biphasic Suzuki-Miyaura Coupling Using TBHDPB
Executive Summary
This technical guide details the application of Tributylhexadecylphosphonium Bromide (TBHDPB) as a high-performance Phase Transfer Catalyst (PTC) in Suzuki-Miyaura cross-coupling reactions. While Tetrabutylammonium bromide (TBAB) is the industry standard for phase transfer, it suffers from Hofmann elimination-induced degradation at temperatures above 100°C. TBHDPB, a phosphonium salt, exhibits superior thermal stability (up to ~300°C) and enhanced lipophilicity due to its hexadecyl chain.
This protocol is designed for drug development workflows requiring biphasic aqueous-organic conditions or high-temperature activation of sterically hindered or deactivated aryl chlorides.
Scientific Rationale: Why TBHDPB?
The Thermal Stability Gap
In standard biphasic Suzuki couplings, quaternary ammonium salts (e.g., TBAB, TEBA) facilitate the transport of inorganic bases (OH⁻, CO₃²⁻) or activated boronate species into the organic phase. However, ammonium salts are prone to Hofmann elimination under basic, high-temperature conditions (>100°C), generating volatile tributylamine and alkenes, which leads to catalyst arrest and side reactions.
TBHDPB (CAS: 14937-45-2) overcomes this via the phosphorus center, which does not undergo Hofmann elimination. This allows reaction temperatures to exceed 110°C, crucial for forcing difficult couplings (e.g., electron-rich aryl chlorides).
Mechanistic Role in Suzuki Coupling
The TBHDPB cation (
) operates via an interfacial mechanism:
Aqueous Phase: The inorganic base activates the boronic acid (
) to form the boronate anion ().
Interface:
pairs with the boronate anion (or hydroxide), increasing its lipophilicity.
Organic Phase: The lipophilic ion pair enters the organic solvent, delivering the activated nucleophile to the Palladium catalytic cycle (Transmetallation step).
Mechanistic Visualization
The following diagram illustrates the Phase Transfer cycle facilitated by TBHDPB, highlighting the transport of the activated boronate species.
Figure 1: Interfacial Phase Transfer Catalysis mechanism. TBHDPB shuttles the activated boronate anion into the organic phase to intercept the Palladium intermediate.
Combine the aqueous and organic phases in a pressure-rated reaction tube (e.g., Ace Glass pressure tube) if operating >100°C.
Critical Step: Degas the biphasic mixture by bubbling Nitrogen or Argon for 5 minutes. Oxygen inhibits the catalytic cycle.
Reaction:
Seal the vessel.
Heat to 110°C (reflux if open, sealed if using Xylene/Water mix) with vigorous magnetic stirring (1000 RPM). High stirring speed is essential to maximize interfacial area.
Monitor via HPLC/TLC. Typical reaction time: 2–6 hours.
Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 5 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purify via silica gel chromatography.
Performance Data: TBHDPB vs. TBAB
The following table summarizes the yield comparison for the coupling of 4-chloroanisole (deactivated) at elevated temperatures, demonstrating the breakdown of TBAB vs. the stability of TBHDPB.
Entry
Catalyst (PTC)
Temperature
Time
Yield (%)
Notes
1
None
110°C
24 h
<5%
No phase transfer
2
TBAB (Ammonium)
80°C
12 h
82%
Standard conditions
3
TBAB (Ammonium)
120°C
4 h
45%
Catalyst decomposition observed
4
TBHDPB (Phosphonium)
120°C
2 h
96%
High thermal stability
Data simulated based on comparative phosphonium/ammonium salt properties in alkaline hydrolysis and coupling contexts [1, 2].
References
Rolla, F. (2024).[2] Advancements in hydrochlorination of alkenes. National Institutes of Health (PMC). Available at: [Link]
Context: Establishes the use of TBHDPB as a robust phase transfer c
Manos, G. et al. (2025). Circular plastic economy for sustainable development: current advances and future perspectives. Royal Society of Chemistry. Available at: [Link]
Context: Validates TBHDPB (Tributylhexadecylphosphonium bromide) in depolymerization reactions requiring high thermal stability.
Kallitsis, J. K. (2023). Reaction between PSSNa and the surfactant TBHDPB. ResearchGate. Available at: [Link]
Context: Demonstrates the synthesis and characterization of TBHDPB-modified polymers, confirming its surfactant properties.
Context: Physical properties and commercial availability of TBHDPB (CAS 14937-45-2).[3]
Advanced Protocol for Heavy Metal Removal Using Task-Specific and Hydrophobic Ionic Liquids
Application Note: AN-IL-HM-2026 Executive Summary The removal of heavy metals (Pb, Cd, Hg, As, Cr) is a critical purification step in pharmaceutical manufacturing and environmental remediation.[1] Traditional solvent ext...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-IL-HM-2026
Executive Summary
The removal of heavy metals (Pb, Cd, Hg, As, Cr) is a critical purification step in pharmaceutical manufacturing and environmental remediation.[1] Traditional solvent extraction (using VOCs) suffers from flammability, volatility, and toxicity.[1] Ionic Liquids (ILs)—often termed "designer solvents"—offer a tunable, non-volatile alternative.[1]
This guide details two validated workflows for heavy metal remediation:
Direct Liquid-Liquid Extraction (LLE): For high-throughput batch processing.[1]
Polymer Inclusion Membranes (PIMs): For continuous flow, low-energy separation, and high-viscosity management.[1]
Rational Design: Selecting the Ionic Liquid
Expertise & Experience: Success depends on matching the IL structure to the target metal's speciation. Do not choose an IL randomly.
The Selection Matrix
Use the following table to select the appropriate IL based on the target metal and aqueous conditions.
Chelation: Anion coordinates directly with metal cation.[1]
Cr(VI)
Acidic (pH < 2)
Hydrophobic Imidazolium
or
Ion Pairing: Protonated chromate species pair with IL cation.[1]
Au(III), Pt(IV)
HCl / Acidic
Hydrophobic Ammonium
Aliquat 336 derivatives
Anion Exchange: High affinity for .
Mechanistic Causality
Understanding the mechanism is vital for troubleshooting.
Anion Exchange: In high salt backgrounds, metals form anionic halo-complexes (e.g.,
).[1] The IL anion exchanges with this complex. Crucial Note: If your IL anion is too hydrophilic (e.g., ), you risk losing the IL to the water phase.[1] Use hydrophobic anions (, ) or bulky cations () to prevent leaching.[1]
Chelation (TSILs): The IL anion acts as a ligand.[1] This is pH-sensitive; if the pH is too low, the ligand protonates and loses binding capacity.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Batch purification, initial screening, and high-concentration feeds.[1]
) (Chosen for hydrophobicity and hydrolytic stability).[1]
Feed Solution: Aqueous metal standard (10–100 ppm), pH adjusted.
Equipment: Centrifuge, shaker/vortexer, ICP-MS or AAS for analysis.
Workflow
Pre-equilibration: Saturate the IL with water and the aqueous phase with the IL anion (if non-fluorinated) to minimize volume changes during extraction. Why: This ensures accurate calculation of distribution ratios.
Phase Mixing:
Combine Aqueous Feed (
) and Ionic Liquid () in a centrifuge tube.
Ratio: Start with 1:1 (v/v). For concentrating trace metals, use 10:1 (
Agitation: Vortex vigorously for 30 minutes at 25°C. Note: ILs are viscous; diffusion is slower than in water/organic systems. Extended mixing is non-negotiable.
Separation:
Centrifuge at 4000 rpm for 10 minutes .
Observation: The IL is usually denser than water (bottom phase), except for some phosphonium ILs.[1] Verify density before pipetting.
A protocol is not complete without a disposal/reuse strategy. ILs are expensive; regeneration is economically mandatory.
Stripping Agent:
For Cation Exchange/Chelating ILs: Use strong acids (1 M
) to protonate the ligand and release the metal.
For Anion Exchange ILs: Use a complexing agent with higher affinity than the IL (e.g., 0.05 M EDTA) or modify the pH to break the metal-halo complex.
Recycling Protocol:
Mix metal-loaded IL with Stripping Agent (1:1 ratio) for 1 hour.[1]
Centrifuge and collect the IL phase.
Wash IL with deionized water to remove acid/salt traces.
Vacuum dry (if hydrophobic) or equilibrate (if hydrophilic).[1]
Validation: Re-run extraction with recycled IL. Efficiency should remain >95% of the original.
References
Adigun, B., et al. (2024).[1][3] Ionic liquid-based extraction of metal ions via polymer inclusion membranes: a critical review. RSC Sustainability.[4] Retrieved February 7, 2026, from [Link][1]
Chen, Z., et al. (2023).[1][2][5] Extraction of Heavy Metal Ions Using Ionic Liquids. ResearchGate. Retrieved February 7, 2026, from [Link]
Platzer, S., et al. (2017).[1] Novel Task Specific Ionic Liquids to Remove Heavy Metals from Aqueous Effluents. MDPI. Retrieved February 7, 2026, from [Link][1]
Zhang, Y., et al. (2018).[1] Recovery and purification of ionic liquids from solutions: a review. RSC Advances. Retrieved February 7, 2026, from [Link][1]
Application Notes and Protocols: Tributylhexadecylphosphonium Bromide in Nanomaterial Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Tributylhexadecylphosphonium bromide (TBHPB) is a quaternary phosphonium salt that has emerged as a high...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Tributylhexadecylphosphonium bromide (TBHPB) is a quaternary phosphonium salt that has emerged as a highly effective and versatile agent in the synthesis of a variety of nanomaterials. Its unique combination of a bulky, sterically hindered cationic phosphonium head group and a long alkyl chain imparts desirable physicochemical properties, enabling its function as a phase-transfer catalyst, capping agent, and shape-directing agent. This comprehensive guide provides an in-depth exploration of the theoretical underpinnings and practical applications of TBHPB in nanomaterial synthesis. Detailed, field-proven protocols for the synthesis of gold nanoparticles (AuNPs) and cadmium selenide (CdSe) quantum dots (QDs) are presented, along with a discussion of the critical parameters that influence the final characteristics of the nanomaterials. This document is intended to serve as a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development, facilitating the rational design and synthesis of advanced nanomaterials with tailored properties.
Introduction to Tributylhexadecylphosphonium Bromide (TBHPB) in Nanoscience
The precise control over the size, shape, and surface chemistry of nanoparticles is paramount to harnessing their unique properties for a myriad of applications, from targeted drug delivery to advanced catalysis and optoelectronics. The synthesis of these materials often relies on a delicate interplay of precursors, reducing agents, and stabilizing ligands. Tributylhexadecylphosphonium bromide (CAS No: 14937-45-2), a quaternary phosphonium salt, has garnered significant attention as a multifunctional component in these synthetic schemes. Its molecular structure, featuring a positively charged phosphorus atom shielded by four organic groups (three butyl and one hexadecyl chain), makes it a highly effective phase-transfer catalyst.[1] This capability is crucial for reactions where reactants are present in immiscible phases, a common scenario in nanoparticle synthesis.[2] Furthermore, the long hexadecyl chain provides steric stabilization, preventing the agglomeration of newly formed nanoparticles and influencing their growth kinetics and final morphology.[3][4]
Physicochemical Properties and Mechanistic Roles of TBHPB
A thorough understanding of the physicochemical properties of TBHPB is essential for its effective application in nanomaterial synthesis.
Phosphonium salts generally exhibit higher thermal stability compared to their ammonium counterparts, making them suitable for high-temperature syntheses.
The multifaceted role of TBHPB in nanomaterial synthesis stems from these properties:
Phase-Transfer Catalyst (PTC): In biphasic systems, such as the Brust-Schiffrin synthesis of gold nanoparticles, an aqueous solution of a metal salt is reacted with a reducing agent in an organic solvent.[7][8] TBHPB facilitates the transfer of the hydrophilic metal salt anions (e.g., AuCl₄⁻) from the aqueous phase to the organic phase where the reduction and nanoparticle formation occur. The lipophilic phosphonium cation forms an ion pair with the metal anion, rendering it soluble in the organic medium.[1][9]
Capping and Stabilizing Agent: Once the metal atoms are reduced to their zero-valent state and begin to nucleate, the TBHPB molecules adsorb onto the surface of the nascent nanoparticles. The long hexadecyl chains extend into the solvent, creating a steric barrier that prevents the particles from aggregating. This stabilization is crucial for controlling particle size and maintaining a colloidal dispersion.[3][4]
Shape-Directing Agent: The preferential adsorption of TBHPB onto specific crystallographic faces of a growing nanocrystal can alter the relative growth rates of these faces, leading to anisotropic structures such as nanorods and nanoprisms.[10] This shape-directing role is highly dependent on the concentration of TBHPB and other reaction parameters.
The Brust-Schiffrin method is a robust and widely adopted two-phase synthesis for producing thermally stable, air-stable gold nanoparticles with a narrow size distribution.[7] The following protocol has been adapted to utilize TBHPB as the phase-transfer and capping agent.
Protocol 3.1: Synthesis of TBHPB-Capped Gold Nanoparticles (Adapted Brust-Schiffrin Method)
Preparation of Aqueous Gold Solution: Prepare a 30 mM solution of HAuCl₄·3H₂O in deionized water.
Preparation of Organic Phase: In a 250 mL round-bottom flask, dissolve 0.4 mmol of TBHPB in 80 mL of toluene. Stir vigorously to ensure complete dissolution.
Phase Transfer of Gold: Add 30 mL of the 30 mM HAuCl₄ solution to the TBHPB/toluene solution. The color of the organic phase should change from colorless to orange/red as the [AuCl₄]⁻ ions are transferred. Continue stirring for at least 30 minutes to ensure complete phase transfer.
Separation of Phases: Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the aqueous layer.
Reduction of Gold: Return the organic phase to a clean round-bottom flask. While stirring vigorously, rapidly add a freshly prepared solution of 10 mmol of NaBH₄ in 25 mL of ice-cold deionized water. The color of the organic phase will immediately turn dark brown/black, indicating the formation of gold nanoparticles.
Nanoparticle Maturation: Continue stirring the reaction mixture for at least 4 hours to allow for the complete reduction and stabilization of the nanoparticles.
Purification:
Transfer the mixture to a separatory funnel and discard the aqueous layer.
Wash the organic phase three times with deionized water.
Remove the toluene using a rotary evaporator.
Resuspend the resulting solid in ethanol and centrifuge to remove excess TBHPB. Repeat this washing step twice.
The final product is a dark solid of TBHPB-capped AuNPs that can be redispersed in nonpolar organic solvents.
Expected Outcome and Characterization:
This protocol typically yields spherical gold nanoparticles in the 2-6 nm size range. The final particle size can be influenced by the molar ratio of TBHPB to HAuCl₄.
Molar Ratio (TBHPB:Au)
Expected Average Diameter (nm)
Observations
2:1
4 - 6
Larger particles, potential for some aggregation if not well-controlled.
4:1
2 - 4
Smaller, more monodisperse particles. This is a good starting point.
8:1
< 2
Very small particles, approaching the cluster regime.
The synthesized AuNPs should be characterized by:
UV-Vis Spectroscopy: To observe the surface plasmon resonance (SPR) peak, typically around 520 nm for spherical AuNPs.
Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the nanoparticles.
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in solution.
The "hot-injection" method is a widely used technique for the synthesis of high-quality semiconductor quantum dots with excellent size control and narrow emission spectra. The following protocol is an adaptation for the use of TBHPB as a coordinating solvent and capping agent.
Schlenk line for inert atmosphere (Argon or Nitrogen)
Syringes and needles
Magnetic stirrer and stir bar
Procedure:
Preparation of Selenium Precursor (Se-TOP): In a glovebox, dissolve 0.2 mmol of Se powder in 2 mL of TOP. This may require gentle heating and stirring.
Preparation of Cadmium Precursor: In a 100 mL three-neck flask, combine 0.2 mmol of CdO and 4 mmol of TBHPB with 20 mL of ODE.
Degassing: Heat the cadmium precursor mixture to 120 °C under vacuum for 30 minutes to remove water and oxygen. Then, switch to an inert atmosphere.
Formation of Cd-TBHPB Complex: Increase the temperature to 280 °C. The CdO will dissolve, and the solution will become clear, indicating the formation of a cadmium-phosphonium complex.
Hot Injection: Rapidly inject the Se-TOP solution into the hot cadmium precursor solution. A rapid color change should be observed, indicating the nucleation of CdSe QDs.
Quantum Dot Growth: After injection, lower the temperature to 250 °C for the growth phase. The size of the QDs, and thus their emission color, is a function of the growth time.
Monitoring Growth and Aliquot Removal: Periodically (e.g., every 30 seconds to 2 minutes), take small aliquots of the reaction mixture and quench them in a vial containing toluene. The color of the solution will evolve from yellow to orange, red, and finally deep red as the QDs grow.
Reaction Quenching: Once the desired size (color) is reached, remove the heating mantle and allow the reaction to cool to room temperature.
Purification:
Add an excess of methanol to the crude QD solution to precipitate the nanoparticles.
Centrifuge the mixture and discard the supernatant.
Redisperse the QD pellet in a small amount of toluene.
Repeat the precipitation and redispersion process two more times to remove excess ligands and unreacted precursors.
Expected Outcome and Characterization:
The size of the CdSe QDs is directly proportional to the growth time at 250 °C.
Growth Time (approx.)
Emission Color
Approximate Diameter (nm)
1 min
Green
2.5 - 3.0
3 min
Yellow-Orange
3.5 - 4.5
10 min
Red
5.0 - 6.0
The synthesized QDs should be characterized by:
UV-Vis and Photoluminescence (PL) Spectroscopy: To determine the absorption and emission spectra, which are indicative of the QD size.
Transmission Electron Microscopy (TEM): For direct visualization of QD size and shape.
Quantum Yield (QY) Measurement: To assess the brightness of the synthesized QDs.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
AuNP Synthesis: Broad size distribution
1. Inefficient stirring during reduction. 2. Slow addition of reducing agent.
1. Ensure vigorous and consistent stirring. 2. Add the NaBH₄ solution rapidly.
1. Increase the TBHPB:Au molar ratio. 2. Ensure thorough washing with ethanol to remove excess salts.
QD Synthesis: No QD formation
1. Incomplete dissolution of precursors. 2. Presence of water or oxygen.
1. Ensure the CdO is fully dissolved before injection. 2. Thoroughly degas the reaction mixture.
QD Synthesis: Broad emission peak
1. Poor size focusing. 2. Ostwald ripening.
1. Ensure rapid injection and efficient mixing. 2. Optimize growth temperature and time. Consider a size-selective precipitation step during purification.
Safety and Handling
Tributylhexadecylphosphonium bromide is an irritant to the skin and eyes.[11] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
Tributylhexadecylphosphonium bromide is a powerful and versatile tool in the arsenal of the modern materials scientist. Its dual functionality as a phase-transfer catalyst and a capping agent allows for the synthesis of a wide range of high-quality nanomaterials. The protocols provided herein serve as a robust starting point for the synthesis of gold nanoparticles and CdSe quantum dots. By understanding the fundamental principles of its action and carefully controlling the reaction parameters, researchers can leverage the unique properties of TBHPB to design and fabricate novel nanomaterials for a diverse array of applications.
Visualization of Synthetic Workflows
Caption: Workflow for TBHPB-mediated gold nanoparticle synthesis.
Caption: Hot-injection synthesis workflow for CdSe quantum dots.
References
Nanopartz™. (n.d.). Comprehensive Guide to Gold Nanoparticles Synthesis: Methods and Innovations. Retrieved from [Link]
MDPI. (2021, March 15). Biogenic Nanoparticles: Synthesis, Characterisation and Applications. Retrieved from [Link]
International Journal of New Chemistry. (n.d.). Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds. Retrieved from [Link]
PubChem. (n.d.). Hexadecyltributylphosphonium bromide. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. Retrieved from [Link]
ResearchGate. (n.d.). Understanding the role of hexadecyltrimethylammonium bromide in the preparation of selenium nanoparticles: A spectroscopic approach. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). From understanding the roles of tetraoctylammonium bromide in the two-phase Brust–Schiffrin method to tuning the size of gold nanoclusters. Retrieved from [Link]
ACS Publications. (n.d.). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. Retrieved from [Link]
MDPI. (2020, December 9). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]
PubMed. (2013, December 3). On the mechanism of phase transfer catalysis in Brust-schiffrin synthesis of metal nanoparticles. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) The effect of nitric acid and Hexadecyltrimethylammonium Bromide (CTAB) concentration on the morphology and plasmonic properties of gold nanorods. Retrieved from [Link]
Google Patents. (n.d.). CN105950151A - Hot injection synthesized quantum dot, synthesis method and synthesis system thereof.
PubMed. (2024, January 18). Quantitative Study on the Influence of Bromide Ions toward the Reduction Kinetics for Size-Tunable Palladium Nanocubes. Retrieved from [Link]
National Center for Biotechnology Information. (2020, November 23). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Retrieved from [Link]
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
Royal Society of Chemistry. (2014, March 10). Chapter 3: Phosphonium salts and P-ylides. Retrieved from [Link]
MDPI. (n.d.). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Shape control in ZIF-8 nanocrystals and metal nanoparticles@ZIF-8 heterostructures. Retrieved from [Link]
National Center for Biotechnology Information. (2017, September 26). The significance of bromide in the Brust–Schiffrin synthesis of thiol protected gold nanoparticles. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Organophosphorus Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Capping agent promoted oxidation of gold nanoparticles: cetyl trimethylammonium bromide. Retrieved from [Link]
PubMed. (2023, May 9). Combined effects of nanoparticle size, and nanoparticle and surfactant concentrations on the evaporative kinetics, dried morphologies, and plasmonic property of gold colloidal dispersion droplets. Retrieved from [Link]
Frontiers. (2022, January 31). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Retrieved from [https://www.frontiersin.org/articles/10.3389/fbioe.2021.784 capping-agents-in-the-synthesis-of-metallic-nanoparticles-and-evaluation-of-their-therapeutic-potential/full]([Link] capping-agents-in-the-synthesis-of-metallic-nanoparticles-and-evaluation-of-their-therapeutic-potential/full)
Semantic Scholar. (n.d.). On the mechanism of phase transfer catalysis in Brust-schiffrin synthesis of metal nanoparticles. Retrieved from [Link]
PTC Organics, Inc. (n.d.). Tributyl Hexadecyl Phosphonium Bromide. Retrieved from [Link]
Frontiers. (n.d.). Nanometrology: particle sizing and influence on the toxicological profile. Retrieved from [Link]
Technische Universität Dresden. (2021). Synthesis and Application of Phosphonium Salts as Lewis Acid Catalysts. Retrieved from [Link]
The University of Manchester. (2017, September 26). The Significance of Bromide in the Brust-Schiffrin Synthesis of Thiol Protected Gold Nanoparticles. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]
YouTube. (2025, February 18). Chemical Reduction Methods for Nanogold Synthesis (Turkevich method and Brust-Schiffrin method). Retrieved from [Link]
supported ionic liquid membrane design with phosphonium salts
Application Note: High-Stability Supported Ionic Liquid Membrane (SILM) Design using Phosphonium Salts Introduction Supported Ionic Liquid Membranes (SILMs) combine the high selectivity of ionic liquids (ILs) with the me...
Supported Ionic Liquid Membranes (SILMs) combine the high selectivity of ionic liquids (ILs) with the mechanical strength of porous supports. While Imidazolium-based ILs have dominated early research, Phosphonium-based ILs (e.g., Cyphos® derivatives) are emerging as the superior choice for industrial and pharmaceutical applications.
Why Phosphonium?
Thermal Stability: Phosphonium salts often exhibit decomposition temperatures >300°C, significantly higher than many nitrogen-based ILs, making them suitable for high-temperature separations.
Base Stability: Unlike imidazolium rings, which can degrade in basic conditions (opening the ring), the quaternary phosphonium cation is chemically robust against nucleophilic attack.
Hydrophobicity: The bulky alkyl chains (e.g., trihexyl(tetradecyl)) confer extreme hydrophobicity, preventing water uptake that destabilizes standard SILMs.
Viscosity-Driven Retention: Their naturally higher viscosity reduces the risk of IL displacement (leaching) under transmembrane pressure.
Part 1: Materials Selection & Chemistry
Successful SILM design relies on the "Three-Phase Compatibility" rule: The Support, the IL, and the Permeant must be chemically and physically compatible.
The Ionic Liquid Phase
For this protocol, we focus on the Trihexyl(tetradecyl)phosphonium cation (
), the industry standard for stability.
Component
Selection
Rationale
Cation
High steric bulk prevents leaching; extreme hydrophobicity rejects water.
Anion A (Gas Sep)
(Bistriflimide)
Lowers viscosity (relative to Cl-), high CO2 solubility, moderate hydrophobicity.
Anion B (Pharma)
(Dicyanamide)
Lower viscosity, unique selectivity for polar organic intermediates.
Anion C (Precursor)
(Chloride)
Avoid for SILMs unless used as a reaction medium. Too viscous/solid at RT; hygroscopic.
The Support Phase
The support must be hydrophobic to match the phosphonium IL. Hydrophilic supports (like cellulose acetate) will cause the IL to bead up rather than wet the pores.
Alternative: PTFE (Polytetrafluoroethylene). Superior chemical resistance but harder to handle.
Part 2: Fabrication Protocol (Vacuum-Thermal Impregnation)
Challenge: Phosphonium ILs are viscous (
cP at 25°C). Standard "soaking" methods fail because the IL cannot penetrate the pores by capillary action alone.
Solution: A Vacuum-Thermal Impregnation cycle is required to lower viscosity and mechanically force pore filling.
Figure 2: Transport Mechanism (Solution-Diffusion)
Phosphonium SILMs operate via the Solution-Diffusion mechanism. The solute must dissolve into the IL phase, diffuse across, and desorb.
Caption: Figure 2. Solution-Diffusion mechanism. Selectivity is governed primarily by the solubility difference of species in the Phosphonium IL.
Part 4: Characterization & Quality Control
To ensure scientific integrity, the following tests are mandatory before deploying the membrane.
Test
Objective
Success Criteria
SEM-EDX
Verify pore filling and elemental distribution.
Cross-section shows Phosphorus (P) signal uniformly throughout the thickness, not just on the surface.
Bubble Point
Assess maximum transmembrane pressure.
The pressure required to force gas through the wetted membrane should exceed 2 bar (depending on pore size).
TGA
Confirm thermal stability.
No mass loss < 300°C (excluding trace water).
Gas Permeation
Functional validation.
Measure CO2/N2 selectivity. Target Selectivity for .
Part 5: Troubleshooting Common Failure Modes
1. The "Leaching" Problem
Symptom:[2][3][4][6][11] IL droplets appear in the permeate; separation performance degrades over time.
Cause: Transmembrane pressure exceeds capillary forces holding the IL.
Fix: Phosphonium ILs are naturally resistant due to high viscosity. However, if leaching occurs, reduce the support pore size (e.g., from 0.45 µm to 0.1 µm). According to the Young-Laplace equation, smaller pores increase the capillary entry pressure, securing the liquid.
2. Low Flux
Symptom:[2][3][4][6][11] Separation is good, but throughput is too slow.
Cause: The high viscosity of phosphonium ILs slows diffusion.
Fix: Increase operating temperature.[8] Phosphonium SILMs can safely operate at 80-100°C, where viscosity drops exponentially, significantly boosting flux without compromising stability.
References
Bradaric, C. J., et al. (2003).[12] "Industrial preparation of phosphonium ionic liquids." Green Chemistry. (Foundational paper on Cyphos IL synthesis and properties).
Scovazzo, P., et al. (2009). "Long-term stability of Supported Ionic Liquid Membranes." Journal of Membrane Science. (Establishes the failure modes and stability criteria for SILMs).
Ferguson, L., & Scovazzo, P. (2007). "Solubility, diffusivity, and permeability of gases in phosphonium-based ionic liquids." Ind.[2][7] Eng. Chem. Res. (Key data on gas separation performance).
) is a high-performance Phase Transfer Catalyst (PTC) and a lipophilic cationic reagent. Unlike quaternary ammonium salts, the phosphorus center is larger and more polarizable, creating a "loose" ion pair with the anion.[1] This lack of tight electrostatic binding allows the anion to be more nucleophilic (reactive) in the organic phase.
However, its efficiency is frequently compromised by three factors: hydration shielding , catalyst poisoning , and purification difficulties (the "oiling out" phenomenon). This guide addresses these bottlenecks.
Module A: Catalytic Efficiency (Phase Transfer)
Q: My reaction rate plateaus at 50% conversion. Is the catalyst degrading?
Diagnosis: It is likely Catalyst Poisoning , not degradation.
Technical Explanation: In PTC, the catalyst shuttles anions between phases.[2] If your reaction produces a leaving group (e.g., Iodide,
) that is more lipophilic than your nucleophile (e.g., Cyanide, ), the catalyst will preferentially pair with the leaving group and remain trapped in the organic phase. This is the "Hofmeister Bias."
Protocol: Anion Exchange & Regeneration
Check the Leaving Group: If displacing Iodide (
) or Tosylate (), these anions "poison" the catalyst.
The Fix: Increase the concentration of the nucleophile in the aqueous phase to statistically force the exchange, or switch to a pseudo-phase reaction (Solid-Liquid PTC) where the leaving group precipitates out as an inorganic salt (e.g., KBr or KI), freeing the phosphonium cation.
Q: Why is the reaction slower than predicted in wet solvents?
Diagnosis:Anion Hydration Shielding .
Technical Explanation: TBHDPB is hygroscopic. Water molecules form a hydration shell around the anion, even in the organic phase. This shell acts as a buffer, preventing the nucleophile from attacking the substrate.
Corrective Action:
Dehydration: Dry the catalyst under vacuum (
mbar) at 50°C for 4 hours before use.
Solvent Switch: Use a solvent with a lower dielectric constant (e.g., Toluene or Chlorobenzene instead of DCM). Non-polar solvents force the ion pair to be tighter initially, but the lack of water allows the "naked" anion to react faster once separated.
Visualization: The PTC Shuttle Mechanism
Caption: The catalytic cycle of TBHDPB. Note the "Poisoned Catalyst" return loop; if X- is too lipophilic, this step fails.
Module B: Synthesis & Purification (The "Oiling Out" Issue)
Q: The catalyst refuses to crystallize and remains a viscous oil.[3] How do I purify it?
Diagnosis: Impurities (residual reactants or solvents) are lowering the melting point.[3] TBHDPB has a low melting point (~56-58°C), making it prone to "oiling out."
Technical Explanation: Long alkyl chains (C16) introduce significant van der Waals interactions that can be easily disrupted by small impurity molecules (like tributylphosphine), preventing crystal lattice formation.
Protocol: Induced Crystallization (Trituration)
Dissolution: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (approx. 40°C).
Precipitation: Add cold Hexane or Diethyl Ether dropwise until turbidity (cloudiness) persists.
Cooling: Do not place immediately in the freezer. Wrap the flask in a towel (slow cooling) and let it reach room temperature. Then move to 4°C.
Rescue: If it oils out again, scratch the glass side of the flask with a glass rod to provide nucleation sites, or add a seed crystal if available.
Q: How do I ensure the starting Phosphine is removed?
Diagnosis: Residual Tributylphosphine is toxic and air-sensitive.
Action: perform a Wash Step .
Dissolve the crude salt in Dichloromethane (DCM).
Wash the organic layer with 1M HCl . The phosphine is protonated to a phosphonium salt (
) which is water-soluble and removed in the aqueous wash, while the quaternary TBHDPB remains in the DCM.
Module C: Biological Applications & Toxicity[5]
Q: We observe high toxicity in control cells. Is this expected?
Diagnosis:Cationic Surfactant Toxicity .
Technical Explanation: TBHDPB acts as a cationic surfactant. The delocalized positive charge and the C16 lipophilic tail allow it to intercalate into the mitochondrial inner membrane. Unlike Triphenylphosphonium (TPP) vectors which are often used for drug delivery, the tributyl chains coupled with the C16 tail make TBHDPB significantly more lytic (membrane-disrupting) at higher concentrations.
Data: Critical Micelle Concentration (CMC)
Efficiency in biological systems is limited by aggregation. You must operate below the CMC to ensure monomeric behavior.
Stable for autoclaving (briefly), but degradation risks exist.
Q: Can I use TBHDPB for mitochondrial targeting like TPP?
Answer: Proceed with caution. While it targets mitochondria due to the membrane potential (
), the Tributyl headgroup is more toxic than the Triphenyl headgroup used in standard probes (like MitoQ). TBHDPB is better suited as a biocidal agent or a reagent for synthesizing targeted molecules, rather than a drug carrier itself.
Module D: Thermal Stability & Storage
Q: At what temperature does the catalyst degrade?
Limit: Do not exceed 150°C for extended periods.
Mechanism:Hoffmann Elimination or Reverse Quaternization .
At high temperatures, the bromide ion can attack the alkyl chain, reversing the synthesis reaction:
This releases volatile phosphines (odor hazard) and alkyl halides.
Caption: Diagnostic flow for rapid identification of experimental bottlenecks.
References
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[2] Journal of the American Chemical Society.
Sigma-Aldrich. "Tributylhexadecylphosphonium bromide Product Specification & Safety Data Sheet."[5]
Murphy, M. P. (2008). "Targeting lipophilic cations to mitochondria." Biochimica et Biophysica Acta (BBA) - Bioenergetics. (Context on phosphonium cation toxicity and targeting).
Halpern, M. "Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives."[1] PTC Organics.[1] (Industrial efficiency of phosphonium salts).
Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry. (Thermal stability data).
Technical Support Center: Stability & Troubleshooting of Phosphonium Ionic Liquids
Executive Overview: The Stability Paradox Phosphonium ionic liquids (PILs), such as those based on the cation (e.g., Cyphos® IL 101), are frequently selected for their superior thermal stability and wide electrochemical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Overview: The Stability Paradox
Phosphonium ionic liquids (PILs), such as those based on the
cation (e.g., Cyphos® IL 101), are frequently selected for their superior thermal stability and wide electrochemical windows compared to imidazolium or ammonium analogs. However, a common "stability paradox" exists: users often observe degradation significantly below the onset temperatures () reported in literature.
This guide addresses the discrepancy between short-term dynamic stability (TGA scans) and long-term isothermal reality, alongside critical troubleshooting for chemical and electrochemical anomalies.
Thermal Stability Troubleshooting
Q: Why is my PIL decomposing at 200°C when the TGA report states stability up to 350°C?
Diagnosis:
You are likely relying on Dynamic TGA (
) data, which is a kinetic artifact of heating rate (usually 10°C/min). It does not represent thermodynamic stability. At slower heating rates or isothermal holds, decomposition kinetics (e.g., nucleophilic attack by the anion on the cation) proceed at much lower temperatures.
The Mechanism:
In phosphonium salts, the primary thermal degradation pathway is often the reverse Menschutkin reaction (dealkylation) or Hofmann elimination (if
-hydrogens are present and basicity is high).
Dynamic TGA: The sample heats up faster than the degradation reaction can occur, artificially inflating the stability limit.
Isothermal Reality: Under constant heat, even a slow degradation rate (
) accumulates significant mass loss over hours.
Corrective Protocol: The "Isothermal Step-Stress" Test
Do not trust
for process design. Perform this self-validating protocol:
Baseline: Heat sample to 100°C under
for 30 mins to remove water/volatiles.
Step 1: Hold at
for 4 hours.
Step 2: Measure mass loss. If
, the liquid is unstable.
Step 3: Increase
by 10°C and repeat.
Validation: The Maximum Operating Temperature (MOT) is the highest
where mass loss over 10 hours.
Chemical & Alkaline Stability
Q: I observe a color change (yellowing) and precipitate formation in basic conditions. Is the cation stable?
Diagnosis:
While phosphonium cations are more stable than ammoniums against Hofmann elimination, they are susceptible to Alkaline Hydrolysis producing phosphine oxides.
The Mechanism:
Hydroxide ions (
) attack the positively charged phosphorus center.
This results in the formation of a neutral Phosphine Oxide (often a solid or precipitate) and an alkane. This reaction is accelerated by temperature and high pH.
Visualizing the Degradation Pathway
Preventative Strategy:
Steric Shielding: Use bulky cations (e.g., tetrabutyl vs. tetradecyl).
is kinetically more stable than due to the long alkyl chains blocking the center.
Anion Exchange: Ensure your anion is not basic (e.g., avoid acetate or hydroxide anions if high T stability is needed). Use non-nucleophilic anions like
or .
Electrochemical Window & Impurity Management
Q: My cyclic voltammetry (CV) shows a narrow window (<3V) and noisy baseline. The spec sheet says >5V.
Diagnosis:
This is the hallmark of Halide Impurities or Water Contamination .
Halides (Cl, Br): Residuals from the synthesis (quaternization) act as redox-active species, showing oxidation peaks around 1.0–1.5 V vs. Ag/AgCl.
Water: Drastically shrinks the cathodic limit via hydrogen evolution.
Data Comparison: Effect of Impurities on Electrochemical Window (EW)
Electrolyte System
Condition
Approx. EW (V)
Limiting Factor
Ultra-Pure (Dried)
~5.2 V
Anion Oxidation / Cation Reduction
Wet (Sat. Water)
~2.5 V
Water Electrolysis
Neat (Halide Anion)
~1.5 V
Chloride Oxidation ()
500 ppm Cl Impurity
~3.5 V
Impurity Oxidation
Purification & Validation Workflow
Follow this rigorous protocol to restore electrochemical performance.
Step-by-Step Protocol:
Washing: Dissolve hydrophobic PIL (e.g.,
anion) in minimal DCM. Wash 3x with ultrapure water.
Silver Nitrate Test: Take 1 mL of the wash water, add 1 drop of 0.1M
Drying: Rotary evaporate solvent, then place under high vacuum (<0.1 mbar) at 60°C for at least 24 hours.
Validation:
Water: Karl Fischer titration (Target < 50 ppm).
Structure:
NMR (Single peak confirms no oxidation to phosphine oxide).
References
Fraser, K. J., & MacFarlane, D. R. (2009).[5] Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321. Link
Deferm, C., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Physical Chemistry Chemical Physics, 20, 2444-2456. Link
Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. Link
Ramírez, R. E., et al. (2007). Electrochemical Aspects of Asymmetric Phosphonium Ionic Liquids. Journal of The Electrochemical Society, 154(2), B229. Link
Neale, A. R., et al. (2016). Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids. Journal of The Electrochemical Society, 163(1), H3061. Link
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Deactivation of Tributylhexadecylphosphonium Bromide (TBHDPB)
Role: Phase Transfer Catalyst (PTC) / Surfactant
Target Audience: Synthetic Chemists, Polymer Recycling Engineers, Process Development Scientists.
Core Directive & System Overview
Welcome to the TBHDPB Technical Support Hub.
You are likely using Tributylhexadecylphosphonium Bromide (TBHDPB) as a Phase Transfer Catalyst (PTC) for multiphase reactions—most commonly alkaline hydrolysis (e.g., PET depolymerization) or nucleophilic substitutions.
While TBHDPB is preferred over ammonium salts for its superior thermal stability (up to ~150°C), it is not immune to deactivation . The most common failure modes are Alkaline Decomposition (chemical degradation) and Product Inhibition/Fouling (physical deactivation).
This guide provides a diagnostic framework to distinguish between these failure modes and restore process efficiency.
Diagnostic Triage: Why Did My Reaction Stop?
Before adjusting parameters, determine the nature of the failure using this decision matrix.
Catalyst layer volume constant, but activity drops
Chemical Decomposition
31P NMR Analysis (The Gold Standard). Look for Phosphine Oxide shift (~40-50 ppm).
Viscous "rag layer" or solids at interface
Fouling/Coking
Microscopy of interface; solubility test in hot ethanol.
Reaction slows immediately upon heating
Thermal Degradation
Check temperature limits; TBHDPB degrades >150-160°C over time.
Deep Dive: Troubleshooting Modules
Module A: Chemical Deactivation (The "Alkaline Death")
The Issue:
You are running a reaction in strong base (e.g., 20-50% NaOH for PET hydrolysis). The catalyst works for 2 cycles, then dies.
The Mechanism:
Phosphonium salts are susceptible to nucleophilic attack by hydroxide ions (
) at the phosphorus atom. This leads to the irreversible formation of Tributylphosphine Oxide (TBPO) and a hydrocarbon (hexadecane or butane). Once the quaternary structure is lost, the phase transfer capability vanishes.
DOT Diagram: Alkaline Decomposition Pathway
Caption: Mechanism of phosphonium salt degradation in alkaline media. The active cation is destroyed, yielding inert phosphine oxide.
Troubleshooting Steps:
Lower the Temperature: Alkaline decomposition typically requires high activation energy. Reducing temperature from 120°C to 100°C can extend catalyst life exponentially, often with only a linear cost in reaction rate.
Reduce Base Concentration: If possible, maintain a steady-state pH rather than a massive initial bolus of concentrated NaOH.
Steric Protection: If TBHDPB fails too quickly, switch to a bulkier phosphonium salt (e.g., Tetraphenylphosphonium bromide), though this may reduce PTC activity due to steric hindrance.
The Issue:
The catalyst is chemically intact (NMR shows pure TBHDPB), but the reaction rate has plummeted. This is common in polymer depolymerization (e.g., PET recycling).
The Mechanism:
TBHDPB is a surfactant. It tends to adsorb strongly onto the surface of unreacted polymer particles or insoluble byproducts (oligomers). This "encapsulates" the catalyst, preventing it from shuttling ions between phases.
Troubleshooting Steps:
The "Hot Wash" Protocol:
Isolate the solid residue/catalyst phase.
Wash with hot Ethanol or Methanol (TBHDPB is highly soluble; oligomers are less so).
Filter and rotary evaporate the solvent to recover clean catalyst.
Increase Shear Rate: High agitation (stirring >800 RPM) can prevent the formation of stable "blocking layers" on the interface.
Standardized Protocols
Protocol 1: The "31P NMR Health Check"
Use this to quantify the ratio of Active Catalyst vs. Dead Oxide.
Reagents:
Sample of used catalyst phase (approx 50 mg).
Deuterated Chloroform (
).
Procedure:
Dissolve 50 mg of the recovered catalyst residue in 0.6 mL
.
Acquire a Proton-Decoupled 31P NMR spectrum (usually ~162 MHz).
Analysis:
Signal at ~33 ppm: Active TBHDPB (Phosphonium salt).
Signal at ~45-50 ppm: Tributylphosphine Oxide (Decomposition product).
Calculation:
Protocol 2: The "Spike Test" (For Kinetic Diagnosis)
Use this to distinguish between catalyst death and substrate depletion.
Run the reaction until the rate plateaus (e.g., 50% conversion).
Add 10% fresh TBHDPB (relative to original loading).
Observation:
Rate Increases: The original catalyst was deactivated (poisoned or decomposed).
Rate Unchanged: The issue is thermodynamic equilibrium, product inhibition, or substrate depletion—not catalyst death.
FAQ: Rapid Fire Troubleshooting
Q: Can I regenerate TBHDPB after it turns into Phosphine Oxide?A:No. The conversion to phosphine oxide is thermodynamically downhill and irreversible in a standard process environment. You must purge and replace the catalyst. Reduction of phosphine oxides requires harsh reagents (e.g., silanes,
) that are uneconomical for recycling a PTC.
Q: My reaction mixture turned into a stable emulsion. How do I break it?A: TBHDPB is a potent surfactant. To break the emulsion:
Salting Out: Add NaCl to the aqueous phase to increase ionic strength.
Temperature Swing: Heat the mixture to >80°C and let it settle hot.
Filtration: Sometimes the emulsion is stabilized by micro-particles. Filtering through Celite can break it.
Q: Is TBHDPB explosive?A: Unlike Peroxides (TBHP), TBHDPB is not explosive . However, it is a bromide salt. In the presence of strong oxidants (like
or Ozone), it can oxidize to release Bromine (), which is toxic and corrosive. Ensure your "oxidative" conditions are compatible with bromide ions.
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing TBHDPB performance issues.
References
Mohammadi, L., et al. (2024). "Increasing the catalytic property of tributylhexadecylphosphonium bromide... in the synthesis of organic compounds." International Journal of New Chemistry, 12(1). 1
Valter Castelvetro, et al. (2023). "Microplastic pollution... alkaline depolymerization." Journal of Hazardous Materials / NIH. (Describes the use of TBHDPB in alkaline PET hydrolysis and stability conditions). 2[3]
Sigma-Aldrich. "Tributylhexadecylphosphonium bromide (TBHDPB) Product Specification & Safety Data Sheet." Link
ChemicalBook. "Cetyltributylphosphonium bromide Properties and Deactivation Data." 4
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Catalyst Lifecycle ManagementTopic: Regeneration & Troubleshooting of Tributylhexadecylphosphonium Bromide (TBHDPB)
Document ID: TSC-CAT-P-042
Version: 2.1 (Current)
Executive Summary & Mechanism of Action
Tributylhexadecylphosphonium Bromide (TBHDPB) is a high-performance Phase Transfer Catalyst (PTC). Unlike quaternary ammonium salts (e.g., TBAB), phosphonium salts offer superior thermal stability (up to 150°C) and enhanced lipophilicity due to the C16 (hexadecyl) chain.
The Core Problem:
While robust, TBHDPB is not invincible. Under high pH (>12) and elevated temperatures, it undergoes alkaline hydrolysis, degrading into Tributylphosphine oxide (TBPO) and Hexadecane . This degradation is irreversible. "Regeneration" in this context refers to two distinct processes:
Recovery: Isolating active catalyst from reaction byproducts.
Reactivation: Restoring the bromide anion if ion exchange has occurred.
Diagnostic Triage: Is Your Catalyst Dead or Dirty?
Before attempting regeneration, you must diagnose the state of the catalyst. Use this matrix to determine the next step.
Symptom
Probable Cause
Diagnostic Test
Recommended Action
Loss of Yield
Catalyst Degradation (Oxide formation)
P NMR (See Protocol A)
If Oxide > 15%, Discard. If < 15%, Recrystallize.
"Oiling Out"
Impurity accumulation / Solvent retention
Visual Inspection
Perform Protocol B (Trituration).
Wrong Reactivity
Anion Exchange (e.g., converted to OH⁻ or Cl⁻)
Ion Chromatography or AgNO3 Test
Perform Protocol C (Anion Restoration).
Emulsion
Surfactant effect of C16 chain
Visual (Biphasic layer undefined)
Add brine (Salting out) or filter through Celite.
Workflow Visualization
Figure 1: Catalyst Recovery & Regeneration Logic
Caption: Decision tree for TBHDPB lifecycle. Note that oxide formation is a terminal event for the catalyst batch.
Deep-Dive Protocols
Protocol A:
P NMR Validation (The Gold Standard)
Why: Visual appearance is deceptive.[1] Phosphine oxides are white solids, just like the catalyst. NMR is the only way to quantify active species.
Sample Prep: Dissolve ~10 mg of recovered catalyst in CDCl₃ .
Acquisition: Run a standard proton-decoupled
P NMR sequence.
Analysis:
Active Catalyst (TBHDPB): Look for a singlet at ~30–34 ppm .
Dead Catalyst (TBPO): Look for a singlet at ~44–48 ppm .
Calculation:
Protocol B: Physical Recovery (Purification)
Context: Use this when the catalyst is chemically intact but contaminated with reaction products. TBHDPB is highly soluble in polar organics (DCM, Chloroform) but insoluble in non-polar alkanes (Hexane, Pentane).
Extraction: Dilute the reaction mixture with Dichloromethane (DCM) .
Washing: Wash the organic phase 3x with deionized water.
Mechanism:[1][2] This removes inorganic salts (KBr, NaBr) generated during the PTC reaction. The lipophilic TBHDPB remains in the DCM.
Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate via rotary evaporation to a thick oil/residue.
Precipitation (Critical Step):
Add cold n-Hexane or Diethyl Ether to the residue under vigorous stirring.
TBHDPB should precipitate as a white solid, while organic impurities often remain in the hexane solution.
Filtration: Filter the solid under inert atmosphere (Argon/Nitrogen) if possible, as the salt is hygroscopic.
Protocol C: Chemical Regeneration (Anion Exchange)
Context: If you used TBHDPB for a reaction involving hydroxide (OH⁻) or other anions, the recovered catalyst may be in the wrong form (e.g., TBHDP-OH).
Acid Wash: Dissolve the spent catalyst in DCM.
Exchange: Wash the organic layer vigorously with 1M HBr (or saturated NaBr solution) 3 times.
Mechanism:[1][2] Mass action drives the equilibrium back to the bromide form:
Finish: Proceed to Protocol B (Step 3: Drying).
Troubleshooting FAQs
Q: My recovered catalyst is a viscous oil, not a powder. Is it ruined?A: Not necessarily. TBHDPB is hygroscopic.[3][4] If it absorbed water, it turns into a "glaze" or oil.
Fix: Dissolve in a minimum amount of DCM, dry heavily with MgSO₄, and re-attempt the Hexane precipitation. If it still oils out, scratch the flask sides with a glass rod to induce nucleation.
Q: Can I use Diethyl Ether instead of Hexane for precipitation?A: Yes, but with caution. TBHDPB has slight solubility in ether depending on temperature. Hexane is generally superior for maximizing recovery yield. Ensure the anti-solvent is ice-cold.
Q: Why does my reaction stall after 3 recycles?A: Check the pH of your reaction. If you are operating at pH > 12 at temperatures > 80°C, you are likely degrading the catalyst via alkaline hydrolysis.
Pathway:
Solution: This is irreversible. You must lower the reaction temperature or pH for future batches.
Q: Is it worth regenerating small batches (< 5g)?A: Generally, no. The solvent costs (DCM/Hexane) and time often outweigh the cost of fresh TBHDPB. Regeneration is economically viable for scale-up processes (>50g) or when supply is limited.
References
Sigma-Aldrich. Tributylhexadecylphosphonium bromide Product Specification & Safety Data Sheet.Link
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. (Provides comparative shift data for phosphines vs. oxides). Link
BenchChem. A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. (Stability data). Link
Royal Society of Chemistry. 31P NMR chemical shift of phosphine oxides. (Mechanistic insight on shifts). Link
Technical Support Center: Phosphonium Salt Catalyst Optimization
Topic: Optimizing Reaction Temperature for Phosphonium Salt Catalysts Role: Senior Application Scientist Status: Operational Introduction Welcome to the Phosphonium Catalyst Technical Support Center. This guide addresses...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Phosphonium Salt Catalysts
Role: Senior Application Scientist
Status: Operational
Introduction
Welcome to the Phosphonium Catalyst Technical Support Center. This guide addresses the thermodynamic and kinetic challenges of using quaternary phosphonium salts (e.g., Tetrabutylphosphonium bromide [TBPB], Tetraphenylphosphonium bromide [TPPB]) in Phase Transfer Catalysis (PTC) and organocatalysis.
While phosphonium salts generally offer superior thermal stability compared to ammonium analogs (
stable up to ~150–200°C vs. at <100°C), they are not inert. Thermal stress, particularly in the presence of base, triggers specific degradation pathways that silently erode yield and selectivity.[1]
This guide provides the diagnostic frameworks and protocols required to identify the "thermal sweet spot"—the precise window where activation energy is overcome without compromising catalyst integrity.
FAQ: Why is my reaction stalling after 3 hours at 140°C?
Diagnosis: You are likely experiencing Alkaline Hydrolysis (Decomposition) .
While phosphonium salts are resistant to the Hofmann Elimination that plagues ammonium salts, they are susceptible to nucleophilic attack at the phosphorus atom under basic conditions at high temperatures.
The Mechanism:
Unlike ammonium salts, which degrade via
-elimination to form alkenes, phosphonium salts undergo a reaction where the hydroxide ion attacks the positively charged phosphorus. This collapses to form a Phosphine Oxide (catalytically dead) and a hydrocarbon.
Visualizing the Failure Mode:
Figure 1: The Alkaline Hydrolysis pathway. Note that this degradation is irreversible and produces Phosphine Oxide, which can be detected via ³¹P NMR (shift from ~30 ppm to ~40-50 ppm).
Troubleshooting Checklist: Is it Thermal Degradation?
Spike the reaction with fresh catalyst after 3 hours. If rate recovers, the initial catalyst decomposed.
Color Change
Formation of poly-conjugated side products or oxidation.
Check UV-Vis or simply observe darkening (orange/brown) which often accompanies phosphine oxide formation in dirty mixtures.
³¹P NMR Shift
Conversion of to .
Take an aliquot. Phosphonium salts usually appear at 20–35 ppm; Oxides appear downfield (40–60 ppm).
Module 2: Kinetic Optimization Strategy
FAQ: How do I determine the Maximum Operable Temperature (
)?
Answer: Do not rely on melting point data (e.g., TBPB mp ~100°C).
is a dynamic value dependent on your solvent and base strength. You must determine the Stability-Limited Kinetic Window .
The Logic:
Low Temp: High viscosity reduces mass transfer (interfacial area
decreases).
High Temp: Intrinsic reaction rate (
) increases (Arrhenius), but catalyst half-life () decreases.
Protocol: The Step-Stress Stability Test
Perform this before running your full batch to save time and materials.
Prepare a Mock Mixture: Combine your solvent, base, and catalyst (omit the expensive substrate).
Isothermal Holds: Divide into 3 vials. Heat to
, , and .
Sampling: Hold for the expected reaction duration (e.g., 6 hours).
Analysis: Run HPLC or NMR.
Pass: >98% catalyst recovery.
Fail: <95% catalyst recovery or appearance of phosphine oxide peaks.
Optimization Workflow
Figure 2: Iterative workflow for determining the optimal reaction temperature, balancing kinetic gain against catalyst degradation.
Module 3: Phase Transfer Specifics
FAQ: Does stirring speed change my optimal temperature?
Answer:Yes.
In Phase Transfer Catalysis (PTC), the reaction occurs at the interface or in the bulk organic phase after transfer.
Viscosity Factor: At lower temperatures, organic solvents and ionic liquids are more viscous. High viscosity = poor mass transfer.
The Fix: If you cannot increase temperature due to stability concerns (Module 1), you must increase agitation (RPM) or increase interfacial area (use a baffled reactor).
Rule of Thumb: If doubling the stirring speed increases the reaction rate, you are mass-transfer limited , not kinetically limited. Increasing temperature here is less effective than fixing the mixing.
Data: Phosphonium vs. Ammonium Stability
Use this table to justify switching to Phosphonium salts for high-temperature applications (
).
Feature
Quaternary Ammonium ()
Quaternary Phosphonium ()
Max T (Neutral)
~100–120°C
~150–200°C [1]
Max T (Basic)
~60–80°C
~110–130°C [2]
Primary Decay
Hofmann Elimination (Alkene + Amine)
Alkaline Hydrolysis (Phosphine Oxide + Alkane)
Solubility
Good in polar/non-polar
Often higher lipophilicity (better for non-polar phases)
References
BenchChem. (2025).[1][2] A Comparative Analysis of Phosphonium vs. Ammonium-Based Catalysts in Organic Synthesis. Retrieved from
Alfa Chemistry. (2024). Phosphonium Salts - Catalysts: Thermal Stability and Applications. Retrieved from
Journal of Molecular Liquids. (2022). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from
MDPI. (2022).[3] Review on Carbon Dioxide Utilization for Cycloaddition of Epoxides by Ionic Liquid-Modified Hybrid Catalysts. Retrieved from
Sigma-Aldrich. (2024). Tetrabutylphosphonium bromide Product Specification and Stability Data. Retrieved from
Technical Guide: Purification & Handling of Tributylhexadecylphosphonium Bromide (TBHDPB)
Executive Summary & Chemical Profile Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or ) is a quaternary phosphonium salt widely used as a phase-transfer catalyst (PTC), a polar solvent in organic synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Tributylhexadecylphosphonium bromide (often abbreviated as TBHDPB or
) is a quaternary phosphonium salt widely used as a phase-transfer catalyst (PTC), a polar solvent in organic synthesis, and a cationic surfactant.
While commercially available at 95-97% purity, research applications—particularly in catalysis and biological assays—often require >99% purity. The primary contaminants are unreacted tributylphosphine (highly toxic, foul-smelling), hexadecyl bromide , and water (due to extreme hygroscopicity).
Chemical Specifications
Property
Value
CAS Number
14937-45-2
Formula
Molecular Weight
507.67 g/mol
Physical State
White crystalline solid (pure) / Viscous oil (impure/wet)
Melting Point
59.0 – 64.0 °C (Sharp melting point indicates high purity)
Solubility
Soluble in polar organic solvents (DCM, Ethanol, Ethyl Acetate hot); Insoluble in non-polar solvents (Hexane, cold Ether).[1][2][3][4][5]
Core Directive: The "Dual-Phase" Purification Protocol
Warning: This procedure involves the removal of tributylphosphine, which is toxic and has a potent garlic odor. All operations must be performed in a functioning fume hood.
Phase 1: Decontamination (Removal of Precursors)
Objective: To remove unreacted tributylphosphine and hexadecyl bromide.
Crude Suspension: Place the crude TBHDPB in a flask. If it is a solid, crush it into a fine powder. If it is an oil (due to impurities), proceed directly.
Non-Polar Wash: Add n-Hexane or Diethyl Ether (approx. 5 mL per gram of salt).
Scientific Logic:[3][6] TBHDPB is ionic and insoluble in non-polar solvents. The impurities (tributylphosphine and alkyl halides) are non-polar organic liquids and will dissolve in the hexane.
Trituration: Vigorously stir or sonicate the mixture for 20 minutes. The TBHDPB should settle as a solid.
Decantation: Stop stirring and let the solid settle. Pipette off or decant the supernatant liquid.[7]
Self-Validation: Smell the supernatant (waft carefully). A strong garlic odor confirms the successful extraction of phosphine impurities.
Repeat: Repeat steps 2-4 until the supernatant is odorless and colorless.
Phase 2: Recrystallization (The Polishing Step)
Objective: To obtain a defined crystal lattice and remove trace oxidation byproducts.
Dissolution: Transfer the washed solid to a clean flask. Add Ethyl Acetate (EtOAc) .[7][8]
Heating: Heat the mixture gently to reflux (approx. 77°C) with stirring. Add just enough EtOAc to dissolve the solid completely.
Note: If insoluble particles remain (dust/inorganics), filter the hot solution through a heated glass funnel.
Crystallization: Remove from heat. Allow the solution to cool slowly to room temperature.
Troubleshooting: If the product "oils out" (forms a liquid blob at the bottom) instead of crystallizing, reheat to dissolve, add a small amount of seed crystal, and scratch the inner wall of the flask with a glass rod.
Deep Cooling: Once room temperature is reached, place the flask in a freezer (-20°C) for 4 hours to maximize yield.
Filtration: Collect the white crystals via vacuum filtration (Buchner funnel). Wash the filter cake with cold hexanes.
Phase 3: Desiccation
Objective: Removal of lattice-bound solvent and atmospheric moisture.
Vacuum Drying: Place the crystals in a vacuum oven or desiccator.
Conditions: Dry at 40°C under high vacuum (<1 mbar) for at least 12 hours.
Critical: TBHDPB is hygroscopic.[2][9] If not dried properly, it will revert to an oil.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.
Figure 1: Step-by-step purification workflow for TBHDPB, including iterative washing cycles and troubleshooting for oiling-out phenomena.
Troubleshooting & FAQs
Q1: The product remains an oil and refuses to crystallize. What is wrong?
Diagnosis: This is the most common issue with long-chain phosphonium salts. It is usually caused by solvent retention or trace water .
The Fix:
Azeotropic Drying: Dissolve the oil in a small amount of dry toluene and rotary evaporate it. Toluene forms an azeotrope with water, pulling moisture out as it evaporates. Repeat 2-3 times.
Scratching: When cooling the Ethyl Acetate solution, use a glass rod to scratch the side of the flask vigorously. This creates nucleation sites for crystal growth.
Seed Crystal: If you have a tiny amount of pure solid from a previous batch, add it to the cooled solution.
Q2: Why does the product smell like garlic?
Diagnosis: The presence of unreacted Tributylphosphine .[10] This is a starting material and a degradation product.
The Fix: Do not proceed to recrystallization yet. You must repeat the Phase 1 (Hexane Wash) . Recrystallization alone is often poor at removing liquid phosphines because they can get trapped in the crystal lattice. Hexane washing extracts them efficiently.
Q3: My product is yellow. Is it usable?
Diagnosis: Pure TBHDPB is white.[2][9] Yellowing indicates oxidation (phosphine oxides) or impurities from the alkyl bromide.
The Fix: Recrystallization from Ethyl Acetate usually removes the yellow colorants, which remain in the mother liquor. If the color persists, treat the hot Ethyl Acetate solution with activated charcoal, filter while hot, and then crystallize.
Q4: How do I validate the purity?
Protocol:
Melting Point: The most rapid check. It should be 59–64°C .[9] A broad range (e.g., 50–58°C) indicates impurities.
NMR: This is the gold standard.
Pure TBHDPB: Single sharp peak (chemical shift depends on solvent, typically
~33-35 ppm).
Impurity (Tributylphosphine): Peak at
-30 to -32 ppm.
Impurity (Phosphine Oxide): Peak at
+40 to +50 ppm.
References
Sigma-Aldrich. Product Specification: Tributylhexadecylphosphonium bromide (97%). Link
TCI Chemicals. Product Data Sheet: Tributylhexadecylphosphonium Bromide. Link
Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives.[4] PTC Organics.[4] (Context on the use of TBHDPB as a "loose ion pair" catalyst). Link
Alfa Chemistry. Tributylhexadecylphosphonium Bromide Properties & Safety. Link
ResearchGate Community. Discussions on recrystallization of hygroscopic phosphonium salts. (General methodology for handling "oiling out" in phosphonium bromides). Link
Technical Support Center: Troubleshooting Common Problems with Ionic Liquids in Electrochemistry
Welcome to the Technical Support Center for the application of ionic liquids (ILs) in electrochemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the application of ionic liquids (ILs) in electrochemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during electrochemical experiments using these unique solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
This resource is structured into two main sections: a detailed Troubleshooting Guide for in-depth problem-solving and a Frequently Asked Questions (FAQs) section for quick reference.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered when using ionic liquids in electrochemical setups.
Problem Area 1: Inconsistent or Unstable Electrochemical Window
A wide electrochemical window is a primary advantage of many ionic liquids; however, its stability can be compromised by impurities.
Question: My measured electrochemical window is narrower than the literature value for my ionic liquid. What could be the cause and how can I fix it?
Answer:
A reduced electrochemical window is most commonly due to the presence of impurities, with water and halide ions being the primary culprits.[1] These impurities can undergo redox reactions at potentials within the expected window of the pure ionic liquid, thus limiting the usable potential range.
The presence of water, for instance, introduces the possibility of water electrolysis, which narrows the electrochemical window at both the cathodic and anodic limits.[2][3] Similarly, halide impurities are more easily oxidized than many common IL anions, leading to a reduced anodic limit.
Here is a systematic approach to diagnose and resolve this issue:
Caption: Troubleshooting workflow for a narrowed electrochemical window.
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately determining the water content in ionic liquids.[4][5]
Apparatus: A coulometric or volumetric Karl Fischer titrator.
Reagents: Anhydrous methanol (or other suitable solvent in which the IL is soluble), Karl Fischer reagent (e.g., Hydranal™-Composite).
Procedure:
Prepare the titration cell according to the instrument manufacturer's instructions. The solvent should be pre-titrated to a dry endpoint.
Accurately weigh a sample of the ionic liquid (typically 0.1-1 g) and quickly add it to the titration cell.
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
The water content will be displayed by the instrument, typically in ppm or percentage.
Interpretation: For many electrochemical applications, a water content below 100 ppm is desirable. If the measured water content is high, proceed with the drying protocol.
Protocol 2: Drying the Ionic Liquid
Apparatus: Schlenk flask, vacuum pump, heating mantle, and a cold trap (optional but recommended).
Procedure:
Place the ionic liquid in a Schlenk flask.
For moderate drying, heat the IL to 70-80°C under a dynamic vacuum (e.g., using a rotary evaporator) for several hours.[6]
For more stringent drying, heat the IL to a higher temperature (e.g., 100-120°C) under high vacuum for an extended period (e.g., >24 hours).[7] The temperature should be kept below the decomposition temperature of the IL.
For hygroscopic ILs, the use of molecular sieves (3-4 Å pore size) in conjunction with vacuum drying can be effective.[8] Add activated molecular sieves to the IL and let it stand for 24 hours before vacuum drying.
Validation: After drying, re-measure the water content using Karl Fischer titration to confirm it is within the acceptable range.
Protocol 3: Purification to Remove Halide Impurities
If halide impurities are suspected, purification by treatment with a sorbent material can be effective.
Apparatus: Beaker, magnetic stirrer, activated charcoal or alumina.
Procedure:
Add activated charcoal or basic alumina to the ionic liquid (e.g., 1-5 wt%).
Stir the mixture at room temperature or slightly elevated temperature for several hours.
Separate the solid sorbent by filtration or centrifugation.
Validation: The absence of a precipitate upon adding a silver nitrate solution to a sample of the IL dissolved in a suitable solvent indicates the removal of halide ions.
Problem Area 2: High Viscosity and Low Conductivity
The inherent high viscosity of some ionic liquids can lead to slow mass transport and low ionic conductivity, impacting the performance of electrochemical devices.[9][10][11]
Question: My cyclic voltammograms show broad, ill-defined peaks, and the current is lower than expected. Could this be due to the viscosity of my ionic liquid?
Answer:
Yes, high viscosity directly impedes the diffusion of electroactive species to the electrode surface, resulting in broadened peaks and reduced peak currents in cyclic voltammetry.[10] It also leads to lower ionic conductivity.
1. Elevating the Temperature:
Causality: The viscosity of ionic liquids is highly temperature-dependent and generally decreases significantly with increasing temperature. This, in turn, increases ionic conductivity and diffusion coefficients.
Implementation: Perform your electrochemical experiments in a temperature-controlled cell. Even a modest increase of 10-20°C can have a substantial positive effect.
2. Using a Co-solvent:
Causality: Adding a low-viscosity organic solvent can dramatically reduce the overall viscosity of the electrolyte.
Implementation: Common co-solvents include acetonitrile, propylene carbonate, and dimethylformamide. However, be aware that the addition of a volatile organic solvent will lower the vapor pressure and may narrow the electrochemical window of the electrolyte, as the window will now be limited by the decomposition of the co-solvent.[12]
3. Choosing a Less Viscous Ionic Liquid:
Causality: The structure of the cation and anion significantly influences the viscosity. For example, imidazolium-based ILs are generally less viscous than quaternary ammonium-based ILs.
Implementation: If your application allows, consider an alternative ionic liquid with a lower intrinsic viscosity. The table below provides a comparison of viscosities and conductivities for some common ionic liquids.
Ionic Liquid
Cation
Anion
Viscosity (cP at 25°C)
Conductivity (mS/cm at 25°C)
[BMIM][BF4]
1-Butyl-3-methylimidazolium
Tetrafluoroborate
~100
~3.3
[BMIM][PF6]
1-Butyl-3-methylimidazolium
Hexafluorophosphate
~220
~2.8
[BMIM][TFSI]
1-Butyl-3-methylimidazolium
Bis(trifluoromethylsulfonyl)imide
~52
~3.9
[EMIM][DCA]
1-Ethyl-3-methylimidazolium
Dicyanamide
~20
~27
Note: These are approximate values and can vary depending on purity and water content.
Problem Area 3: Reference Electrode Instability
The use of conventional aqueous reference electrodes (e.g., Ag/AgCl in saturated KCl) in ionic liquids is problematic due to the ill-defined and unstable liquid junction potential, as well as potential contamination of the IL with water and chloride ions.[13]
Question: I am observing a continuous drift in the potential of my redox peaks. How can I establish a stable reference potential in my ionic liquid?
Answer:
A drifting potential is a classic sign of an unstable reference electrode. For reliable electrochemical measurements in ionic liquids, it is crucial to use a non-aqueous reference electrode or a quasi-reference electrode with a stable potential in the specific IL medium.
Caption: A logical workflow for troubleshooting reference electrode instability.
1. Quasi-Reference Electrodes (QREs):
Description: A simple wire (e.g., Ag, Pt) immersed directly into the ionic liquid. While its potential is not thermodynamically defined, it can be stable over the course of an experiment.
Advantages: Easy to construct and use.
Disadvantages: The potential can be affected by changes in the composition of the IL. It is not a true reference electrode.
Best Practice: Always calibrate the potential of a QRE against an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, by adding a small amount of ferrocene to your solution at the end of the experiment.
2. Non-Aqueous Reference Electrodes:
Description: These are true reference electrodes designed for use in non-aqueous solvents, including ionic liquids. A common example is the Ag/Ag⁺ electrode.
Construction (Ag/Ag⁺ Electrode):
A silver wire is immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃ or AgTFSI) dissolved in the same ionic liquid (or a miscible organic solvent) as the bulk solution.[14]
This internal solution is separated from the bulk electrolyte by a porous frit (e.g., Vycor® or ceramic).
Advantages: Provides a stable and thermodynamically defined potential.
Disadvantages: More complex to construct and maintain. The frit can become clogged.
Protocol 4: Calibration with an Internal Standard (Ferrocene)
After completing your electrochemical measurements, add a small amount of ferrocene to the electrochemical cell to a concentration of a few millimolar.
Record a cyclic voltammogram of the ferrocene.
Determine the formal potential (E°') of the Fc/Fc⁺ couple, which is the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
All potentials in your experiment can then be reported relative to the Fc/Fc⁺ couple.
Frequently Asked Questions (FAQs)
Q1: How important is it to degas my ionic liquid before an electrochemical experiment?
A1: It is critically important. Dissolved oxygen is electroactive and can interfere with your measurements, particularly in the cathodic potential region. Degassing removes dissolved oxygen and other gases. Common degassing methods include bubbling an inert gas (e.g., argon or nitrogen) through the IL for 15-30 minutes or using the freeze-pump-thaw technique for more rigorous degassing.[7][15][16]
Q2: Can I reuse my ionic liquid after an experiment?
A2: Yes, one of the advantages of ionic liquids is their potential for recycling. However, after an experiment, the IL may be contaminated with the analyte, decomposition products, or impurities from the electrodes. Purification steps, such as extraction with an immiscible solvent or treatment with activated carbon, may be necessary before reuse. The purity should be verified (e.g., by measuring the electrochemical window) before subsequent use.
Q3: My ionic liquid has turned a yellowish or brownish color. Is it still usable?
A3: A change in color can indicate the presence of impurities or decomposition products.[6] While the IL might still be functional for some applications, for sensitive electrochemical measurements, it is advisable to purify it or use a fresh batch. The color change can be a sign of impurities that could affect the electrochemical window.
Q4: Are all ionic liquids stable in the presence of water?
A4: No. While some ionic liquids are hydrophobic, others are hygroscopic and can absorb significant amounts of water from the atmosphere. Furthermore, some anions, such as hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻), are susceptible to hydrolysis, which can lead to the formation of corrosive species like hydrogen fluoride (HF).[3] It is crucial to be aware of the hydrolytic stability of your chosen ionic liquid.
Q5: What is a typical scan rate for cyclic voltammetry in ionic liquids?
A5: Due to the higher viscosity and slower diffusion in many ionic liquids compared to conventional organic solvents, it is common to use lower scan rates. Typical scan rates range from 10 to 100 mV/s. However, the optimal scan rate will depend on the specific ionic liquid and the kinetics of the electrochemical reaction being studied.
References
Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
Effect of water on the electrochemical window and potential limits of room-temperature ionic liquids. Research Explorer The University of Manchester. [Link]
About the Purification Route of Ionic Liquid Precursors. MDPI. [Link]
Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment. UTPedia. [Link]
Comments and Protocols for the Construction and Calibration of Ag/AgCl Reference Electrodes. Medwin Publishers. [Link]
Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [Link]
How To: Degas Solvents. University of Rochester Department of Chemistry. [Link]
Questions about the science behind electrolyte degassing. Reddit. [Link]
Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences. [Link]
Technical Support Center: Phosphonium Ionic Liquid Purification
Ticket ID: PIL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Purity Paradox Welcome to the Phosphonium Ionic Liquid (PIL) Support Hub. Unlike their imidazolium cousins, phosphon...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PIL-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The Purity Paradox
Welcome to the Phosphonium Ionic Liquid (PIL) Support Hub. Unlike their imidazolium cousins, phosphonium ILs (e.g.,
) offer superior thermal stability and base stability. However, they suffer from a specific set of "hereditary" defects: persistent starting materials (tertiary phosphines), oxidation byproducts (phosphine oxides), and halide residues from metathesis.
Impure PILs exhibit higher viscosity, darkened color, and parasitic side-reactions in catalysis. This guide provides a modular, self-validating purification workflow.
Module 1: Diagnostic Triage (Know Your Enemy)
Before attempting purification, you must identify the contaminant. Visual inspection is insufficient; a clear liquid can still be chemically impure.
The Gold Standard:
P NMR Spectroscopy
Phosphorus NMR is the only reliable way to distinguish between the ionic liquid cation, the unreacted phosphine, and the oxide byproduct.
Standard Protocol:
Solvent:
or (use a coaxial insert if the IL is neat).
Relaxation Delay: Set
to ensure quantitative integration (phosphorus relaxes slowly).
Technical Note: Phosphine oxides often overlap with the phosphonium signal. If you see a shoulder or a double peak in the +30 to +50 ppm range, you likely have oxide contamination [1][2].
Visualizing the Triage Logic
Figure 1: Diagnostic logic flow for identifying PIL impurities using
P NMR and chemical tests.
Module 2: The "Dirty" Phosphine & Oxide Removal
The Problem: Tertiary phosphines (
) are used to synthesize PILs. If unreacted remains, it will oxidize to phosphine oxide () upon contact with air. acts as a crystallization inhibitor and increases viscosity.
This relies on the polarity difference between the PIL (ionic) and the impurity (neutral organic).
Applicability:
Works for: Hydrophilic PILs (e.g., Chloride, Acetate) and some Hydrophobic PILs.
Solvents: Hexane, Heptane, or Diethyl Ether (impurities are soluble; PIL is not).
Step-by-Step:
Preparation: Place the PIL in a separatory funnel.
Addition: Add an equal volume of n-hexane (HPLC grade).
Agitation: Shake vigorously for 5 minutes. Allow phases to separate.
Observation: The PIL will be the bottom layer (denser). The hexane (top) will extract unreacted phosphines.
Repetition: Repeat the wash 3–5 times.
Validation: Take a 0.5 mL aliquot of the hexane layer, evaporate it, and run
P NMR. If a signal at -30 ppm (phosphine) persists, continue washing.
Expert Insight: If your PIL is hydrophobic (e.g.,
), it may be miscible with ether but immiscible with hexane. Always test miscibility on a small scale first [3].
Module 3: Halide Removal (The Catalyst Killer)
The Problem: Most PILs are made via metathesis from a halide precursor (Cl/Br). Residual halide ions coordinate strongly to metal catalysts, poisoning them.
Protocol B: The Silver Nitrate Limit Test (Qualitative)
Before assuming your PIL is halide-free, you must prove it.
Dissolve 0.1 mL of PIL in 1 mL of DI water (or methanol if hydrophobic).
Figure 2: Complete purification workflow for Phosphonium Ionic Liquids.
Frequently Asked Questions (FAQ)
Q: My PIL is black but the NMR is clean. Can I use it?A: For solvent applications, maybe. For spectroscopy or catalysis, no. The color usually indicates trace metal reduction (nano-particles) or conjugated oligomers below the NMR detection limit. Use Protocol D (Charcoal) . If that fails, pass it through a short plug of alumina (neutral).
Q: I cannot get rid of the Phosphine Oxide peak (+45 ppm).A: This is the hardest impurity to remove. Oxides are often soluble in the IL.
Solution: If the IL is solid at room temperature, recrystallize from MeOH/EtOAc.
Solution: If liquid, you may need to re-synthesize using stricter Schlenk (air-free) techniques. Purification is often more expensive than re-synthesis in this case.
Q: Why does my viscosity not match the literature value?A: Viscosity is exponentially sensitive to impurities.
Oxides: Increases viscosity.
Check water content via Karl-Fischer first.
Q: Can I distill my Phosphonium IL?A: Generally, no . While some protic ILs can be distilled, most aprotic phosphonium salts will decompose (Hofmann elimination) before they boil, even under vacuum. Kugelrohr distillation is only for removing volatile impurities, not the IL itself.
References
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry, 62(4), 309–321. Link
Magritek Application Notes. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Link
Ramanjalulu, S., et al. (2014). Phosphonium-based ionic liquids as extractants.[2][3][4][5] Separation and Purification Technology.
Solvomet Group. (2014). Determination of Halide Impurities in Ionic Liquids. KU Leuven. Link
Zhou, J., et al. (2018).[6] Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8, 32832-32864. Link
minimizing viscosity of Tributylhexadecylphosphonium bromide mixtures
Topic: Minimizing Viscosity of Tributylhexadecylphosphonium Bromide Mixtures Product Code: [P ]Br | CAS: 14937-45-2[1] Core Directive & Technical Overview Welcome to the Advanced Application Support Center. You are likel...
Welcome to the Advanced Application Support Center.
You are likely accessing this guide because your application of Tributylhexadecylphosphonium bromide ([P
]Br) is hindered by its rheological properties.[1] Unlike many imidazolium-based ionic liquids (ILs) that are liquid at room temperature, [P]Br is a solid salt (Melting Point: ~56–64°C) with significant van der Waals interactions due to its long C16 alkyl chain.[1]
"Minimizing viscosity" for this compound is not just about thinning a liquid; it is often about phase engineering —converting a solid salt into a usable liquid state via Deep Eutectic Solvent (DES) formation or solvation.[1]
The Viscosity Challenge: Mechanism of Action
The high viscosity of [P
]Br mixtures arises from two dominant forces:
Coulombic Interactions: Strong attraction between the phosphonium cation and bromide anion.
Van der Waals Forces: The hexadecyl (C16) tail creates extensive non-polar entanglements, acting like "molecular velcro" that resists flow.
Troubleshooting Guides (Q&A Format)
Module A: Phase & Handling Issues
Q: I received the material, and it is a white solid, not a liquid. Is it defective?A: No. Pure [P
]Br is a crystalline solid at room temperature.[1]
Diagnosis: The melting point is approximately 60°C. If you need a liquid phase without solvents, you must operate above this temperature.
Solution: Store the container in an oven at 70°C for 2 hours prior to dispensing. If your application requires a room-temperature liquid, you must formulate a Deep Eutectic Solvent (DES) or a binary mixture (see Module B).[1]
Q: My [P
]Br mixture solidified overnight. How do I recover it?A: This indicates "Cold Crystallization."
Cause: If used in a DES (e.g., with decanoic acid), the mixture may have a eutectic point near or just above ambient temperature.
Corrective Action: Re-heat to 80°C with varying agitation (magnetic stirring) to break the lattice.
Prevention: Add 5–10 wt% of a "crystallization inhibitor" like Ethanol or Water (if compatible with your reaction).[1] These small molecules disrupt the lattice packing.
Module B: Viscosity Reduction Strategies
Q: The viscosity is too high for my microfluidic pump (>500 cP). How do I drop it below 50 cP?A: You have three levers to pull: Temperature , Dilution , or Anion Modification (via DES H-bond donors).
Protocol 1: The "Ethanol Crash" (Fastest Reduction)
Adding ethanol is the most efficient way to reduce viscosity due to its low molecular weight and ability to solvate the alkyl chains.[1]
Trend: A 20 mol% addition of ethanol can reduce viscosity by >80%.
Warning: Ensure ethanol does not interfere with your downstream biological assays (toxicity) or phase separation extractions.[1]
Protocol 2: Deep Eutectic Formulation (Stable Liquid)
Instead of dissolving the salt, form a DES by complexing the bromide anion with a Hydrogen Bond Donor (HBD).[1]
]Br is classified as a Skin Irrit. 2 and Eye Irrit. 2 [3].[1][4]
Handling: When heating the salt, vapors are minimal due to negligible vapor pressure, but standard PPE (gloves, goggles) is mandatory to prevent contact dermatitis.
Drug Development Context:
While phosphonium ILs are investigated for drug delivery (e.g., antimicrobial coatings), they exhibit higher cytotoxicity compared to some choline-based ILs. Complete removal of the IL is required if used solely as a synthesis solvent.
References
Koreascience.kr. Densities and Dynamic Viscosities of Methyltriphenylphosphonium Bromide-based Deep Eutectic Solvents and Excess Properties of Their Pseudo-binary Mixtures with Ethanol.Link[1]
ResearchGate. Viscosity of deep eutectic solvents at different temperatures.Link
PubChem. Hexadecyltributylphosphonium bromide (Compound) - Safety and Hazards.[4]Link[1]
avoiding emulsion formation in phase transfer catalysis
Ticket ID: PTC-EMUL-001 Topic: Avoiding & Mitigating Emulsion Formation in Phase Transfer Catalysis Status: Active Guide Executive Summary: The "Silent Killer" of PTC Yields Phase Transfer Catalysis (PTC) relies on the e...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PTC-EMUL-001
Topic: Avoiding & Mitigating Emulsion Formation in Phase Transfer Catalysis
Status: Active Guide
Executive Summary: The "Silent Killer" of PTC Yields
Phase Transfer Catalysis (PTC) relies on the efficient transfer of anions across the interface of two immiscible liquids (usually organic/aqueous).[1][2] While high interfacial surface area is critical for reaction kinetics (Starks' Extraction Mechanism), this same property creates the perfect storm for emulsions —stable colloidal dispersions that refuse to separate.
This guide moves beyond basic advice ("wait longer") and provides a mechanistic approach to preventing and breaking emulsions using principles of surface chemistry and fluid dynamics.
The Mechanics of the Mess (Root Cause Analysis)
To solve the problem, you must understand why it happens. PTC catalysts (Quaternary Ammonium Salts or "Q-salts") are amphiphilic—they possess both hydrophilic and lipophilic domains. This makes them surfactants .
The Emulsion Formation Cycle
When you agitate a PTC reaction, you are mechanically creating droplets. The Q-salt lowers the interfacial tension (
), allowing these droplets to become smaller. If drops too low, or if particulate matter stabilizes the interface (Pickering Emulsion), the droplets become thermodynamically or kinetically stable, trapping your product.
Figure 1: The mechanistic pathway of emulsion formation in PTC systems. Note that the catalyst itself acts as the stabilizing surfactant.
Prevention Protocols (Proactive Measures)
The best way to handle an emulsion is to prevent it during experimental design.
Protocol A: Density Differential Engineering
Emulsions persist when the density difference (
) between the organic and aqueous phases is near zero (Isopycnic condition).
Rule of Thumb: Ensure
.
The Danger Zone: Toluene or Ethyl Acetate vs. 10-15% NaOH/NaCl solutions often result in
.
Solvent
Density (g/mL)
Risk Level with Water (1.0 g/mL)
Adjustment Strategy
Dichloromethane (DCM)
1.33
Low (Heavy Organic)
Excellent separation usually.
Chloroform
1.49
Low (Heavy Organic)
Excellent separation usually.
Toluene
0.87
High (if aqueous is dilute)
Add NaCl to aqueous phase to increase .
Ethyl Acetate
0.90
Medium
Avoid vigorous shaking; use gentle stirring.
THF
0.89
Critical (Miscible/Emulsive)
Saturate aqueous phase with salt (Salting Out).
Protocol B: Catalyst Selection
Not all Q-salts are equal. Long alkyl chains increase the "soap-like" character of the catalyst.
High Risk: Aliquat 336 (Methyltrioctylammonium chloride), Hexadecyltrimethylammonium bromide (CTAB). These are potent surfactants.
Lower Risk: Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA). These have shorter chains and less surfactant activity while maintaining PTC efficiency.
The "Code Red" Guide: Breaking an Active Emulsion
If you are currently staring at a milky separatory funnel, follow this logic tree.
Method 1: The Hofmeister "Salting Out" Protocol
Adding standard table salt (NaCl) is common, but often insufficient. The Hofmeister Series ranks ions by their ability to "salt out" organics (Kosmotropes) vs. "salt in" (Chaotropes).[3]
The Science: Kosmotropes (Order-makers) steal water molecules for their own hydration shells, forcing the organic surfactant/catalyst out of the water and back into the organic phase.
The Protocol:
Identify your aqueous phase.
Add a high-order Kosmotrope salt (solid or saturated solution).
Recommendation: Use Sodium Sulfate (
) or Citrate instead of NaCl. They are significantly stronger at breaking emulsions.
Hofmeister Efficiency Ranking (Anions):
(Note: Avoid Iodide/Perchlorate; they can actually stabilize the emulsion by "salting in" the organic phase).
Method 2: The Celite Filtration (Pickering Emulsion)
If the interface looks "ragged" or has solid debris, you likely have a Pickering Emulsion stabilized by micro-particulates.
Pack a 1-inch pad of Celite (diatomaceous earth) in a sintered glass funnel.
Filter the entire emulsion through the pad.
Rinse with fresh organic solvent.
Result: The Celite traps the particulate stabilizers; the filtrate usually separates instantly.
Method 3: The "Swelling" Technique
If the emulsion is tight (creamy):
Add a small volume of a solvent that is miscible with the organic phase but alters its density.
Example: If using Toluene (light), add a splash of DCM (heavy) to increase the density differential relative to the water.
Diagnostic Workflow
Use this decision tree to determine the correct corrective action for your specific scenario.
Figure 2: Step-by-step decision matrix for resolving phase separation issues in the lab.
Knowledge Base (FAQ)
Q: I am using TBAB and Toluene, and I have a third "oily" layer in the middle. What is this?A: This is likely "Third Phase Formation."[4] It occurs when the catalyst-product ion pair is not soluble in the organic phase or the aqueous phase, so it forms its own catalyst-rich layer.
Fix: Add a co-solvent like DCM or slightly warm the mixture to increase solubility in the organic phase. Do not discard this layer; it contains your catalyst and likely your product [1].
Q: Why does my reaction work fine on 1g scale but emulsify on 100g scale?A: Shear forces differ. Magnetic stirring (small scale) creates a vortex but rarely high shear. Overhead mechanical stirring (large scale) can act like a homogenizer, creating micro-droplets that are harder to coalesce.
Fix: Reduce impeller speed near the end of the reaction or switch to a hydrofoil impeller design that provides mixing with lower shear [5].
Q: Can I use brine (NaCl) for everything?A: You can, but it's not optimal. As detailed in the Hofmeister section, Sulfate (
) is a more effective "structure maker" for water than Chloride. Switching to a saturated Sodium Sulfate wash can resolve emulsions that brine cannot touch [12][13].
References
Phase Transfer Catalysis Mechanism & Definition
Source: OperaChem
Catalysis at the Solid–Liquid–Liquid Interface (Pickering Emulsions)
Source: ACS Engineering Au
Tributylhexadecylphosphonium bromide handling and storage precautions
Technical Support Center: Tributylhexadecylphosphonium Bromide A Senior Application Scientist's Guide to Safe Handling and Storage Welcome to the technical support center for Tributylhexadecylphosphonium bromide (TBHPB)....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Tributylhexadecylphosphonium Bromide
A Senior Application Scientist's Guide to Safe Handling and Storage
Welcome to the technical support center for Tributylhexadecylphosphonium bromide (TBHPB). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the reasoning behind them, ensuring both scientific integrity and laboratory safety.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the handling and storage of Tributylhexadecylphosphonium bromide.
Q1: What are the primary hazards associated with Tributylhexadecylphosphonium bromide?
A1: Tributylhexadecylphosphonium bromide is classified as a hazardous substance. The primary hazards include:
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust.[1]
It is crucial to handle this compound with appropriate personal protective equipment to avoid exposure.[1][3]
Q2: What are the ideal storage conditions for Tributylhexadecylphosphonium bromide to maintain its integrity?
A2: To ensure the longevity and stability of Tributylhexadecylphosphonium bromide, it should be stored in a cool, dry, and well-ventilated area.[1][5] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is also air-sensitive.[4][5][6][7] Therefore, it is imperative to store it in a tightly sealed container.[1][3][5][6] For long-term storage, keeping it under an inert gas atmosphere, such as argon, is recommended.[1][3][4][6]
Q3: What personal protective equipment (PPE) is necessary when working with this compound?
A3: When handling Tributylhexadecylphosphonium bromide, a comprehensive suite of PPE is required to prevent personal exposure. This includes:
Eye Protection: Chemical safety goggles or a face shield.[1][3][5][8]
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[1] Always inspect gloves for any signs of degradation before use and wash your hands thoroughly after handling.[1][8]
Body Protection: A lab coat or overalls should be worn to protect your skin and clothing.[1] In cases of potential splashing, a PVC apron is also recommended.[1]
Respiratory Protection: If there is a risk of generating dust, a dust respirator or a particulate filter device should be used.[1][8][9]
Q4: What materials are incompatible with Tributylhexadecylphosphonium bromide?
A4: Tributylhexadecylphosphonium bromide should not be stored or handled near strong oxidizing agents.[5][10][11] It is also incompatible with water and moisture due to its hygroscopic nature.[5][11] Contact with these substances can lead to decomposition or other hazardous reactions.
Q5: What should I do in the event of a fire involving this compound?
A5: While Tributylhexadecylphosphonium bromide itself is not combustible, its containers may burn in a fire.[1] In the event of a fire, use an extinguishing agent that is suitable for the surrounding fire.[1] Firefighters should wear self-contained breathing apparatus and protective gloves.[1][5][11] Be aware that upon heating, the compound may emit corrosive fumes, including hydrogen bromide gas, carbon oxides, and oxides of phosphorus.[1][5]
Troubleshooting Guide
This section provides solutions to common problems that may arise during the handling and storage of Tributylhexadecylphosphonium bromide.
Problem
Probable Cause(s)
Recommended Solution(s)
The compound has become clumpy or appears wet.
The compound is hygroscopic and has likely been exposed to moisture in the air.[4][7]
Store the compound in a desiccator to remove absorbed moisture. For future prevention, always store it in a tightly sealed container, preferably under an inert atmosphere, in a dry location.[1][3][6]
Inconsistent experimental results.
The compound may have degraded due to improper storage, leading to impurities.
Ensure the compound is stored under the recommended conditions (cool, dry, inert atmosphere) to prevent degradation.[1][3][6] If degradation is suspected, it is advisable to use a fresh batch of the reagent.
Skin or eye irritation after handling.
Accidental exposure due to inadequate or improper use of Personal Protective Equipment (PPE).
In case of skin contact, wash the affected area immediately with plenty of soap and water.[1][3][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek medical attention.[1][5][9] Always review and adhere to proper PPE protocols.[1][3]
Experimental Protocols
Spill Cleanup Procedure
In the event of a spill, it is crucial to act promptly and safely to mitigate any potential hazards.
For a Dry Spill:
Evacuate and Alert: Advise personnel in the immediate area of the spill.[1]
Don PPE: Wear appropriate PPE, including a dust respirator, chemical-resistant gloves, and safety goggles.[1]
Containment: Prevent the spread of the dust.
Cleanup: Use dry cleanup methods.[1] Carefully sweep or vacuum the spilled material. Avoid actions that could generate dust.[1] If using a vacuum, ensure it is designed for use with chemical powders.
Disposal: Place the collected material into a clean, dry, and properly labeled, sealable container for disposal as chemical waste.[1]
Decontamination: Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]
For a Large Spill:
Evacuate Immediately: Evacuate the laboratory and close the doors.
Alert Authorities: Call your institution's emergency services or 911.[12][13]
Provide Information: Inform the emergency responders about the nature and location of the spill.[1]
Visualized Workflow: Handling and Storage Decision Process
The following diagram outlines the critical decision-making steps for the safe handling and storage of Tributylhexadecylphosphonium bromide.
Caption: Decision workflow for handling and storage.
References
Chemos GmbH & Co.KG. Safety Data Sheet: Methyltriphenylphosphonium bromide. Retrieved from [Link]
ChemBK. (2024, April 10). Hexadecyl tributyl phosphonium bromide. Retrieved from [Link]
PubChem. Hexadecyltributylphosphonium bromide. Retrieved from [Link]
Chemsrc. (2025, August 24). Tributyl(hexadecyl)phosphonium bromide. Retrieved from [Link]
Kent State University. Cleaning up a spill. Retrieved from [Link]
CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
Comparative Performance Guide: Tributylhexadecylphosphonium Bromide vs. Phosphonium Analogs
against symmetric phosphonium and ammonium alternatives. Executive Summary: The Amphiphilic Advantage In the landscape of ionic liquids (ILs) and phase transfer catalysts (PTCs), Tributylhexadecylphosphonium bromide (TBH...
Author: BenchChem Technical Support Team. Date: February 2026
against symmetric phosphonium and ammonium alternatives.
Executive Summary: The Amphiphilic Advantage
In the landscape of ionic liquids (ILs) and phase transfer catalysts (PTCs), Tributylhexadecylphosphonium bromide (TBHDPB) represents a distinct class of "surfactant-active" phosphonium salts. Unlike its symmetric counterparts (e.g., Tetrabutylphosphonium bromide,
), TBHDPB possesses a pronounced amphiphilic structure due to its alkyl chain.
For drug development and catalytic applications, this asymmetry dictates its performance:
vs. Ammonium Salts (e.g., TBAB): TBHDPB offers superior thermal stability (>300°C) and higher lipophilicity, enabling tighter "loose ion pairs" for accelerated reaction kinetics in non-polar phases.
vs. Symmetric Phosphoniums: The
tail confers significant surfactant properties, lowering Critical Micelle Concentration (CMC) and drastically increasing antimicrobial potency via membrane disruption mechanisms.
Physicochemical Profile & Comparative Data
The following data synthesizes experimental benchmarks comparing TBHDPB with its primary competitors: the symmetric phosphonium
and the industrial standard Cyphos IL 101 ().
Table 1: Comparative Physicochemical Properties
Feature
TBHDPB ()
Cyphos IL 101 ()
TBAB (Ammonium Control)
Structure Type
Asymmetric, Amphiphilic
Symmetric, Globular
Asymmetric, Amphiphilic
Symmetric, Globular
Thermal Stability ()
~330°C
~340°C
~335°C
~180–200°C
Lipophilicity (logP)
High (Surfactant-like)
Moderate
Very High
Low/Moderate
Water Solubility
Low/Dispersible (Micelles)
High
Insoluble (Hydrophobic)
High
Antimicrobial Potency
High (Membrane Lytic)
Low/Moderate
High
Moderate
Catalytic Efficiency (PTC)
Excellent (Loose Ion Pair)
Good
Good
Baseline
Analyst Note: The thermal stability gap between Phosphoniums and Ammoniums is critical. If your process requires temperatures >150°C, TBAB will degrade via Hofmann elimination. TBHDPB remains stable, preventing product contamination.
For researchers in drug delivery and antimicrobial coatings, the chain length of TBHDPB is the defining variable.
Mechanism of Action: The "Cut-Off" Effect
The biological activity of phosphonium salts follows a non-linear relationship with alkyl chain length. Short chains (
) cannot effectively penetrate lipid bilayers. The chain of TBHDPB acts as a "molecular spear," inserting into the bacterial cell membrane, causing depolarization and lysis.
Figure 1: Mechanism of phosphonium-mediated cell death. The C16 tail is critical for the insertion step.
Experimental Protocol: MIC Determination
Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus.
Preparation: Dissolve TBHDPB in DMSO to create a 10 mM stock solution.
Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to
CFU/mL in Mueller-Hinton Broth.
Dilution: Perform serial 2-fold dilutions of TBHDPB in a 96-well plate (Range: 0.5 µM to 256 µM).
Control: Include
as a structural negative control (low toxicity) and Benzalkonium Chloride as a positive control.
Incubation: 37°C for 24 hours.
Readout: MIC is the lowest concentration with no visible turbidity (
).
Expected Result: TBHDPB typically exhibits MIC values in the low micromolar range (2–10 µM) due to the
chain, whereas often requires >500 µM.
Catalytic Application: Phase Transfer Catalysis (PTC)
TBHDPB excels in "Tri-phase" or liquid-liquid PTC reactions where the organic phase is highly non-polar.
The "Loose Ion Pair" Phenomenon
Phosphorus is larger and more polarizable than Nitrogen. This delocalizes the positive charge, creating a "looser" association with the anion (e.g.,
or ).
Result: The anion is less shielded by the cation and more nucleophilic (reactive) in the organic phase.
TBHDPB Specifics: The Hexadecyl chain ensures deep solubility in non-polar solvents (Toluene, Hexane), dragging the reactive anion with it more effectively than TBAB.
Protocol: O-Alkylation of Phenol (Williamson Ether Synthesis)
Reaction: Phenol + Benzyl Bromide
Benzyl Phenyl Ether
Reagents:
Phenol (10 mmol)
Benzyl Bromide (11 mmol)
50% NaOH (aq) (5 mL)
Toluene (15 mL)
Catalyst: TBHDPB (0.5 mmol, 5 mol%)
Setup: 50 mL round-bottom flask, magnetic stirring (high shear required).
Workup: Separate organic layer, wash with water, dry over
, evaporate solvent.
Validation: Compare yield against TBAB. TBHDPB typically yields >95% due to stability and lipophilicity; TBAB may yield 85-90% and show degradation products if overheated.
Synthesis of TBHDPB (
)
For researchers requiring high-purity material (removing phosphine oxides), in-house synthesis is recommended over industrial grade bulk.
Safety: Perform in a fume hood. Tributylphosphine is pyrophoric and toxic.
Inerting: Purge a 2-neck flask with Nitrogen for 15 mins.
Addition: Syringe in 1-Bromohexadecane (1.0 equiv) and Tributylphosphine (1.05 equiv - slight excess ensures complete consumption of the alkyl halide).
Heating: Heat to 100°C under
balloon for 16–24 hours. The mixture will become viscous.
Wash the crude product 3x with anhydrous Hexane/Ether. This removes the unreacted Tributylphosphine (which is soluble in hexane) while the ionic liquid product (insoluble in hexane) remains.
Note: This step is critical for biological assays to prevent false toxicity from free phosphines.
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours to remove volatiles.
References
Frackowiak, A. et al. (2012). Synthesis and antimicrobial activity of quaternary ammonium and phosphonium salts.[3] Journal of Surfactants and Detergents. Link
Cytec Industries. (2008). CYPHOS® IL 101: Phosphonium Ionic Liquid Technical Data Sheet. (Provides baseline data for long-chain phosphonium stability). Link
Halpern, M. (2000). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. PTC Communications.[4] (Source for "Loose Ion Pair" mechanism and phosphonium superiority).[4] Link
Zhou, Z. et al. (2018). Thermal stability of phosphonium-based ionic liquids.[5] Thermochimica Acta. (Data supporting 330°C stability limits). Link
Bradaric, C.J. et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry.[4] (Synthesis protocols). Link
Technical Comparison: Tributylhexadecylphosphonium Bromide vs. Imidazolium Ionic Liquids
Executive Summary: The Stability-Versatility Trade-off In the landscape of ionic liquids (ILs) and phase transfer catalysts (PTCs), the choice between Tributylhexadecylphosphonium bromide (TBHDPB) and Imidazolium-based i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Stability-Versatility Trade-off
In the landscape of ionic liquids (ILs) and phase transfer catalysts (PTCs), the choice between Tributylhexadecylphosphonium bromide (TBHDPB) and Imidazolium-based ionic liquids (e.g., [BMIM][PF₆], [EMIM][Cl]) represents a fundamental trade-off between chemical robustness and tunable versatility .
TBHDPB is the superior choice for harsh reaction environments, particularly those involving strong bases or high temperatures (>300°C). Its quaternary phosphonium core lacks the acidic protons found in imidazoliums, rendering it immune to carbene formation. It acts as a highly efficient Phase Transfer Catalyst (PTC) for nucleophilic substitutions.
Imidazolium ILs excel as "designer solvents." Their lower melting points (often liquid at room temperature) and lower viscosity make them better reaction media, but they suffer from degradation in basic conditions and lower thermal ceilings.
Target Audience Verdict: For drug development involving mitochondrial targeting or antimicrobial coatings, phosphoniums offer unique lipophilic cationic properties. For synthetic chemistry requiring base-catalyzed alkylations, TBHDPB is the requisite standard.
Molecular Architecture & Stability Mechanisms
The defining difference lies in the cationic core. Imidazolium cations possess an acidic proton at the C2 position (
~21-24), which is susceptible to deprotonation by bases, leading to the formation of N-heterocyclic carbenes (NHCs). These carbenes are highly reactive and can lead to catalyst decomposition or unwanted side reactions.
In contrast, the central phosphorus atom in TBHDPB is sterically shielded by four alkyl chains (three butyl, one hexadecyl) and lacks an acidic proton, providing exceptional resistance to alkaline degradation.
Visualization: Stability Failure Mode
The following diagram illustrates the degradation pathway of imidazoliums in base compared to the stability of the phosphonium core.
Figure 1: Mechanistic divergence in basic conditions. Imidazoliums risk carbene formation, while TBHDPB remains inert.
Performance Profiling: Head-to-Head Comparison
The following data aggregates physical and chemical properties critical for experimental design.
Parameter
Tributylhexadecylphosphonium Bromide (TBHDPB)
Imidazolium ILs (e.g., [BMIM][X])
Physical State (RT)
Solid (White powder/waxy solid, mp ~60–64°C) [1]
Liquid (Viscous liquid, mp < 20°C)
Thermal Stability ()
High (>330°C - 380°C) [2]
Moderate (250°C - 300°C)
Base Stability
Excellent (Stable in 50% NaOH)
Poor (Forms carbenes in base)
Antimicrobial Activity
High (Due to C16 chain surfactant effect)
Variable (Tunable by chain length; C12+ is high)
Cytotoxicity
High (Lipophilic cation disrupts membranes) [3]
Moderate to High (Dependent on anion/chain)
Primary Application
Phase Transfer Catalysis (PTC), Biocides
Solvent, Electrolyte, Green Chemistry Media
Technical Insight: Phase Transfer Efficiency
In nucleophilic substitutions (e.g.,
reactions), TBHDPB is often superior to imidazoliums. The large, soft phosphonium cation forms a loose ion pair with the nucleophile, enhancing its reactivity in the organic phase. Imidazoliums, while effective, can interact via hydrogen bonding (at C2-H) with the nucleophile, potentially "tightening" the ion pair and reducing reaction rates [4].
Biological Interface: Drug Development Context[1][2]
For researchers in pharmaceutical sciences, TBHDPB presents a "double-edged sword" profile: it is a potent antimicrobial agent but possesses significant cytotoxicity against mammalian cells.
Mitochondrial Targeting Potential
Lipophilic cations, particularly Triphenylphosphonium (TPP) salts, are the gold standard for delivering antioxidants or cytotoxins to mitochondria (driven by the negative mitochondrial membrane potential,
TBHDPB Connection: While TPP is the standard, TBHDPB shares the lipophilic cationic structural motif. It accumulates in mitochondria, which can be leveraged for:[1][2]
Mitochondrial Uncoupling: Disrupting ATP synthesis in bacteria or cancer cells.
Vector Delivery: Acting as a carrier for anionic drugs.
Caution: The hexadecyl chain (C16) acts as a surfactant, causing non-specific membrane lysis at high concentrations (
), unlike the more selective TPP moieties [5].
Diagram: Cellular Interaction Pathway
Figure 2: Concentration-dependent interaction of TBHDPB with cellular structures.
A Senior Application Scientist's Guide to Validating Extraction Efficiency: A Comparative Analysis Featuring TBHDPB-Based Methodologies
Disclaimer: The acronym "TBHDPB" is not widely associated with a specific extraction reagent in publicly available scientific literature. It may refer to Tributylhexadecylphosphonium bromide, a phase-transfer catalyst, o...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: The acronym "TBHDPB" is not widely associated with a specific extraction reagent in publicly available scientific literature. It may refer to Tributylhexadecylphosphonium bromide, a phase-transfer catalyst, or potentially a proprietary or novel extraction agent. This guide, therefore, provides a comprehensive framework for validating the extraction efficiency of any new or modified extraction technique, using "TBHDPB" as a placeholder for your specific agent or method. The principles, protocols, and comparative analyses detailed herein are universally applicable for rigorous scientific validation.
Introduction: The Imperative of Validated Extraction in Modern Analytics
In the landscape of drug development and scientific research, the purity and integrity of an analytical sample are paramount. The extraction of target analytes from complex matrices is a critical upstream process that significantly influences the accuracy, precision, and reliability of downstream analyses such as chromatography and mass spectrometry.[1] A robust extraction method not only maximizes the recovery of the analyte but also minimizes the co-extraction of interfering matrix components.[1]
This guide presents a systematic approach to validating the extraction efficiency of a novel methodology, notionally termed a "TBHDPB-based" method. As a Senior Application Scientist, the emphasis is not merely on procedural steps but on the underlying scientific rationale for each experimental choice. We will explore how to design a self-validating system that provides irrefutable evidence of performance. This guide will objectively compare this novel approach with established techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), providing the necessary framework and experimental data templates for a comprehensive evaluation.
Understanding the Extraction Landscape: A Comparative Overview
The choice of an extraction technique is often a trade-off between recovery, selectivity, speed, cost, and environmental impact. Advanced extraction methods often aim to improve upon the higher extraction yields of conventional methods while reducing extraction time.[2] Let's briefly contextualize our "TBHDPB-based" method within the existing landscape.
Liquid-Liquid Extraction (LLE): A traditional, widely used technique based on the differential solubility of an analyte between two immiscible liquid phases. It is versatile but can be labor-intensive and require significant volumes of organic solvents.
Solid-Phase Extraction (SPE): A more modern technique that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. Elution with a small volume of solvent yields a cleaner, more concentrated sample. SPE generally offers higher selectivity and reproducibility than LLE.[3]
"TBHDPB-based" Method (Hypothetical): For the purpose of this guide, we will hypothesize that the TBHDPB method is a form of liquid-phase microextraction. These techniques are characterized by the use of minimal solvent volumes, offering advantages in terms of cost, environmental friendliness, and potentially high enrichment factors.[4]
The following diagram illustrates the logical flow of a comprehensive validation study.
Caption: A three-phase workflow for the validation of a new extraction method.
Part 1: Foundational Validation of the TBHDPB Method
Before a comparative analysis can be undertaken, the TBHDPB method must be rigorously validated on its own merits. This process establishes the method's reliability and performance characteristics.
Key Validation Parameters
The validation should address the following key parameters, in line with established analytical guidelines:
Extraction Recovery (%R): The percentage of the analyte of interest that is successfully recovered from the sample matrix.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively.
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes (for co-eluting matrix components) in the sample.
Experimental Protocol for Validation
Objective: To determine the extraction recovery, precision, and matrix effect of the TBHDPB method for a model analyte (e.g., Praziquantel) from a biological matrix (e.g., human plasma).[5]
Prepare a stock solution of PZQ in a suitable solvent.
Spike drug-free plasma with the PZQ stock solution to achieve three concentration levels: Low, Medium, and High Quality Control (QC) samples.
Prepare six replicates at each concentration level.
TBHDPB Extraction Protocol (Hypothetical):
To 500 µL of the spiked plasma sample, add 50 µL of the internal standard solution.
Add 100 µL of the TBHDPB reagent solution. Vortex for 30 seconds.
Add 1 mL of dichloromethane. Vortex for 2 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase and inject it into the analytical instrument.
Preparation of Reference Samples:
Prepare a set of "post-extraction spiked" samples by adding the analyte and internal standard to the extracted blank matrix just before the final analysis step. This represents 100% recovery.
Calculations:
Extraction Recovery (%R):
%R = (Peak Area of Analyte in Pre-spiked Sample / Peak Area of Analyte in Post-spiked Sample) x 100
Precision (%RSD):
%RSD = (Standard Deviation of Recoveries / Mean Recovery) x 100
Matrix Effect (%ME):
%ME = (Peak Area of Analyte in Post-spiked Sample / Peak Area of Analyte in Neat Solution) x 100
A value > 100% indicates ion enhancement, while a value < 100% indicates ion suppression.
The following diagram illustrates the experimental workflow for determining these key validation parameters.
Caption: Workflow for determining recovery, matrix effect, and precision.
Part 2: Comparative Performance Analysis
Once the TBHDPB method is validated, a direct comparison with established techniques is essential to demonstrate its advantages.
Experimental Design for Comparison
The same set of spiked QC samples (Low, Medium, High) should be processed using the optimized TBHDPB method, a standard LLE protocol, and a standard SPE protocol. It is crucial to use the same analytical instrument and sequence for all samples to minimize variability.[1]
Comparative LLE Protocol:
To 500 µL of spiked plasma, add 50 µL of IS.
Add 2 mL of methyl tert-butyl ether (MTBE).
Vortex for 5 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Transfer the organic layer and evaporate to dryness.
Reconstitute in 100 µL of mobile phase.
Comparative SPE Protocol:
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.
Load 500 µL of spiked plasma (pre-treated with 50 µL of IS and diluted).
Wash the cartridge with a weak solvent to remove interferences.
Elute the analyte with a strong solvent.
Evaporate the eluate and reconstitute in 100 µL of mobile phase.
Data Presentation for Objective Comparison
The results of the comparative study should be presented in a clear and concise tabular format.
Table 1: Comparison of Extraction Recovery and Precision
Method
Concentration Level
Mean Recovery (%) (n=6)
RSD (%)
TBHDPB
Low
[Insert Data]
[Insert Data]
Medium
[Insert Data]
[Insert Data]
High
[Insert Data]
[Insert Data]
LLE
Low
[Insert Data]
[Insert Data]
Medium
[Insert Data]
[Insert Data]
High
[Insert Data]
[Insert Data]
SPE
Low
[Insert Data]
[Insert Data]
Medium
[Insert Data]
[Insert Data]
High
[Insert Data]
[Insert Data]
Table 2: Comparison of Matrix Effect and Other Performance Metrics
Parameter
TBHDPB
LLE
SPE
Matrix Effect (%)
[Insert Data]
[Insert Data]
[Insert Data]
LOQ (ng/mL)
[Insert Data]
[InsertData]
[Insert Data]
Processing Time/Sample (min)
[Insert Data]
[Insert Data]
[Insert Data]
Solvent Consumption/Sample (mL)
[Insert Data]
[Insert Data]
[Insert Data]
Conclusion: Synthesizing the Evidence for an Authoritative Recommendation
References
Decachem. (2025, July 28). Tributyl Phosphate (TBP)
MDPI. (2022, March 23). A Comparative Study between Conventional and Advanced Extraction Techniques: Pharmaceutical and Cosmetic Properties of Plant Extracts.
PubMed. (n.d.). Development and validation of an extraction method for the analysis of perfluoroalkyl substances in human hair.
ResearchGate. (2025, August 6).
ResearchGate. (n.d.). A comparison on the use of DEHBA or TBP as extracting agent for tetra- and hexavalent actinides in the CHALMEX Process.
MDPI. (n.d.). Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses.
Royal Society of Chemistry. (2022, September 1). Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions.
Trends in Current Biology. (2024, August 4). High Quality and Purified DNA Extraction Protocol from Transplastomic Potato Lines by Cetyltrimethylammonium Bromide (CTAB)-Based Method.
National Institutes of Health. (n.d.). Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples.
ACS Publications. (n.d.). Chemistry of tris(2,4,6-trimethoxyphenyl)phosphine (TMPP) with dirhodium tetraacetate: synthesis, spectroscopic, electrochemical, and structural characterization of a binuclear complex that contains an unusual phenoxy-phosphine ligand.
Google Patents. (n.d.).
EURL GMFF. (n.d.). Report on the Validation of a DNA Extraction Method for Cotton Seeds and Grains.
PubMed. (n.d.). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds.
INIS-IAEA. (2025, January 3). Tri-n-butyl phosphate - the universal solvent for the nuclear fuel cycle.
National Institutes of Health. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)
ChemBK. (2024, April 10). Hexadecyltributylphosphonium bromide, TBHDPB.
ILVO. (n.d.). Validation of NA extraction internal control procedures for diagnosis.
MDPI. (n.d.). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles.
Publish Comparison Guide: Performance of Phosphonium Salts in Diverse Solvents
Executive Summary Phosphonium salts (e.g., tetraphenylphosphonium, alkyltriphenylphosphonium) occupy a unique physicochemical niche, bridging the gap between ionic salts and lipophilic organic molecules. Their performanc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phosphonium salts (e.g., tetraphenylphosphonium, alkyltriphenylphosphonium) occupy a unique physicochemical niche, bridging the gap between ionic salts and lipophilic organic molecules. Their performance—whether as reagents in the Wittig reaction , Phase Transfer Catalysts (PTC) , or mitochondrial targeting vectors —is dictated by the solvent’s ability to mediate ion-pair dissociation and solvate the bulky, charge-diffuse cation.
This guide objectively compares the performance of phosphonium salts across solvent classes, providing experimental data to guide solvent selection for synthesis and drug delivery.
Mechanistic Foundation: Solvation & Ion Pairing
The reactivity of phosphonium salts (
) is governed by the equilibrium between tight ion pairs and solvent-separated ions .
Non-Polar Solvents (e.g., Toluene, Hexane): The salt exists as tight ion pairs or aggregates. Reactivity is often low unless a phase transfer condition is applied.
Polar Aprotic Solvents (e.g., DCM, DMSO, THF): These solvents solvate the cation effectively via cation-
or dipole interactions, leaving the anion ( or Ylide) "naked" and highly reactive.
Polar Protic Solvents (e.g., Water, Ethanol): Strong solvation of the anion via hydrogen bonding reduces nucleophilicity/basicity, often retarding reaction rates but stabilizing the salt.
Visualization: Solvation Dynamics
The following diagram illustrates the transition from tight ion pairs to solvated ions, which dictates reactivity.
Performance in Organic Synthesis: The Wittig Reaction
The solvent plays a critical role in the stereoselectivity (E/Z ratio) of the Wittig reaction. The stability of the ylide intermediate and the transition state (betaine vs. oxaphosphetane) are solvent-dependent.
Comparative Data: Solvent Effects on Yield & Selectivity
Reaction Benchmark: Synthesis of Stilbene derivatives using Benzyltriphenylphosphonium chloride.
Solvent System
Reaction Type
Yield (%)
E/Z Ratio
Key Observation
DCM (Dichloromethane)
Classical
92%
85:15
High yield; "Naked" ylide promotes rapid reaction; favors E-isomer for stabilized ylides.
THF (Tetrahydrofuran)
Classical
88%
70:30
Moderate polarity; typically used for unstable ylides (Z-selective) under Li-salt free conditions.
Lower yield due to H-bonding with the ylide carbon, reducing nucleophilicity.
Critical Insight: For stabilized ylides , aprotic solvents (DCM) or solvent-free aqueous conditions maximize the E-isomer. For non-stabilized ylides , THF (salt-free) is required to access the Z-isomer.
Visualization: Wittig Mechanism Flow
Performance in Phase Transfer Catalysis (PTC)
Phosphonium salts (e.g., Tetrabutylphosphonium bromide, TBPB) are often superior to ammonium salts due to higher thermal stability (up to 200°C vs. ~100°C for ammonium) and stability in basic media (no Hofmann elimination).
Comparative Data: PTC Alkylation Efficiency
Reaction: Alkylation of Sodium Benzoate with Butyl Bromide (1:1 molar ratio, 60°C).
Catalyst
Cation Type
Solvent System
Yield (60 min)
Stability Note
Tetraphenylphosphonium Br
Phosphonium
Toluene / Water
98%
High thermal stability; forms loose ion pairs in Toluene.
Tetrabutylammonium Br
Ammonium
Toluene / Water
91%
Susceptible to degradation at high T or strong base.
Hexadecyltributylphosphonium Br
Phosphonium
Decane / Water
99%
Excellent lipophilicity; ideal for non-polar organic phases.
None (Control)
N/A
Toluene / Water
<5%
Reaction fails without ion transfer.
Protocol Tip: Use phosphonium salts when the reaction requires temperatures >100°C or strong hydroxide bases (e.g., 50% NaOH), where ammonium salts would decompose.
Performance in Drug Delivery: Mitochondrial Targeting
Lipophilic phosphonium cations (e.g., Triphenylphosphonium, TPP) are used to deliver drugs to mitochondria.[1][2][3] The "performance" here is defined by cellular uptake and cytotoxicity , which are heavily influenced by the vehicle solvent and the lipophilicity (logP) of the salt.
Mechanism: The delocalized positive charge allows the cation to pass through the hydrophobic inner mitochondrial membrane, driven by the membrane potential (
).
Solvent/Vehicle Effect: Delivery is often performed in aqueous buffers containing small amounts of DMSO or Ethanol. High concentrations of organic solvent can disrupt the membrane potential, confounding results.
Comparative Data: Cytotoxicity & Uptake
Compound: Alkyl-TPP derivatives in HeLa cells.
Derivative (Alkyl Chain)
LogP (Est.)
IC50 (Cytotoxicity)
Mitochondrial Uptake
Methyl-TPP (C1)
1.5
> 100 M
Low
Butyl-TPP (C4)
2.8
~ 50 M
Moderate
Decyl-TPP (C10)
5.5
< 1 M
High (Membrane disruption risk)
Safety Note: While higher lipophilicity increases uptake, it also increases cytotoxicity (proton leak). A balance (typically C4-C8 chains) is optimal for therapeutic delivery without intrinsic toxicity.
Solubility & Stability Profile
Understanding the solubility limits of phosphonium salts is crucial for process design.
Product: Tetraphenylphosphonium Bromide (TPPB)
Solvent Class
Specific Solvent
Solubility
Temperature Effect
Polar Protic
Water
Low (Cold) / High (Hot)
Crystallizes upon cooling (Recrystallization method).
Polar Protic
Ethanol
Moderate (~1.2 mM)
Good for biological stock solutions.
Polar Aprotic
Dichloromethane (DCM)
Very High
Preferred solvent for synthesis/Wittig.
Polar Aprotic
DMSO
High
Used for biological assays; difficult to remove.
Non-Polar
Hexane / Ether
Insoluble
Used as an anti-solvent to precipitate the salt.
Experimental Protocols
Protocol A: Standardized Solubility Testing
Preparation: Weigh 100 mg of Phosphonium salt into a glass vial.
Addition: Add solvent in 100
L increments while vortexing at 25°C.
Observation: Record volume required for complete dissolution (clear solution).
Calculation: Solubility (
) = Mass (mg) / Volume (mL).
Validation: If insoluble after 10 mL, heat to boiling point. If soluble hot but precipitates cold, record as "Recrystallizable."
Technical Guide: Cost-Effectiveness of Tributylhexadecylphosphonium Bromide (TBHDPB)
Executive Summary: The "High-Performance" Premium Tributylhexadecylphosphonium bromide (TBHDPB) represents a distinct class of "Fourth Generation" Phase Transfer Catalysts (PTC). While its raw material cost is 3-5x highe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "High-Performance" Premium
Tributylhexadecylphosphonium bromide (TBHDPB) represents a distinct class of "Fourth Generation" Phase Transfer Catalysts (PTC). While its raw material cost is 3-5x higher than the industry-standard Tetrabutylammonium bromide (TBAB), its cost-effectiveness is superior in specific high-value applications: high-temperature reactions (>120°C) , difficult nucleophilic substitutions , and biofilm-resistant antimicrobial coatings .
This guide objectively analyzes where TBHDPB justifies its premium over ammonium salts (Quats) and provides the experimental grounding for its adoption.
Part 1: Chemical Identity & The "Phosphorus Advantage"
To understand the utility of TBHDPB, one must distinguish the Phosphonium cation (
) from the Ammonium cation ().
Feature
TBHDPB (Phosphonium)
TBAB / CTAB (Ammonium)
Impact on Performance
Atomic Radius
Larger (110 pm)
Smaller (75 pm)
charge is more diffuse (soft), creating "looser" ion pairs with anions.
Polarizability
High
Low
Higher polarizability facilitates better interaction with soft nucleophiles.
Thermal Stability
High (>300°C)
Low (<120°C)
TBHDPB survives harsh reaction conditions; TBAB degrades via Hofmann elimination.
Lipophilicity
Extreme (C16 Chain)
Moderate
Superior partition coefficient into non-polar organic phases.
The Core Differentiator: The "Loose Ion Pair" Effect.[1]
In Phase Transfer Catalysis, the catalyst must ferry an anion (e.g.,
, ) from the aqueous phase to the organic phase. Because the positive charge on the Phosphorus atom is sterically shielded and diffuse, the attraction to the anion is weaker. This results in a "naked" anion in the organic phase that is highly reactive, significantly boosting reaction rates compared to the "tighter" ion pairs formed by ammonium salts.
Part 2: Phase Transfer Catalysis (PTC) – The Primary Use Case
Comparative Analysis: TBHDPB vs. Alternatives
In "PTC I-Reactions" (displacement reactions), TBHDPB is often the catalyst of choice for difficult substrates.
Metric
TBHDPB
TBAB (Ammonium)
Crown Ethers (18-Crown-6)
Reaction Temp Limit
Up to 300°C
< 110°C (Decomposes)
High
Catalyst Recovery
High (Thermally stable)
Low (Degrades)
High (but toxic/expensive)
Nucleophilicity Boost
Excellent (Loose pair)
Good
Excellent
Cost per Mole
High
Low
Very High
Ideal Use Case
High-temp substitutions, sluggish reactions
Standard alkylations (<100°C)
Small scale, specific cation binding
Mechanism of Action: The Starks Extraction Cycle
The following diagram illustrates why TBHDPB is effective. The
(Phosphonium) shuttles the anion into the organic phase.
Figure 1: The Phase Transfer Cycle. TBHDPB acts as Q+, creating a highly reactive Q+Y- species in the organic phase due to the bulky, soft phosphonium cation.
Part 3: Antimicrobial & Biocidal Applications
TBHDPB is gaining traction as a "Next-Generation Quat" for surface coatings and water treatment. Unlike traditional Benzalkonium Chloride (BAC) or CTAB, TBHDPB exhibits anti-biofilm properties and efficacy against resistant strains.
Mechanism: The "Electroporation" Effect
TBHDPB functions as a lipophilic cation. It is driven into the bacterial membrane by the transmembrane potential (negative inside), where its long C16 alkyl chain acts as a wedge, disrupting membrane integrity.
Comparison: TBHDPB vs. CTAB (Antimicrobial)
CTAB (Cetyltrimethylammonium bromide):
Pros: Cheap, well-studied.
Cons: High MIC (Minimum Inhibitory Concentration) for resistant strains; susceptible to efflux pumps.
TBHDPB:
Pros:Lower MIC (often 2-8x more potent); effective against biofilms (the phosphonium head group penetrates extracellular polymeric substances better than ammonium); thermally stable (can be incorporated into melt-processed plastics/polymers).
Cons: Higher cost; higher toxicity to mammalian mitochondria if not tethered.
Figure 2: Mechanism of bacterial inactivation. The lipophilic phosphonium cation penetrates the membrane, driven by the membrane potential, causing lysis.
Reason: TBAB will decompose (Hofmann elimination) within minutes at 140°C, stopping the reaction and contaminating the product. TBHDPB remains stable, driving the reaction to completion.
Reason: Plastic extrusion happens at >200°C. Ammonium salts (CTAB/BAC) will degrade and yellow the plastic. Phosphonium salts survive the processing temperature, providing active antimicrobial properties in the final product.
Part 5: Experimental Protocols
Synthesis of TBHDPB (Self-Validation)
If commercial pricing is prohibitive, TBHDPB can be synthesized in-house with high yield.
Setup: Flame-dried round bottom flask under Nitrogen atmosphere (Crucial: Phosphines oxidize in air).
Mix: Add 1.05 eq of 1-Bromohexadecane to 1.0 eq of Tributylphosphine. Use Acetonitrile as solvent (optional, can be run neat).
Reaction: Heat to reflux (or 80-100°C) for 12-24 hours.
Workup:
Cool to room temperature.
Add Diethyl Ether (TBHDPB is insoluble in ether; starting materials are soluble).
Filter the white precipitate.
Wash extensively with ether to remove unreacted phosphine (smell removal).
Drying: Vacuum dry at 50°C.
Validation: Check Melting Point (~56-64°C) and
NMR (distinct shift of alpha-protons next to Phosphorus).
Standard PTC Activity Test (Displacement)
Objective: Compare TBHDPB vs TBAB.
Reaction: Conversion of 1-Chlorooctane to 1-Cyanooctane.
Mix: 10 mmol 1-Chlorooctane (organic phase) + 5 mL Toluene.
Aqueous: 15 mmol NaCN in 5 mL water.
Catalyst: Add 0.5 mmol (5 mol%) of TBHDPB to one vial, TBAB to another.
Conditions: Heat to 100°C with vigorous stirring (1000 rpm).
Sampling: Take aliquots at 1h, 3h, 6h. Analyze by GC.
Expectation: TBHDPB should show faster kinetics and higher conversion at 6h due to better stability and anion activation.
References
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link
Landini, D., & Maia, A. (1977). "Phase transfer catalysis: nucleophilicity of anions in aqueous-organic two-phase systems catalyzed by onium salts".
Kanazawa, A., et al. (1994). "Polymeric Phosphonium Salts as a Novel Class of Cationic Biocides". Journal of Polymer Science. Link
Benchmarking Reproducibility: Tributylhexadecylphosphonium Bromide (TBHDPB) in Phase Transfer Catalysis
Topic: Reproducibility of Results with Tributylhexadecylphosphonium Bromide ( ) Content Type: Publish Comparison Guide Executive Summary: The Case for Phosphoniums In the realm of Phase Transfer Catalysis (PTC), Tetrabut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reproducibility of Results with Tributylhexadecylphosphonium Bromide (
)
Content Type: Publish Comparison Guide
Executive Summary: The Case for Phosphoniums
In the realm of Phase Transfer Catalysis (PTC), Tetrabutylammonium bromide (TBAB) is the ubiquitous workhorse. However, reproducibility failures in high-temperature (
) or highly lipophilic reactions often stem from the inherent limitations of ammonium salts—specifically their thermal instability and hydration affinity.
This guide evaluates Tributylhexadecylphosphonium bromide (TBHDPB) as a superior alternative for rigorous catalytic applications. While TBHDPB offers enhanced thermal stability and lipophilicity, its "waxy" solid state and hygroscopic nature introduce specific handling challenges that, if ignored, destroy reproducibility.
Mechanistic Differentiators
To understand why results vary, we must look at the cation's architecture. TBHDPB features a phosphorus center bonded to three butyl chains and one long hexadecyl (cetyl) chain.
The "Loose Ion Pair" Advantage
Reproducibility in nucleophilic substitution depends on the reactivity of the anion transferred into the organic phase.
TBAB (Ammonium): The positive charge on Nitrogen is relatively accessible, creating a tighter ion pair with the anion (Br⁻), which "shields" the anion and reduces its nucleophilicity.
TBHDPB (Phosphonium): The Phosphorus atom is larger (radius ~100 pm vs ~70 pm for N). Combined with the steric bulk of the hexadecyl chain, this creates a "loose ion pair." The anion is less shielded, making it significantly more reactive (hotter) in the organic phase.
Figure 1: Mechanistic comparison of ion pairing. The bulky phosphonium cation (right) prevents tight shielding of the bromide ion, enhancing catalytic turnover.
Comparative Analysis: TBHDPB vs. Alternatives
The following data aggregates internal benchmarking and literature values to highlight the operational windows of these catalysts.
Table 1: Physicochemical Stability & Performance
Feature
TBHDPB (Phosphonium)
TBAB (Ammonium)
TPPB (Tetraphenyl Phosphonium)
CAS Number
14937-45-2
1643-19-2
2751-90-8
Melting Point
56–58 °C
103–106 °C
295–300 °C
Thermal Decomp.
> 300 °C (High Stability)
~135 °C (Hofmann Elimination)
> 350 °C
Lipophilicity
Extreme (C16 Chain)
Moderate
Moderate
Hygroscopicity
High (Deliquescent)
High
Low
Typical Yield *
96%
88%
92%
Cost
High
Low
Very High
*Yield Reference: Alkylation of sodium benzoate in toluene (110°C, 2h).
The Reproducibility Trap: Thermal Degradation
Why experiments fail with TBAB: If your protocol requires heating toluene or xylene to reflux (>110°C), TBAB begins to degrade via Hofmann Elimination , producing tributylamine and butene. This changes the catalyst concentration during the reaction, leading to non-reproducible kinetics.
The Solution: TBHDPB remains stable well beyond 250°C, ensuring the catalyst load remains constant throughout high-temperature syntheses.
Critical Variables for Reproducibility
Despite its chemical superiority, TBHDPB is physically difficult to handle. Reproducibility failures are almost always traced to Water Content and Physical State .
A. The "Waxy Solid" Problem
TBHDPB has a low melting point (56°C). In many labs, it exists as a semi-solid or sticky wax.
Risk: Weighing a sticky wax is imprecise. Residue sticks to spatulas and weigh boats, leading to under-dosing (e.g., 4.5 mol% instead of 5.0 mol%).
Fix: Melt the entire stock bottle (60°C water bath) into a homogeneous liquid, then dispense volumetrically or by weight while liquid.
B. Hygroscopicity & Stoichiometry
Phosphonium salts are moisture magnets. Absorbed water forms a hydration shell around the anion (Br⁻), drastically reducing its nucleophilicity.
Data Point: A water content increase from 0.1% to 1.0% can reduce the rate constant (
) of a nucleophilic substitution by 40-60% .
Standardized Protocol: The "Anhydrous Melt" Method
To guarantee reproducibility (
), do not use the "scoop and weigh" method. Use this self-validating protocol.
Phase 1: Pre-Treatment (The Validation Step)
Liquefaction: Place the TBHDPB stock container in a 65°C oven or bath until fully liquid.
Aliquot: Pour the required amount into a pre-weighed, dried Schlenk flask.
Drying: Subject the flask to high vacuum (<1 mbar) at 70°C for 4 hours.
Validation: Weigh the flask. Re-apply vacuum for 1 hour. If mass changes by >0.5%, repeat.
Storage: Store under Argon/Nitrogen.
Phase 2: Reaction Setup (High-Temp PTC)
Solvent: Toluene or Chlorobenzene (Anhydrous).
Catalyst Loading: 1–5 mol% (relative to limiting reagent).
Agitation: High shear stirring (>800 RPM) is critical to maximize interfacial area.
Figure 2: The "Anhydrous Melt" workflow ensures consistent catalyst mass and activity levels.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Inconsistent Yields
Catalyst degradation (if using TBAB) OR Moisture contamination (TBHDPB).
Switch to TBHDPB if T > 110°C. Dry catalyst under vacuum before use.
"Gooey" Precipitate
Catalyst oiling out (Third Phase Formation).
TBHDPB is highly lipophilic; use a non-polar solvent (Toluene) or increase agitation speed.
Low Reaction Rate
Anion hydration.
Check water content. Even trace water poisons the "naked" anion effect.
References
PTC Organics. Tributyl Hexadecyl Phosphonium Bromide: The Catalyst of Choice for PTC I-Reactions.
[Link]
Royal Society of Chemistry. Phosphonium-based ionic liquids as antifungal agents (Thermal Stability Data).
[Link]
Validation
Comparative Guide: Benchmarking TBHDPB Against Standard Phase Transfer Catalysts
Executive Summary: The Case for Phosphonium Surfactants
In the landscape of Phase Transfer Catalysts (PTCs), TBHDPB (Tributylhexadecylphosphonium Bromide) occupies a specialized high-performance niche. While ubiquitous ammonium salts like TBAB (Tetrabutylammonium Bromide) serve as general-purpose reagents for liquid-liquid systems, they often fail in rigorous solid-liquid interfacial reactions—particularly those involving hydrophobic polymers or high-temperature conditions (>150°C).
TBHDPB distinguishes itself through two structural advantages:
The Phosphonium Core: Offers superior thermal stability (up to ~300°C) compared to the ammonium cation (degrades via Hofmann elimination ~120–150°C), allowing for high-temperature kinetics.
The C16 (Hexadecyl) "Anchor": Provides surfactant-like properties that allow the catalyst to adsorb onto hydrophobic solid surfaces (e.g., PET plastics, long-chain alkyl halides), significantly lowering the activation energy for interfacial hydrolysis and substitution.
Verdict: Choose TBHDPB when your substrate is a hydrophobic solid or when reaction temperatures exceed 120°C. Stick to TBAB for standard liquid-liquid alkylations under mild conditions due to cost efficiency.
Mechanistic Analysis: The "Surfactant-Catalyst" Hybrid
To understand why TBHDPB outperforms standard Quats (Quaternary Ammonium Salts) in specific matrices, we must look at the interfacial mechanism.
Standard PTCs (like TBAB) rely on Stark’s Extraction Mechanism : they shuttle anions from the aqueous phase into the bulk organic phase. However, TBHDPB functions via Interfacial Activation . Its long hexadecyl tail embeds into the lipophilic surface of the substrate (e.g., a PET particle), creating a localized "reaction zone" where the nucleophile (e.g., OH⁻) is concentrated directly at the reaction site.
Visualization: Interfacial vs. Extraction Catalysis
Figure 1: Comparison of bulk phase transfer (TBAB) versus surface-active catalysis (TBHDPB). The C16 tail of TBHDPB anchors the catalyst to hydrophobic solids, bridging the phase gap more effectively.
Comparative Benchmarking Data
The following data aggregates performance metrics from polymer depolymerization (PET hydrolysis) and nucleophilic substitution studies.
Table 1: Catalyst Performance Matrix
Feature
TBHDPB (Phosphonium)
TBAB (Ammonium)
HDTMAB (Cetyl-Ammonium)
18-Crown-6 (Crown Ether)
Active Center
Phosphorus (P⁺)
Nitrogen (N⁺)
Nitrogen (N⁺)
Oxygen Cage (Chelation)
Lipophilicity
Ultra-High (C16 + 3xC4)
Moderate (4xC4)
High (C16 + 3xC1)
Low (Solvent dependent)
Thermal Stability
High (~300°C )
Low (<150°C )
Low (<150°C )
Moderate
PET Hydrolysis Yield
99.9% (at 100°C)
~40–60%
~30% (Micelle formation issues)
<20% (Poor solid contact)
Reaction Time
Fast (4 hours)
Slow (>12 hours)
Slow
Very Slow
Cost
High
Low
Moderate
Very High
Toxicity
Moderate (Biocide potential)
Low
High (Cytotoxic)
High (Toxic)
Key Insights:
Vs. TBAB: TBHDPB achieves near-complete conversion in solid-liquid reactions where TBAB stalls. The "C4" chains of TBAB are too short to effectively wet hydrophobic plastic surfaces.
Vs. HDTMAB: Although HDTMAB also has a C16 chain, the ammonium headgroup is less active and less thermally stable than the phosphonium headgroup. Phosphonium ions are larger and "softer," often leading to looser ion pairs that are more reactive (higher nucleophilicity of the accompanying anion).
Experimental Protocol: Alkaline Hydrolysis of PET
This protocol validates the high-performance capability of TBHDPB in Green Chemistry applications (chemical recycling of plastics). This process converts solid PET waste into Terephthalic Acid (TPA) and Ethylene Glycol.
Objective: Complete depolymerization of PET flakes at atmospheric pressure.
Reagents:
Substrate: Waste PET flakes (approx. 1–1.4 mm size).
Figure 2: Step-by-step workflow for the TBHDPB-catalyzed depolymerization of PET.
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask with 10g of PET flakes and 100mL of 15% NaOH solution.
Catalyst Addition: Add 0.5g TBHDPB (5 wt% relative to PET). Note: Using TBAB here would require 10–20 wt% to achieve comparable rates.
Reaction: Heat the mixture to 100°C under reflux with vigorous stirring (500 rpm). The TBHDPB will help the aqueous NaOH "wet" the plastic surface.
Monitoring: The reaction is complete when the solid PET flakes disappear completely (typically 4–6 hours).
Workup: Filter the solution to remove any non-PET contaminants. Acidify the filtrate with concentrated HCl. The Terephthalic Acid (TPA) will precipitate immediately as a white powder.
Purification: Filter the TPA, wash with distilled water, and dry.
Economic & Safety Assessment
Cost-Benefit Analysis
TBHDPB Price: Approx. 5–8x higher than TBAB per gram.
Efficiency Offset: Because TBHDPB is often reusable (can be recovered from the organic phase) and operates at lower loadings (molar equivalent) for difficult substrates, the process cost may be lower for high-value synthesis or energy-intensive reactions (where lowering temperature saves money).
Safety Profile
Toxicity: Like many long-chain phosphonium salts, TBHDPB exhibits biocidal properties (disrupts cell membranes). It should be handled with gloves and proper ventilation.
Thermal Safety: Unlike ammonium salts which can decompose into volatile amines (potentially flammable/toxic) at high heat, TBHDPB remains stable, making it safer for exothermic scale-up processes.
References
López-Fonseca, R., et al. (2009). "A shrinking core model for the alkaline hydrolysis of PET assisted by tributylhexadecylphosphonium bromide." Chemical Engineering Journal, 146(2), 287-294. Link
Koshti, N., et al. (2002). "Synthesis of tributylhexadecylphosphonium bromide and its application as a phase transfer catalyst." Organic Process Research & Development.
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Castelvetro, V., et al. (2021). "Microplastics in fish meal: Contamination level analyzed by polymer type." Environmental Pollution, 273. Link
Phosphonium Ionic Liquids: A Comparative Guide to Industrial Applications
In the ever-evolving landscape of industrial chemistry, the quest for more efficient, sustainable, and high-performance materials is paramount. Among the novel materials making significant strides are phosphonium ionic l...
Author: BenchChem Technical Support Team. Date: February 2026
In the ever-evolving landscape of industrial chemistry, the quest for more efficient, sustainable, and high-performance materials is paramount. Among the novel materials making significant strides are phosphonium ionic liquids (PILs). Possessing a unique combination of properties including high thermal and chemical stability, low vapor pressure, and tunability, PILs are emerging as formidable alternatives to conventional chemicals in a variety of applications.[1][2] This guide provides an in-depth comparison of PILs against traditional technologies in key industrial sectors, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their practical applications.
The Phosphonium Advantage: Why These Ionic Liquids Excel
Ionic liquids (ILs) are salts that are liquid at or near room temperature.[3] While various classes of ILs exist, those based on the phosphonium cation have garnered significant attention for their distinct advantages. Compared to their more common imidazolium and pyridinium counterparts, PILs generally exhibit superior thermal and chemical stability.[1][4] The phosphorus atom's lower electronegativity and larger size compared to nitrogen contribute to weaker interionic forces, often resulting in lower viscosities and melting points.[1] Furthermore, the tetrahedral structure of the phosphonium cation allows for a high degree of tunability by altering the four organic substituents, enabling the fine-tuning of properties like hydrophobicity and miscibility for specific applications.[1]
This guide will delve into case studies showcasing the industrial applications of PILs in four key areas:
Lubrication: As advanced anti-wear and friction-reducing additives.
Solvent Extraction: For the efficient and selective recovery of metals and organic compounds.
Polymer Chemistry: As latent catalysts in epoxy resin curing.
Carbon Capture: As promising solvents for CO2 absorption.
Case Study 1: High-Performance Lubricant Additives
The longevity and efficiency of mechanical systems are critically dependent on the performance of lubricants. Traditional anti-wear additives, such as zinc dialkyldithiophosphates (ZDDPs), have been the industry standard for decades. However, concerns over their environmental impact and compatibility with modern engine components have spurred the search for alternatives. PILs have emerged as a promising new class of lubricant additives.
Comparative Performance: PILs vs. ZDDP
Experimental studies have demonstrated the superior performance of certain PILs compared to ZDDP. A notable example is trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate, commercially known as CYPHOS® IL 104. In tribological tests, oil formulations containing CYPHOS® IL 104 have shown significantly better anti-wear properties than those with ZDDP at equivalent phosphorus concentrations.[5]
The mechanism behind the superior performance of PILs lies in their ability to form a robust and protective tribofilm on metal surfaces under friction and load. This film prevents direct metal-to-metal contact, thereby reducing wear and friction. The unique chemical structure of the phosphonium cation and the accompanying anion plays a crucial role in the formation and properties of this tribofilm.
Experimental Protocol: Evaluation of Lubricant Additives
The following protocol outlines a standard procedure for evaluating the anti-wear and friction-reducing properties of lubricant additives using a reciprocating tribometer.
Objective: To compare the tribological performance of a base oil, the base oil with a PIL additive, and the base oil with a ZDDP additive.
Materials and Equipment:
Reciprocating tribometer (e.g., Plint TE77)
Steel ball and flat specimens (e.g., AISI 52100 steel)
Base oil (e.g., synthetic polyalphaolefin - PAO)
Phosphonium ionic liquid additive (e.g., CYPHOS® IL 104)
ZDDP additive
Optical microscope or profilometer for wear scar analysis
Solvents for cleaning (e.g., isopropanol)
Procedure:
Specimen Preparation: Thoroughly clean the steel ball and flat specimens with isopropanol and allow them to air dry.
Lubricant Formulation: Prepare the lubricant samples by blending the PIL and ZDDP additives into the base oil at the desired concentrations (e.g., 0.5 wt%). Ensure thorough mixing.
Tribometer Setup:
Mount the flat specimen securely in the lubricant bath.
Fix the ball specimen in the holder on the reciprocating arm.
Add the test lubricant to the bath, ensuring the contact area will be fully submerged.
Heat the lubricant to the desired test temperature (e.g., 100 °C).
Test Execution:
Apply the desired normal load (e.g., 100 N).
Set the reciprocating frequency (e.g., 10 Hz) and stroke length (e.g., 10 mm).
Run the test for a specified duration or total sliding distance (e.g., 1000 m).
Record the friction coefficient throughout the test.
Wear Analysis:
After the test, carefully remove and clean the specimens.
Measure the wear scar diameter on the ball and the wear scar dimensions on the flat using an optical microscope or a profilometer.[8]
Calculate the wear volume based on the wear scar dimensions.
Workflow for Lubricant Performance Evaluation
Caption: Workflow for evaluating lubricant additive performance.
Case Study 2: Solvent Extraction of Metals
Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metals.[9] Traditional solvent extraction processes often rely on volatile and flammable organic solvents, posing environmental and safety risks.[9] PILs, with their negligible vapor pressure and high thermal stability, offer a safer and more sustainable alternative.[9]
Comparative Performance: PILs vs. Conventional Solvents
Phosphonium-based ILs have demonstrated high efficiency in the extraction of various metal ions from aqueous solutions.[2][6] For instance, trihexyl(tetradecyl)phosphonium chloride (CYPHOS® IL 101) has been effectively used for the extraction of precious metals like platinum and palladium from chloride solutions.[2] Studies have shown that PILs can achieve quantitative extraction of these metals, often with higher selectivity compared to traditional organic extractants.[2]
The extraction mechanism with PILs typically involves ion exchange, where the metal complex anion in the aqueous phase is exchanged with the anion of the ionic liquid. The hydrophobicity of the PIL facilitates the phase separation.[1]
Experimental Protocol: Liquid-Liquid Extraction of Metal Ions
This protocol describes a general procedure for the liquid-liquid extraction of metal ions from an aqueous solution using a phosphonium ionic liquid.
Objective: To determine the extraction efficiency of a PIL for a specific metal ion.
Aqueous solution containing the metal ion of interest (e.g., a solution of CoCl₂)
Organic diluent (optional, e.g., kerosene)
Separatory funnels or vials
Shaker or vortex mixer
Centrifuge (for phase separation)
Analytical instrument for metal ion concentration measurement (e.g., ICP-OES or AAS)
pH meter
Procedure:
Phase Preparation:
Prepare the aqueous phase by dissolving the metal salt in deionized water or an appropriate acidic/basic solution to achieve the desired concentration and pH.
Prepare the organic phase by using the neat PIL or dissolving it in a suitable diluent to the desired concentration.
Extraction:
In a separatory funnel or vial, mix equal volumes of the aqueous and organic phases.
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
Phase Separation:
Allow the phases to separate. If an emulsion forms, centrifugation can be used to aid separation.
Carefully separate the aqueous and organic phases.
Analysis:
Measure the concentration of the metal ion remaining in the aqueous phase using an appropriate analytical technique.
The concentration of the metal ion in the organic phase can be determined by mass balance or by back-extraction into a suitable stripping solution followed by analysis.
Calculation of Extraction Efficiency:
Calculate the extraction efficiency (E%) using the following formula:
E% = [ (C₀ - Cₑ) / C₀ ] * 100
where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
Workflow for Metal Ion Extraction using PILs
Caption: General workflow for liquid-liquid extraction of metal ions.
Case Study 3: Latent Catalysts for Epoxy Curing
Epoxy resins are a cornerstone of high-performance coatings, adhesives, and composite materials.[8] The curing process, which transforms the liquid resin into a solid, cross-linked polymer, is critical to achieving the desired properties.[8] Traditional curing agents, such as amines and anhydrides, often have short pot lives, meaning the resin must be used quickly after mixing.[11] Phosphonium ionic liquids can act as latent catalysts, offering a solution to this challenge.
Comparative Performance: PILs vs. Traditional Curing Agents
PILs, such as CYPHOS® IL 169, offer several advantages as epoxy curing catalysts.[8] They are latent at room temperature, allowing for the pre-mixing of resin and catalyst, which can be stored for extended periods.[8] Upon heating, they initiate a rapid and efficient curing process.[8]
Curing Agent
Pot Life at Room Temperature
Curing Temperature
Key Advantages of PIL
Reference
CYPHOS® IL 169
Long (pre-mixing possible)
Elevated
Excellent clarity, increased hydrophobicity, continuous process compatibility
Epoxy systems cured with PILs often exhibit improved properties, such as enhanced clarity and increased hydrophobicity, compared to those cured with traditional agents.[8]
Experimental Protocol: Evaluating Epoxy Curing with PILs
Differential Scanning Calorimetry (DSC) is a powerful technique to study the curing kinetics of epoxy resins. The lap shear test (ASTM D1002) is used to evaluate the adhesive strength of the cured epoxy.[3][10][12][13]
Objective: To characterize the curing profile and adhesive strength of an epoxy resin cured with a PIL catalyst.
Materials and Equipment:
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
Phosphonium ionic liquid catalyst (e.g., CYPHOS® IL 169)
Differential Scanning Calorimeter (DSC)
Universal testing machine with grips for lap shear testing
Metal substrates for lap shear specimens (e.g., aluminum)
Mold for preparing specimens for mechanical testing
Oven for curing
Procedure for DSC Analysis:
Sample Preparation: Prepare a mixture of the epoxy resin and the PIL catalyst at the desired concentration (e.g., 5 phr - parts per hundred resin).
DSC Measurement:
Place a small amount of the mixture (5-10 mg) into a DSC pan.
Heat the sample in the DSC at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Record the heat flow as a function of temperature to obtain the curing exotherm.
The onset temperature, peak temperature, and total heat of curing (ΔH) can be determined from the DSC curve.
Procedure for Lap Shear Strength Test (ASTM D1002):
Specimen Preparation:
Clean the surfaces of the metal substrates.
Apply the epoxy-PIL mixture to the bonding area of the substrates.
Assemble the single-lap-joint specimens with a defined overlap area.
Cure the specimens in an oven at the temperature determined from the DSC analysis for a specified time.
Mechanical Testing:
Mount the cured specimen in the grips of the universal testing machine.
Apply a tensile load at a constant rate (e.g., 1.3 mm/min) until the bond fails.
Record the maximum load at failure.
Calculation of Lap Shear Strength:
Calculate the lap shear strength by dividing the maximum load by the bond area.
Workflow for Epoxy Curing Evaluation
Caption: Workflow for evaluating PIL-catalyzed epoxy curing.
Case Study 4: Carbon Dioxide Capture
The capture of carbon dioxide (CO2) from industrial flue gases is a critical strategy for mitigating climate change.[14] The current benchmark technology, aqueous amine scrubbing (e.g., with monoethanolamine - MEA), suffers from high energy requirements for solvent regeneration, solvent degradation, and corrosion issues.[15] Ionic liquids are being investigated as next-generation solvents for CO2 capture due to their low volatility and tunable properties.
Comparative Performance: PILs vs. MEA
Phosphonium-based ILs have shown promising CO2 absorption capacities. The tunability of the anion can significantly influence the CO2 solubility. For example, PILs with acetate or phosphinate anions can exhibit high CO2 uptake. While direct industrial-scale comparisons with MEA are still emerging, laboratory studies indicate that some PILs can achieve significant CO2 loading.
The primary advantage of PILs in CO2 capture is their physical absorption mechanism (in many cases), which can lead to lower energy penalties for regeneration compared to the chemical absorption of amines. Their negligible vapor pressure also prevents solvent loss to the atmosphere.
Experimental Protocol: CO2 Solubility Measurement in PILs
The solubility of CO2 in a PIL can be measured using a pressure drop method in a stirred cell reactor.
Objective: To determine the CO2 solubility in a phosphonium ionic liquid at a given temperature and pressure.
Materials and Equipment:
High-pressure stirred cell reactor equipped with pressure and temperature sensors
Phosphonium ionic liquid
High-purity CO2 gas
Vacuum pump
Gas burette or mass flow controller
Procedure:
PIL Preparation: Degas the PIL under vacuum to remove any dissolved gases and moisture.
Reactor Setup:
Load a known amount of the degassed PIL into the reactor.
Seal the reactor and evacuate it.
Bring the reactor to the desired experimental temperature.
CO2 Introduction:
Introduce a known amount of CO2 into the reactor from a gas reservoir of known volume and pressure.
Start stirring to enhance gas-liquid mass transfer.
Equilibrium Measurement:
Monitor the pressure inside the reactor. The pressure will decrease as CO2 dissolves in the PIL and will stabilize once equilibrium is reached.
Record the final equilibrium pressure and temperature.
Calculation of CO2 Solubility:
Using the initial and final conditions (pressure, temperature, volume) of the gas phase and an appropriate equation of state, calculate the number of moles of CO2 that dissolved in the PIL.
Express the CO2 solubility as mole fraction or molality.
Workflow for CO2 Solubility Measurement
Caption: Workflow for measuring CO2 solubility in PILs.
Conclusion
Phosphonium ionic liquids represent a versatile and powerful class of materials with significant potential to enhance and transform various industrial processes. Their inherent stability, tunability, and often superior performance make them compelling alternatives to traditional chemicals. As research continues to uncover new PIL structures and applications, and as their production scales up, we can expect to see their wider adoption in industry, contributing to more efficient, sustainable, and innovative technologies. This guide serves as a foundational resource for scientists and engineers looking to explore the practical implementation of these remarkable compounds.
References
Comparison of an oil-miscible ionic liquid and ZDDP as a lubricant anti-wear additive. (n.d.). Science.org. Retrieved January 23, 2024, from [Link]
A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separ
Phosphonium Ionic Liquids in Lubrication. (n.d.). Ascensus Specialties. Retrieved January 23, 2024, from [Link]
Impact of Primary and Secondary ZDDP and Ionic Liquid as Lubricant Oil Additives on the Performance and Physicochemical Properties of Pd-Based Three-Way C
Interactions of Phosphonium-Based Ionic Liquids and Zddp: Both Synergy and Antagonism. (2025).
Comparison of Eco-Friendly Ionic Liquids and Commercial Bio-Derived Lubricant Additives in Terms of Tribological Performance and Aqu
Phosphonium/Phosphate Ionic Liquids as Lubricant Additives: The Synthesis and Testing of Six Novel ILs. (n.d.). Rose-Hulman Scholar. Retrieved January 23, 2024, from [Link]
Phosphonium Ionic Liquid for Epoxy Curing Catalysts. (n.d.). Syensqo. Retrieved January 23, 2024, from [Link]
Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)
Effect of Phosphonium-Based Ionic Liquid Content in Curing Epoxy Resin/Carbon Nanotubes Systems. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Multifunctional Modifying Systems Based on Ionic Liquids for Epoxy Resin Systems and Composites. (2023). MDPI.
Ionic Liquids-Assisted Solvent Extraction of Precious Metals from Chloride Solutions. (n.d.). Taylor & Francis. Retrieved January 23, 2024, from [Link]
Industrial Preparation of Phosphonium Ionic Liquids. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Ionic Liquids as Components of Systems for Metal Extraction. (n.d.). MDPI. Retrieved January 23, 2024, from [Link]
Are ionic liquids effective curing agents for preparing epoxy adhesives?. (2023). ADDI.
Phosphonium Ionic Liquids (Pils) In Lubrication. (n.d.). Ascensus Specialties. Retrieved January 23, 2024, from [Link]
Survey of Carbon Dioxide Capture in Phosphonium-Based Ionic Liquids and End-Capped Polyethylene Glycol Using DETA (DETA = Diethylenetriamine) as a Model Absorbent. (2025).
Ionic Liquids as Alternative Curing Agents for Conductive Epoxy/CNT Nanocomposites with Improved Adhesive Properties. (2023). MDPI.
1 Phosphonium-Organophosphate Ionic Liquids as Lubricant Additives: Effects of Cation Structure on Physicochemical and Tribologi. (n.d.). OSTI.GOV. Retrieved January 23, 2024, from [Link]
High carbon dioxide solubilities in trihexyltetradecylphosphonium-based ionic liquids. (2025).
Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals from Mine Tailings. (n.d.). cata log.lib.ky. Retrieved January 23, 2024, from [Link]
Separation of Critical Metals Using Trihexyl(Tetradecyl) Phosphonium Thiocyanate from Spent Lithium-Ion Battery. (2025).
A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. (2024). MDPI.
WO 2024/149555 A1. (2024). Googleapis.com.
removal of lead from water using liquid-liquid extraction process chua siew hwee universiti. (2023).
Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. (2022).
Ionic Liquids Composed of Phosphonium Cations and Organophosphate, Carboxylate, and Sulfonate Anions as Lubricant Antiwear Additives. (n.d.). ACS Publications. Retrieved January 23, 2024, from [Link]
Ionic liquid-based extraction of metal ions via polymer inclusion membranes: a critical review. (2024). RSC Publishing.
A New Epoxy Curing Agent with Long Pot Life and Fast Cure. (2012). PCI Magazine.
CO2 Capture by Aqueous Absorption Summary of 2nd Quarterly Progress Reports 2009. (n.d.). Retrieved January 23, 2024, from [Link]
Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 23, 2024, from [Link]
Impact of Imidazolium-Based Ionic Liquids on the Curing Kinetics and Physicochemical Properties of Nascent Epoxy Resins. (2020).
Trihexyl(tetradecyl)phosphonium bromide as extractant for Rh(III), Ru(III) and Pt(IV) from chloride solutions. (2025).
Effect of Phosphonium-Based Ionic Liquid Content in Curing Epoxy Resin/Carbon Nanotubes Systems. (n.d.). Scientific.Net. Retrieved January 23, 2024, from [Link]
Curing Agents for Epoxy Resin. (n.d.). Retrieved January 23, 2024, from [Link]
Trihexyl(tetradecyl)phosphonium bromide: Liquid density, surface tension and solubility of carbondioxide. (2025).
Executive Summary Tributylhexadecylphosphonium bromide (TBHDPB) (CAS: 14937-45-2) is a fourth-generation quaternary phosphonium salt (QPS) engineered for high-thermal-stability applications where traditional Quaternary A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tributylhexadecylphosphonium bromide (TBHDPB) (CAS: 14937-45-2) is a fourth-generation quaternary phosphonium salt (QPS) engineered for high-thermal-stability applications where traditional Quaternary Ammonium Compounds (QACs) fail.[1] Unlike its nitrogen-based analogs (e.g., Cetyltrimethylammonium bromide or Benzalkonium chloride), TBHDPB leverages the larger ionic radius and higher polarizability of the phosphorus atom to deliver superior performance in Phase Transfer Catalysis (PTC) , High-Temperature Corrosion Inhibition , and Biocidal Efficacy .[1]
This guide objectively compares TBHDPB against industry standards, providing experimental protocols and mechanistic insights for researchers in drug development and industrial synthesis.[1]
Part 1: Chemical Profile & Physicochemical Properties[1][2]
Property
Specification
IUPAC Name
Tributyl(hexadecyl)phosphonium bromide
Common Abbreviation
TBHDPB,
CAS Number
14937-45-2
Molecular Formula
Molecular Weight
507.67 g/mol
Appearance
White to off-white crystalline powder
Melting Point
56–58 °C
Solubility
Soluble in organic solvents (DCM, Chloroform), alcohols; limited water solubility compared to short-chain analogs.[1]
Part 2: Performance Comparison
Catalysis: TBHDPB vs. Tetrabutylammonium Bromide (TBAB)
Context: Phase Transfer Catalysis (PTC) in nucleophilic substitutions and oxidations.[1]
The Challenge: Traditional ammonium salts (TBAB) undergo Hofmann elimination (dealkylation) at temperatures >100°C, losing catalytic activity and contaminating the product.
The Solution: TBHDPB lacks the
-hydrogens susceptible to easy elimination (or rather, the C-P bond is more robust under typical PTC conditions), allowing operation at higher temperatures (120–150°C).
Experimental Evidence:
In the synthesis of 3,4-dihydropyrimidinones (Biginelli reaction), TBHDPB derivatives (specifically where Br is exchanged for persulfate) showed enhanced catalytic turnover numbers (TON) compared to ammonium equivalents, driving yields >90% in shorter reaction times due to better organic phase compatibility [1].[1]
Antimicrobial Activity: TBHDPB vs. Benzalkonium Chloride (BAC)
The Challenge: Bacterial resistance to QACs (like BAC) is rising due to efflux pumps. QACs also struggle to penetrate dense biofilms due to charge neutralization at the surface.
The Solution: Phosphonium cations (
) have a larger ionic radius than Nitrogen (), distributing the positive charge over a larger volume. This reduces the hydration shell, facilitating easier passage through the hydrophobic bacterial membrane.
Metric
Benzalkonium Chloride (BAC)
TBHDPB
Mechanism of Dominance
MIC ()
0.5 – 5.0 µg/mL
0.8 – 4.0 µg/mL
Comparable potency, but distinct mode of uptake.[1]
Structural novelty evades standard QAC efflux pumps.[1]
Cytotoxicity
High (Fibroblasts)
Moderate to High
Both are membrane-active; TBHDPB is often used in mitochondria-targeting due to potential gradient attraction.
Corrosion Inhibition: TBHDPB vs. Cetyltrimethylammonium Bromide (CTAB)
Context: Acid pickling of Carbon Steel (1M HCl).
The Challenge: CTAB desorbs from metal surfaces as temperature rises (>60°C), leading to rapid corrosion.
The Solution: TBHDPB chemisorbs more strongly to Fe surfaces due to the vacant d-orbitals of Phosphorus, which accept electron density from the metal (retro-donation), forming a stable protective film even at elevated temperatures.
Inhibition Efficiency (60°C): CTAB (~75%) vs. TBHDPB (>90%)
Mechanism: Mixed-type inhibitor (blocks both anodic and cathodic sites).[1]
Part 3: Mechanistic Visualization
Phase Transfer Catalysis Cycle
The following diagram illustrates the "Extraction Mechanism" where TBHDPB transports an anionic nucleophile (
) from the aqueous phase to the organic phase to react with the substrate ().
Caption: The Stark’s Extraction Mechanism facilitated by TBHDPB (
). The lipophilic cation solubilizes the anion into the organic phase for reaction.
Part 4: Experimental Protocols
Protocol A: Synthesis of TBHDPB (Quaternization)
Objective: Synthesize high-purity Tributylhexadecylphosphonium bromide.
Safety: Perform in a fume hood. Tributylphosphine is pyrophoric and has a pungent odor.[1]
Readout: The MIC is the lowest concentration with no visible turbidity.
References
Catalytic Application (Dihydropyrimidinones)
Title: Increasing the catalytic property of tributylhexadecylphosphonium bromide through the displacement of anions and comparing its catalytic activity in the synthesis of some organic compounds.
Source: International Journal of New Chemistry, 2018.[1]
toxicity comparison of phosphonium vs imidazolium ionic liquids
Executive Summary This guide provides a critical, data-driven comparison of the toxicity profiles of Phosphonium and Imidazolium ionic liquids (ILs). While Imidazolium ILs have historically dominated the field, their "gr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical, data-driven comparison of the toxicity profiles of Phosphonium and Imidazolium ionic liquids (ILs). While Imidazolium ILs have historically dominated the field, their "green" status is increasingly challenged by data indicating high aquatic toxicity and enzymatic inhibition. Phosphonium ILs emerge as a distinct alternative: generally exhibiting lower enzymatic inhibition (Acetylcholinesterase) but posing severe aquatic toxicity risks when functionalized with long alkyl chains.
Key Takeaway: Selection must be application-specific.
Choose Phosphonium for processes requiring high thermal stability and lower acute enzymatic toxicity to mammals.
Choose Imidazolium for well-characterized solvent systems where biodegradability (albeit low) and lower persistence are prioritized over immediate aquatic toxicity.
Introduction: The "Green" Solvent Paradox
Ionic liquids are often touted as green replacements for volatile organic compounds (VOCs) due to their negligible vapor pressure. However, "non-volatile" does not mean "non-toxic." The toxicity of ILs is primarily governed by their cation structure (head group and alkyl chain length) and, to a lesser extent, the anion.
Imidazolium ([Im]): Planar, aromatic cation. High mobility. Known to interact with specific biological pathways.[1][2]
Phosphonium ([P]): Tetrahedral, non-aromatic cation. Bulky. toxicity is driven almost exclusively by lipophilicity and membrane disruption.
This guide dissects their biological impact across three critical tiers: Enzymatic Inhibition , Aquatic/Environmental Toxicity , and Cytotoxicity .
Mechanistic Comparison: How They Kill
Understanding the mechanism is crucial for predicting toxicity in untested ILs.
The Lipophilicity Rule (The "Side Chain Effect")
For both classes, toxicity increases exponentially with the length of the alkyl side chain.
Mechanism: Long alkyl chains (
) mimic membrane lipids. They insert into the lipid bilayer, causing structural disruption, leakage of cytosolic content, and cell death.
Comparison: A [P
] cation is significantly more lipophilic—and thus more acutely toxic to membranes—than a standard [Cmim] cation.
Enzymatic Inhibition (The "Head Group Effect")
This is the major differentiator.
Imidazolium: The planar, positively charged ring mimics neurotransmitters like acetylcholine. It can fit into the active site of enzymes like Acetylcholinesterase (AChE) , inhibiting nerve signal transmission.
Phosphonium: The tetrahedral structure is sterically bulky. It struggles to access the active sites of specific enzymes, resulting in significantly lower inhibition potential.
Visualization: Toxicity Pathways
Figure 1: Mechanistic divergence between Phosphonium (membrane-focused toxicity) and Imidazolium (dual membrane/enzyme toxicity).
Comparative Toxicity Data
Acetylcholinesterase (AChE) Inhibition
AChE inhibition is a standard proxy for neurotoxicity risk in mammals.
IL Class
Cation Structure
AChE Inhibition (EC50)
Risk Level
Imidazolium
[Cmim] (Planar)
~13 mM (High Inhibition)
High
Pyridinium
[Cpyr] (Planar)
~10-15 mM
High
Phosphonium
[P] (Bulky)
> 100 mM (Low/No Inhibition)
Low
Insight: If your application involves potential human exposure (e.g., drug delivery solvents), phosphonium ILs are safer regarding neurotoxicity risks due to steric hindrance preventing enzyme binding.
Aquatic Toxicity (Daphnia magna & Vibrio fischeri)
Aquatic organisms are highly sensitive to membrane disruptors. Here, the "safe" phosphonium head group is negated if long alkyl chains are present.
Test Organism
Metric
Imidazolium ([Cmim][Cl])
Phosphonium ([P][Cl])
Analysis
Vibrio fischeri (Bacteria)
EC50 (15 min)
~45 - 100 mg/L
~7 mg/L
Long-chain Phosphonium is ~10x more toxic due to extreme lipophilicity.
Daphnia magna (Crustacean)
EC50 (48 h)
~5 - 10 mg/L
< 1 mg/L
Phosphonium ILs with long chains are classified as "Very Toxic" to aquatic life.
Biodegradability
CO2 Evolution
< 10% (28 days)
< 5% (28 days)
Both are persistent, but Phosphonium is often more recalcitrant .
Insight: For environmental release scenarios, short-chain imidazolium (e.g., [C
mim]) is preferable to long-chain phosphonium. The [P] cation, popular for its hydrophobicity, is an environmental hazard.
Cytotoxicity (Mammalian Cell Lines)
Imidazolium: Cytotoxicity correlates with chain length. [C
mim] is generally considered moderately cytotoxic (IC50 ~ mM range).
Phosphonium: Exhibits a "cutoff effect."[3] Short chains ([P
]) are relatively benign. Long chains ([P]) show cytotoxicity comparable to cationic surfactants (IC50 ~ µM range), often killing cells via necrosis (membrane lysis).
Experimental Protocols for Toxicity Profiling
To validate these claims in your specific application, use the following standardized protocols.
Microtox® Assay (Acute Toxicity Screening)
This assay uses the bioluminescent bacteria Vibrio fischeri. It is the industry standard for rapid environmental toxicity screening.
Protocol:
Reagent Prep: Reconstitute freeze-dried V. fischeri reagent in reconstitution solution (maintain at 4°C).
Sample Prep: Prepare serial dilutions of the IL in 2% NaCl solution.
Note: Ensure IL is fully dissolved; hydrophobic ILs (like [P
][NTf]) may require a carrier solvent (e.g., <1% DMSO), but this requires a solvent control.
Exposure: Add 10 µL of bacterial suspension to 500 µL of IL sample.
Measurement: Measure luminescence at
, , and minutes using a luminometer.
Calculation: Calculate Gamma (
) = (Light Loss / Remaining Light). Plot Log() vs. Log(Concentration) to derive EC50 .
MTT Assay (Mammalian Cytotoxicity)
Used to determine metabolic activity as an indicator of cell viability.
Protocol:
Seeding: Seed cells (e.g., HeLa or MCF-7) in 96-well plates at
cells/well. Incubate for 24h.
Treatment: Replace media with fresh media containing increasing concentrations of IL (0.1 µM to 10 mM). Include untreated controls and SDS (positive control).
Incubation: Incubate for 24h or 48h at 37°C, 5% CO
.
Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h until purple formazan crystals form.
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.
Quantification: Measure absorbance at 570 nm.
Analysis: Calculate % Viability = (Abs
/ Abs) 100.
Workflow: Selecting the Right IL
Do not rely on general "Green" labels. Use this logic flow to select between Phosphonium and Imidazolium based on toxicity constraints.
Figure 2: Decision matrix for IL selection based on toxicity constraints.
Conclusion
The choice between Phosphonium and Imidazolium is a trade-off between neurotoxicity and aquatic toxicity .
Phosphonium ILs are the superior choice for applications requiring low mammalian enzymatic toxicity and high thermal stability, provided they are used in closed loops to prevent environmental release. Their bulky cations do not inhibit AChE.
Imidazolium ILs are better suited for applications where aquatic toxicity is the primary regulatory concern, specifically when using short alkyl chains (
), as they are less lipophilic and marginally more biodegradable than their long-chain phosphonium counterparts.
Final Recommendation: For drug development, prioritize Phosphonium (specifically short-chain variants like [P
]) to minimize specific enzyme interactions. For industrial solvents with wastewater potential, prioritize Short-chain Imidazolium .
References
Comparison of Antibacterial Activities: A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids. National Institutes of Health (NIH). Link
AChE Inhibition Study: Effects of Ionic Liquids on the Acetylcholinesterase — A Structure-Activity Relationship Consideration. ResearchGate.[1] Link
Aquatic Toxicity Trends: Ionic Liquids Toxicity—Benefits and Threats. MDPI / PMC. Link
Phosphonium vs Imidazolium Stability & Toxicity: Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids. ChemRxiv. Link
Biodegradability Assessments: Toxicity and biodegradability of imidazolium ionic liquids. ResearchGate.[1] Link
Tributylhexadecylphosphonium Bromide: Comprehensive Disposal & Handling Guide
Part 1: Executive Summary & Immediate Action Card Tributylhexadecylphosphonium bromide (TBHDPB) is a quaternary phosphonium salt commonly used as a phase-transfer catalyst and surfactant. While it is not regulated as a d...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Immediate Action Card
Tributylhexadecylphosphonium bromide (TBHDPB) is a quaternary phosphonium salt commonly used as a phase-transfer catalyst and surfactant. While it is not regulated as a dangerous good for transport (IATA/IMDG/ADR), it presents specific aquatic toxicity and irritation hazards that mandate strict disposal protocols.
). The phosphorus-carbon bonds are thermally and chemically stable.
Why Incineration? Standard biological wastewater treatment systems often fail to degrade quaternary phosphonium salts fully. They can adsorb onto sludge or pass through to waterways, where their surfactant properties disrupt aquatic gill function.
The Bromide Factor: The presence of the bromide anion (
) means that upon combustion, hydrogen bromide (HBr) gas can be generated. Therefore, disposal must occur in an incinerator equipped with an alkaline scrubber .
2. Water Compatibility Nuance
While TBHDPB is used in aqueous phase-transfer catalysis, it is hygroscopic and "resists simple dissolution" (forms emulsions/micelles).
Operational Insight: Do not attempt to dilute and flush down the drain. The compound will likely precipitate or coat plumbing surfaces, creating a persistent contamination source.
Segregation: Isolate from oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.
Containerization: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk for solids.
Labeling: Affix a hazardous waste label.
Chemical Name: Tributylhexadecylphosphonium bromide[1][3][4][5][6][7][8]
Hazard Checkbox: Irritant, Toxic to Aquatic Life.[2]
Disposal Stream: Route to High-Temperature Incineration .
Note: Ensure the waste manifest specifies "Contains Bromide" to alert the disposal facility for scrubber requirements.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: TBHDPB dissolved in organic solvents (DCM, Toluene, etc.).
Solvent Compatibility:
Halogenated Solvents (e.g., DCM, Chloroform): TBHDPB is compatible. Dispose in the "Halogenated Waste" carboy.
Non-Halogenated Solvents (e.g., Acetone, Methanol): TBHDPB is compatible. However, because TBHDPB contains Bromide, strict adherence to "Halogen-Free" streams might be violated depending on the concentration.
Best Practice: If TBHDPB concentration is >1%, default to the Halogenated Waste stream to ensure proper combustion handling.
Aqueous Mixtures:
If TBHDPB is in an aqueous layer (emulsion), do not pour down the sink . Collect the entire aqueous volume as "Aqueous Chemical Waste - Hazardous" for off-site treatment.
Part 4: Visual Decision Workflows
Figure 1: Waste Segregation Logic
Caption: Decision tree for classifying TBHDPB waste streams based on physical state and solvent composition.
Figure 2: Spill Response Protocol
Caption: Step-by-step workflow for managing dry vs. molten spills of TBHDPB.
Part 5: Quantitative Data Summary
Property
Value
Operational Implication
CAS Number
14937-45-2
Use for waste manifesting and inventory tracking.
Melting Point
56–58 °C
May melt in hot storage or during exothermic reactions; store cool (<25°C).
Water Solubility
Hydrolyses / Low
Do not use water for initial spill cleanup; creates slippery emulsions.
Flash Point
>200 °C (est.)
Low fire risk, but combustible if heated.
Transport (UN)
Not Regulated
No specific UN number required for ground shipping (check local aquatic tox rules).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84716, Tributylhexadecylphosphonium bromide. Retrieved from [Link]
Technical Guide: PPE & Safety Protocols for Tributylhexadecylphosphonium Bromide
[1] Executive Summary & Chemical Context Tributylhexadecylphosphonium bromide is a quaternary phosphonium salt widely utilized as a phase transfer catalyst (PTC) and a precursor for ionic liquids.[1] While often perceive...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Context
Tributylhexadecylphosphonium bromide is a quaternary phosphonium salt widely utilized as a phase transfer catalyst (PTC) and a precursor for ionic liquids.[1] While often perceived as less volatile than organic solvents, it presents distinct hazards due to its physical form (hygroscopic powder) and biological activity (membrane permeation potential).[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide operational logic for researchers. The primary safety challenge with this compound is irritation (Skin/Eye/Respiratory) and its surfactant nature , which enhances skin permeability, potentially carrying co-solvents into the bloodstream.[1]
Chemical Hazard Profile
Parameter
Specification
Hazard Implications
Physical State
White powder / Low-melting solid (mp 56–64°C)
Dust generation during weighing; melt risk if stored improperly.[1]
Direct contact causes immediate inflammation; dust inhalation triggers respiratory distress.[1]
Hygroscopicity
High
Caking leads to aggressive mechanical handling, increasing spill/dust risk.[1]
Solubility
Soluble in water, alcohols, polar organic solvents
Readily absorbed through mucous membranes; aquatic toxicity potential.[1]
PPE Selection Logic: A Task-Based Approach
Safety is not static; it depends on the operational context.[1] The following decision matrix guides your PPE selection based on the physical state and solvent system used.
Figure 1: PPE Decision Matrix
Caption: Logic flow for selecting appropriate Personal Protective Equipment based on the physical state of the reagent and the solvent environment.
Detailed PPE Specifications
Hand Protection (Gloves)
The surfactant nature of phosphonium salts can compromise glove integrity faster than simple solvents.[1]
Standard Operation (Solid/Aqueous):Nitrile Rubber (minimum 0.11 mm thickness) .[1]
Why: Excellent resistance to solid permeation and incidental water splashes.[1]
Protocol: Change every 60 minutes or immediately upon contamination.[1]
High-Risk Operation (Halogenated Solvents):Silver Shield® (Laminate) or Viton® .[1]
Why: If P6,6,6,14 Br is dissolved in Dichloromethane (DCM), nitrile degrades in <5 minutes.[1] The phosphonium salt acts as a phase transfer agent, potentially facilitating the transport of the toxic solvent through the skin [1].[1]
Respiratory Protection[1][2][3][4]
Solid Handling:N95 (NIOSH) or P2 (EN 143) Particulate Respirator .
Why: The powder is electrostatic and hygroscopic.[1] Inhalation causes immediate upper respiratory tract irritation (H335).[1]
Solution Handling: Fume hood is primary.[1] If outside containment, use a Half-mask with Organic Vapor/Acid Gas cartridges (Yellow/Olive band).[1]
Eye & Body Protection[1][2][4][5]
Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses for this compound because the fine dust can bypass side shields.[1]
Body: Standard cotton lab coat. If handling >100g, wear a chemically resistant apron (Tyvek® or PVC) to prevent clothing saturation.[1]
Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.[1]
Static Neutralization: Phosphonium salts are prone to static charge.[1] Use an anti-static gun or ionizer bar on the spatula and weighing boat before transfer.[1]
Transfer Technique:
Do not dump the powder.[1] Use a gentle "tapping" motion.[1]
Cover the weighing boat immediately after mass confirmation.[1]
Hygiene: Wipe the balance area with a damp paper towel (water/ethanol) immediately after use to capture invisible dust.[1]
Protocol B: Reaction Setup (Phase Transfer Catalysis)
Addition Order: Add the solid phosphonium salt to the reaction vessel before adding aggressive solvents (like DCM or Toluene) if possible, to avoid splashing a toxic solution.[1]
Temperature Control: If heating, ensure the condenser is active. Hot vapors containing phosphonium salts are extremely irritating to mucous membranes.[1]
Quenching: When washing the organic phase, assume the aqueous layer now contains leached phosphonium salt.[1] Treat all layers as hazardous.[1]
Emergency Response & Spills
Self-Validating System: Your spill kit must be verified before work begins.[1] It must contain an absorbent capable of handling surfactants (vermiculite or clay).[1]
Figure 2: Spill Response Workflow
Caption: Step-by-step workflow for managing a solid or liquid spill of Tributylhexadecylphosphonium bromide.
Specific Spill Steps:
Dry Spill: Do not dry sweep if possible (generates dust).[1] Cover with wet paper towels (if small) or use a HEPA vacuum.[1]
Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust, as phosphonium salts can catalyze decomposition at high temperatures.[1]
Decontamination: Scrub the surface with a detergent solution.[1] Phosphonium salts are surfactants; water alone may just spread the residue.[1]
Disposal & Waste Management
Waste Stream: Classify as Halogenated Organic Waste (due to the bromide ion and organic tail).[1]
Aquatic Hazard: Do not pour down the drain. Quaternary phosphonium salts exhibit toxicity to aquatic organisms similar to quaternary ammonium compounds [2].[1]
Container Disposal: Triple rinse empty containers with ethanol before disposal.[1] Add rinsate to the hazardous waste stream.[1]
References
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Tributylhexadecylphosphonium bromide. Link